DMTr-LNA-C(Bz)-3-CED-phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H52N5O9P |
|---|---|
Peso molecular |
861.9 g/mol |
Nombre IUPAC |
N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44?,46-,62?/m1/s1 |
Clave InChI |
SSGINSHBUWKRHC-PBRXPPMMSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Foundational & Exploratory
Unlocking the Potential of Oligonucleotide Therapeutics and Diagnostics: A Technical Guide to LNA™ Phosphoramidites
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Advantages of Locked Nucleic Acid (LNA™) Phosphoramidites.
Executive Summary
Locked Nucleic Acid (LNA) represents a pivotal advancement in nucleic acid analog chemistry, offering unprecedented improvements in affinity, specificity, and nuclease resistance for oligonucleotides. This technical guide delves into the fundamental principles of LNA phosphoramidites, their distinct advantages over standard DNA and RNA, and their application in sophisticated therapeutic and diagnostic modalities. We provide a comprehensive overview of the underlying chemistry, quantitative performance data, detailed experimental protocols for oligonucleotide synthesis, and visual representations of key mechanisms and workflows to empower researchers in harnessing the full potential of LNA technology.
The Core Principle: A Conformationally "Locked" Structure
Locked Nucleic Acid is a modified RNA nucleotide analogue where the ribose sugar is structurally constrained.[1][2] This is achieved by introducing a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring.[1][3] This bridge "locks" the furanose ring into a rigid 3'-endo conformation, which is the ideal geometry for forming stable A-type duplexes, characteristic of RNA-RNA and RNA-DNA hybrids.[1][2]
This pre-organized structure eliminates the conformational flexibility inherent in natural DNA and RNA, significantly reducing the entropic penalty of hybridization. The result is a dramatic increase in binding affinity for complementary DNA and RNA target strands.[4][5]
Caption: Core chemical structure of an LNA monomer compared to a standard DNA monomer.
Key Advantages of LNA™ Technology
The unique structural properties of LNA confer several significant advantages for oligonucleotide-based applications.
Unprecedented Binding Affinity and Thermal Stability
Oligonucleotides incorporating LNA monomers exhibit exceptionally high thermal stability when hybridized to their complementary strands.[3] For each LNA monomer substituted into a DNA or RNA sequence, the melting temperature (Tm) of the resulting duplex is increased by 2-8°C.[4][6] This allows for the design of much shorter probes and primers that still maintain a high Tm, which is critical for applications targeting short nucleic acids like microRNAs.[4]
Enhanced Nuclease Resistance
The locked ribose conformation provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases.[4][7] This leads to a significantly increased half-life of LNA-containing oligonucleotides in vitro and in vivo, a crucial property for antisense therapeutics and other in-cell applications.[2][8] Combining LNA modifications with phosphorothioate (B77711) (PS) linkages can further enhance this resistance.[9]
Superior Specificity and Mismatch Discrimination
The high binding affinity of LNA enhances the penalty for mismatched base pairs. The difference in melting temperature (ΔTm) between a perfectly matched and a mismatched target can be increased by up to 8°C with the strategic placement of LNA monomers.[4] This superior single-nucleotide discrimination capability is invaluable for applications such as SNP genotyping, allele-specific PCR, and diagnostics.[2][3]
Quantitative Data Summary
The performance enhancements offered by LNA modifications are quantitatively significant. The following tables summarize key data points for easy comparison.
Table 1: Melting Temperature (Tm) Enhancement
| Oligonucleotide Type | Tm Increase per LNA Monomer (°C) | Reference |
|---|---|---|
| LNA/DNA Hybrid | 2 - 8 | [4] |
| LNA/RNA Hybrid | 3 - 9.6 |[10] |
Table 2: Nuclease Resistance Profile
| Oligonucleotide Modification | Nuclease Type | Resistance Level | Reference |
|---|---|---|---|
| LNA (full) | Endo- and 3'-Exonucleases | High | [7] |
| LNA/DNA Gapmer (PS backbone) | General Nucleases | Very High | [9][11] |
| Unmodified DNA | General Nucleases | Low |[8] |
LNA Phosphoramidites in Automated Oligonucleotide Synthesis
LNA-containing oligonucleotides are synthesized using standard, automated phosphoramidite (B1245037) chemistry, making the technology readily accessible.[3][12] LNA phosphoramidites are used as building blocks alongside standard DNA, RNA, or other modified phosphoramidites.
Caption: The automated solid-phase synthesis cycle for incorporating an LNA phosphoramidite.
Experimental Protocol: Standard LNA Oligonucleotide Synthesis
This protocol outlines the key steps for synthesizing an LNA-DNA chimeric oligonucleotide on an automated DNA synthesizer.
-
Preparation:
-
Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to standard concentrations (e.g., 0.1 M). Note: 5-Me-C LNA may require a co-solvent like THF.[3]
-
Install LNA phosphoramidites on a designated port on the DNA synthesizer.
-
Use standard ancillary reagents (activator, capping reagents, oxidant, deblocking agent).
-
-
Synthesis Cycle Programming:
-
Deprotection: Standard detritylation step to remove the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Program an extended coupling time for LNA monomers compared to standard DNA amidites. A coupling time of 180-250 seconds is recommended due to the increased steric hindrance of LNA phosphoramidites.[3]
-
Capping: Standard capping step using acetic anhydride (B1165640) to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation step to convert the phosphite triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Following synthesis completion, cleave the oligonucleotide from the solid support and remove protecting groups from the nucleobases and phosphate backbone. This is typically achieved by incubation in concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.
-
-
Purification:
-
The crude, DMT-on oligonucleotide product is purified, commonly by reverse-phase HPLC.[13]
-
Following purification, the DMT group is removed, and the final product is desalted.
-
-
Quality Control:
-
Verify the identity and purity of the final LNA oligonucleotide using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC or UPLC.
-
Applications in Drug Development and Research
The unique properties of LNA make it a powerful tool for various applications, particularly in antisense technology.
Antisense Oligonucleotides (ASOs): The "Gapmer" Design
A prominent application of LNA is in the design of "gapmer" ASOs. These are chimeric oligonucleotides typically featuring a central block of 5-10 DNA or phosphorothioate (PS)-DNA bases, flanked by LNA "wings".[11][14]
-
The LNA wings provide high binding affinity to the target mRNA and confer significant nuclease resistance.[11]
-
The central DNA gap is crucial for recruiting the enzyme RNase H1, which recognizes the DNA:RNA heteroduplex and cleaves the target mRNA, leading to potent gene silencing.[6][14]
Caption: Mechanism of action for an LNA gapmer antisense oligonucleotide (ASO).
Conclusion
LNA phosphoramidite chemistry provides a robust and versatile platform for creating oligonucleotides with superior performance characteristics. The enhanced binding affinity, specificity, and nuclease stability offered by LNA unlock new possibilities in therapeutic drug development, advanced molecular diagnostics, and fundamental research. By leveraging standard synthesis protocols, researchers can readily incorporate LNA into their oligonucleotide designs to achieve previously unattainable levels of potency and precision.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. microsynth.com [microsynth.com]
- 3. glenresearch.com [glenresearch.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Use of locked nucleic acid oligonucleotides to add functionality to plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synoligo.com [synoligo.com]
- 9. genelink.com [genelink.com]
- 10. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 11. mdpi.com [mdpi.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: DMTr-LNA-C(Bz)-3'-CED-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical properties, supplier information, a detailed experimental protocol for its use in automated oligonucleotide synthesis, and relevant quantitative data.
Core Compound Information
Chemical Name: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-cytidine 3'-O-[(2-cyanoethyl) (N,N-diisopropyl)]-phosphoramidite
Synonyms: LNA-C(Bz)-CE Phosphoramidite (B1245037), Bz-C-LNA-CE Phosphoramidite
CAS Number: 206055-78-9
Chemical Properties
The key feature of this phosphoramidite is the methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the furanose ring in a C3'-endo (North) conformation. This pre-organized structure is characteristic of A-form helices (RNA) and is the basis for the unique properties of LNA.
| Property | Value |
| Molecular Formula | C47H52N5O9P |
| Molecular Weight | 861.93 g/mol |
| Appearance | White to off-white powder |
| Storage | -20°C, under inert atmosphere |
Key Suppliers
A variety of chemical suppliers offer DMTr-LNA-C(Bz)-3'-CED-phosphoramidite. Below is a non-exhaustive list:
-
BOC Sciences
-
BroadPharm
-
MedChemExpress
-
Ariadne Genomics
-
Immunomart
Role in Oligonucleotide Synthesis
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis via the phosphoramidite method. The incorporation of LNA monomers into DNA or RNA sequences results in chimeric oligonucleotides with significantly enhanced properties.
Advantages of LNA Modification
The incorporation of LNA-C monomers confers several advantageous properties to oligonucleotides:
-
Enhanced Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of duplexes with complementary DNA and RNA strands. Each LNA monomer can increase the Tm by approximately 2-8°C, allowing for the design of shorter, more specific probes.
-
Increased Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to a much higher binding affinity for target sequences.
-
Improved Mismatch Discrimination: The high binding affinity allows for excellent discrimination against mismatched sequences, making LNA-modified probes highly specific.
-
Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases compared to unmodified DNA.
These properties make LNA-modified oligonucleotides valuable tools in various applications, including diagnostics (e.g., qPCR probes, FISH), therapeutics (e.g., antisense oligonucleotides, siRNAs), and molecular biology research.
Experimental Protocol: Automated Synthesis of LNA-Containing Oligonucleotides
The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle. However, due to the increased steric hindrance of LNA phosphoramidites, modifications to the standard protocol, particularly longer coupling and oxidation times, are required for efficient incorporation.
Reagents and Materials
-
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite: Dissolved in anhydrous acetonitrile (B52724) to standard concentrations (e.g., 0.1 M).
-
Standard DNA/RNA Phosphoramidites: For chimeric sequences.
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.
-
Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF
-
Cap B: 16% N-Methylimidazole/THF
-
-
Oxidizing Solution: 0.02-0.05 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).
Automated Synthesis Cycle
The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.
Protocol Steps:
-
Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by the activator and delivered to the synthesis column. A longer coupling time of 180-250 seconds is recommended to ensure high coupling efficiency.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. A longer oxidation time of at least 45 seconds is recommended when an LNA monomer has been added.[1]
-
Iteration: The cycle is repeated until the desired sequence is assembled.
Post-Synthesis Cleavage and Deprotection
-
After the final cycle, the oligonucleotide is cleaved from the solid support, and the cyanoethyl phosphate protecting groups are removed.
-
The benzoyl (Bz) protecting group on the cytosine base is removed.
-
Standard Conditions: Treatment with concentrated aqueous ammonium hydroxide at 55°C for 8-12 hours.
-
Fast Deprotection (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine can be used at 65°C for 10-15 minutes. Note: For some modified bases, milder deprotection conditions may be necessary.
Purification and Analysis
Purification of the crude LNA-containing oligonucleotide is crucial to remove failure sequences and residual protecting groups.
-
Purification Method: Anion-exchange or reverse-phase high-performance liquid chromatography (HPLC) are effective methods for purifying LNA-containing oligonucleotides.[2]
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the charge of the phosphate backbone. It is highly effective for separating full-length products from shorter failure sequences.
-
Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This can be performed with the 5'-DMTr group on (for easier separation of full-length product) or off.
-
-
Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).
Quantitative Data
Thermodynamic Properties
The primary quantitative effect of LNA incorporation is the significant stabilization of nucleic acid duplexes. The change in thermodynamic parameters upon LNA incorporation is sequence-dependent.
The table below presents representative thermodynamic data for the formation of duplexes containing a single LNA-T modification compared to their unmodified DNA/RNA counterparts. While this data is for LNA-T, the stabilizing effect of LNA-C is of a similar magnitude.
| Sequence Context (5'-XLY-3') | Duplex Type | ΔT_m (°C) per LNA | ΔΔG°_37 (kcal/mol) per LNA |
| A L T | DNA/RNA | +5.9 | -1.1 |
| C L G | DNA/RNA | +8.7 | -2.0 |
| G L C | DNA/RNA | +7.3 | -1.7 |
| T L A | DNA/RNA | +6.2 | -1.3 |
Data adapted from literature reports on single LNA-T modifications. The values serve as an illustration of the stabilizing effect.[3]
Conclusion
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is an essential reagent for the synthesis of high-affinity, nuclease-resistant oligonucleotides. Its use in standard automated synthesis protocols, with minor adjustments to coupling and oxidation times, allows for the routine production of LNA-modified sequences. The resulting oligonucleotides have superior hybridization properties, making them invaluable for a wide range of applications in research, diagnostics, and therapeutics. Careful adherence to the modified synthesis and purification protocols is key to obtaining high-quality LNA-containing oligonucleotides.
References
The Benzoyl (Bz) Protecting Group in Cytosine LNA Amidites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of Locked Nucleic Acid (LNA) monomers into oligonucleotides has revolutionized the fields of diagnostics and therapeutics, owing to their remarkable hybridization affinity and specificity. The chemical synthesis of LNA-containing oligonucleotides relies on the robust phosphoramidite (B1245037) chemistry, where the protection of exocyclic amines of the nucleobases is paramount to prevent unwanted side reactions. For cytosine LNA, the benzoyl (Bz) group is a widely employed protecting group for the N4-amino function. This technical guide provides a comprehensive overview of the use of the benzoyl protecting group in cytosine LNA amidites, covering its role, application in solid-phase synthesis, deprotection protocols, and potential side reactions.
The Role and Importance of the Benzoyl Protecting Group
During automated solid-phase oligonucleotide synthesis, the fundamental reaction is the coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain. The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite, leading to chain branching and termination. To ensure the regioselective formation of the desired phosphodiester linkage, these amino groups must be rendered non-nucleophilic by a protecting group.
The benzoyl group, an acyl-type protecting group, effectively "masks" the N4-amino group of cytosine LNA. Its key advantages include:
-
Stability: The benzoyl group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.
-
Compatibility: It is compatible with the reagents used for the coupling, capping, and oxidation steps of phosphoramidite chemistry.
-
Removability: It can be efficiently removed under basic conditions at the end of the synthesis, typically during the cleavage of the oligonucleotide from the solid support.
Synthesis of N4-Benzoyl-Cytosine LNA Phosphoramidite
The synthesis of the N4-benzoyl-cytosine LNA phosphoramidite is a multi-step process that starts from a suitable LNA nucleoside precursor. While several synthetic routes have been described, a general pathway involves the selective protection of the 5'-hydroxyl group, benzoylation of the N4-amino group, and subsequent phosphitylation of the 3'-hydroxyl group.
A reported efficient synthesis of an LNA 4-N-benzoyl-5-methylcytosine 5′-phosphoramidite starts from the corresponding LNA thymine (B56734) diol. The key steps involve the conversion of the thymine base to 5-methylcytosine, followed by benzoylation of the exocyclic amine. Subsequent enzymatic benzoylation of the 5'-hydroxy group and dimethoxytritylation of the 3'-hydroxy group allows for the final phosphitylation to yield the desired phosphoramidite.[1]
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The incorporation of a benzoyl-protected cytosine LNA (Bz-C LNA) phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle. However, due to the increased steric hindrance of LNA monomers compared to their deoxyribonucleoside counterparts, modifications to the standard protocol are necessary to ensure high coupling efficiencies.[2][3]
The synthesis cycle consists of four main steps:
-
Deblocking (Detritylation): Removal of the acid-labile 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: Activation of the incoming Bz-C LNA phosphoramidite with an activator (e.g., tetrazole or its derivatives) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final oligonucleotide sequence.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Quantitative Data on Synthesis Parameters
| Step | Reagent/Condition | Recommended Time for LNA monomers |
| Coupling | Bz-C LNA Phosphoramidite + Activator | 180 - 250 seconds[3] |
| Oxidation | Iodine Solution | 45 seconds[3] |
Cleavage and Deprotection
After the completion of the oligonucleotide synthesis, the final steps involve the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and the phosphate backbone. The benzoyl group on the cytosine LNA is removed during this basic deprotection step.[2]
Two common deprotection strategies are employed:
-
Ammonium (B1175870) Hydroxide (B78521): Treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This is a standard and effective method for removing the benzoyl group.
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and methylamine (1:1 v/v) allows for a much faster deprotection, typically at 65°C for 10-15 minutes.
Deprotection Protocols
Standard Deprotection with Ammonium Hydroxide:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the solid support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Rapid Deprotection with AMA:
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Wash the support with nuclease-free water and combine the washings.
-
Dry the oligonucleotide solution.
Deprotection Kinetics and Side Reactions
A known side reaction when using AMA for the deprotection of oligonucleotides containing N4-benzoyl-cytosine is the potential for transamination. The methylamine in the AMA solution can act as a nucleophile and attack the carbonyl carbon of the benzoyl group, leading to the formation of N4-methyl-cytosine. For N4-benzoyl-deoxycytidine, this side reaction has been estimated to be around 5%. It is advisable to avoid the use of methylamine when deprotecting oligonucleotides containing Bz-protected cytosine if the formation of the N4-methyl derivative is a concern.[3]
Caption: Simplified deprotection pathway of N4-benzoyl-cytosine LNA.
Conclusion
The benzoyl protecting group is a reliable and widely used choice for the protection of the exocyclic amine of cytosine LNA during automated solid-phase oligonucleotide synthesis. Its stability throughout the synthesis cycle and its efficient removal under standard basic conditions make it a valuable tool for the preparation of high-quality LNA-containing oligonucleotides. While the use of AMA offers a significant reduction in deprotection time, researchers must be aware of the potential for a minor transamination side reaction. Careful consideration of the synthesis and deprotection conditions will ensure the successful incorporation of benzoyl-protected cytosine LNA amidites and the generation of pure, functional LNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
References
An In-depth Technical Guide to CED-Phosphoramidite Chemistry for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyanoethyl (CED) phosphoramidite (B1245037) chemistry, the cornerstone of modern solid-phase oligonucleotide synthesis. This methodology is fundamental to the production of synthetic DNA and RNA for a vast array of applications, including therapeutics (such as antisense oligonucleotides and siRNAs), diagnostics, and basic research. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data on reaction efficiencies, and visualize the synthesis workflow.
Core Principles of CED-Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using CED-phosphoramidites is a cyclical process that enables the stepwise addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction.[1][2][3] The key reagent, a nucleoside phosphoramidite, features a protected nucleoside with a reactive phosphoramidite moiety at the 3'-hydroxyl group and a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl group. The 2-cyanoethyl group protects the phosphorus, and diisopropylamine (B44863) is the leaving group during the coupling reaction.
The synthesis cycle consists of four primary chemical steps:
-
De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent reaction.[4]
-
Coupling: The next nucleoside phosphoramidite, activated by a catalyst such as tetrazole, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[4][]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped" using reagents like acetic anhydride.[2][4][6]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[4]
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Experimental Protocols
The following are detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using CED-phosphoramidites.
Preparation of Reagents
-
Phosphoramidite Solutions: Prepare 0.1 M solutions of each phosphoramidite (e.g., dA, dC, dG, dT) in anhydrous acetonitrile.[7]
-
Activator Solution: Prepare a 0.45 M solution of 1H-tetrazole or a 1.0 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.[8]
-
Capping Solutions:
-
Capping A: Acetic anhydride/tetrahydrofuran (THF)/lutidine.
-
Capping B: 16% N-Methylimidazole (NMI) in THF.[6]
-
-
Oxidation Solution: Prepare a 0.02 M or 0.1 M solution of iodine in a mixture of THF, pyridine, and water.[4]
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
Automated Synthesis Cycle
The following protocol is typical for an automated DNA synthesizer.
| Step | Reagent(s) | Typical Reaction Time | Purpose |
| 1. De-blocking | 3% TCA in Dichloromethane | 60 seconds | Removal of the 5'-DMT protecting group. |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of TCA and the cleaved DMT cation. |
| 2. Coupling | 0.1 M Phosphoramidite + 0.45 M Activator | 30-180 seconds | Formation of the phosphite triester linkage. |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of excess phosphoramidite and activator. |
| 3. Capping | Capping A and Capping B | 30 seconds | Acetylation of unreacted 5'-hydroxyl groups. |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of capping reagents. |
| 4. Oxidation | 0.02 M Iodine Solution | 30 seconds | Oxidation of the phosphite triester to a phosphate triester. |
| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of oxidation reagents. |
Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
This is commonly achieved by incubation in concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature.[7]
Quantitative Data
The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of the desired product, especially for longer oligonucleotides.
Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.8% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.2% | 47.2% |
The choice of activator can also influence the coupling efficiency and reaction time.
Table 2: Comparison of Activators for Phosphoramidite Coupling
| Activator | Concentration | Relative Coupling Rate | Notes |
| 1H-Tetrazole | 0.45 M | 1x | Standard, widely used activator. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | ~1.5x | More acidic and can lead to faster coupling. |
| 4,5-Dicyanoimidazole (DCI) | 1.0 M | ~2x | Highly efficient, allowing for lower phosphoramidite excess.[8] |
Visualizations
Logical Workflow of the CED-Phosphoramidite Synthesis Cycle
The following diagram illustrates the logical flow of a single cycle in the solid-phase synthesis of an oligonucleotide using CED-phosphoramidite chemistry.
Chemical Structure of a CED-Phosphoramidite Monomer
This diagram shows the key components of a 2-cyanoethyl phosphoramidite building block.
References
- 1. researchgate.net [researchgate.net]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Core of Stability: A Technical Guide to LNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) represents a pivotal advancement in oligonucleotide technology, offering unprecedented thermal stability and binding affinity. This guide provides an in-depth exploration of the core principles governing the thermal properties of LNA-modified oligonucleotides, detailed experimental protocols for their characterization, and a quantitative overview of their performance. The enhanced stability conferred by LNA modifications is critical for the development of next-generation diagnostics, antisense therapies, and other molecular tools requiring high-affinity nucleic acid recognition.
The LNA Advantage: Unprecedented Thermal Stability
Locked Nucleic Acid is a class of modified RNA nucleotide analogues. The defining feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose sugar to the 4'-carbon, effectively "locking" the ribose ring in a C3'-endo conformation.[1][2][] This structural constraint pre-organizes the oligonucleotide backbone into an A-type helical geometry, which is ideal for Watson-Crick base pairing.[2][4]
The primary consequence of this pre-organized structure is a significant increase in the melting temperature (Tm) of the oligonucleotide duplex. The Tm is the temperature at which 50% of the duplex dissociates into single strands and is a key indicator of binding affinity and stability.[5] For each LNA monomer incorporated into a DNA oligonucleotide, the Tm can increase by 2-6°C when binding to a complementary DNA strand and by as much as 2-10°C when binding to an RNA strand.[4][6] This enhanced binding affinity allows for the design of shorter, more specific probes and therapeutic agents.[2][4]
The stabilization is not merely a matter of increased Tm; it is rooted in favorable thermodynamic changes. The locked conformation reduces the entropic penalty associated with duplex formation, and the improved base stacking enhances the enthalpic contribution to the binding energy.[7][8]
Quantitative Analysis of LNA-Induced Stability
The impact of LNA modifications on the thermal stability of oligonucleotide duplexes is quantifiable and significant. The following tables summarize the increase in melting temperature (Tm) and the underlying thermodynamic parameters.
Table 1: Increase in Melting Temperature (ΔTm) per LNA Modification
| Oligonucleotide Type | Target Strand | ΔTm per LNA Monomer (°C) | Reference |
| LNA/DNA mixmer | DNA | +2 to +6 | [4] |
| LNA/DNA mixmer | RNA | +2 to +10 | [4][6] |
| LNA-containing gapmer | RNA | Varies (e.g., 59-78°C total Tm) | [9] |
Note: The precise ΔTm can vary depending on the sequence context, the position of the LNA modification, and the number of modifications.[4][8]
Table 2: Thermodynamic Contributions to LNA-Induced Stabilization
| Duplex Type | Parameter | Observation | Significance | Reference |
| LNA-modified parallel duplex | ΔG°₃₇ | -3.6 kcal/mol per modification | Significant stabilization | [7][10] |
| LNA-modified antiparallel duplex | ΔG°₃₇ | -1.6 kcal/mol per modification | Moderate stabilization | [7][10] |
| LNA-modified duplexes | ΔH° (Enthalpy) | More favorable (more negative) | Improved base stacking interactions | [7][8] |
| LNA-modified duplexes | TΔS° (Entropy) | Less unfavorable | Pre-organization of the backbone reduces the entropic cost of binding | [7][8] |
Mechanism of LNA-Induced Thermal Stability
The enhanced thermal stability of LNA-modified oligonucleotides stems directly from its unique chemical structure. The methylene bridge locks the sugar pucker in the C3'-endo conformation, which is characteristic of A-form helices (like RNA). This has two major thermodynamic consequences.
-
Pre-organization and Reduced Entropic Penalty : In a flexible, unmodified DNA strand, the sugar backbone has considerable conformational freedom. Upon hybridization, this freedom is lost, resulting in an unfavorable change in entropy (a large entropic penalty). Because the LNA backbone is already "pre-organized" into the correct conformation for duplex formation, the loss of conformational entropy upon binding is significantly reduced.[8]
-
Improved Base Stacking and Favorable Enthalpy : The rigid A-form geometry created by the LNA monomers leads to improved base stacking interactions between adjacent nucleotides. This results in a more favorable enthalpy of hybridization (a more negative ΔH°), further stabilizing the duplex.[8]
Experimental Protocols for Stability Assessment
The thermal stability of LNA-modified oligonucleotides is primarily determined by UV-Vis spectrophotometry, with Circular Dichroism (CD) spectroscopy serving as a valuable complementary technique for structural confirmation.
UV Melting Analysis
This is the gold-standard method for determining the melting temperature (Tm) of oligonucleotides. It relies on the hyperchromic effect: the absorbance of a nucleic acid solution at 260 nm increases as the double-stranded duplex dissociates into single strands.[11][12]
Detailed Methodology:
-
Oligonucleotide Preparation and Quantitation:
-
Synthesize the LNA-modified oligonucleotide and its complementary DNA or RNA strand.[13][14]
-
Resuspend each single-stranded oligonucleotide in a nuclease-free melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[15]
-
Determine the concentration of each stock solution by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.[16][17] Use the Beer-Lambert law (A = εcl) with the sequence-specific molar extinction coefficient (ε).
-
-
Duplex Annealing:
-
Combine equimolar amounts of the LNA-oligonucleotide and its complement in a microcentrifuge tube to the desired final concentration (e.g., 1-4 µM).[15][18]
-
Heat the solution to 95°C for 5 minutes in a heat block or thermocycler.[18]
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper duplex formation.[18]
-
-
UV-Vis Spectrophotometer Setup:
-
Melting Curve Acquisition:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C or 25°C) for several minutes.[17]
-
Program the instrument to ramp the temperature from the starting temperature to a high final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min or 1.0°C/min).[16][17]
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1.0°C).[17]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate the melting curve (a sigmoidal curve).[12]
-
Calculate the first derivative of the melting curve (dA/dT).
-
The temperature at which the first derivative is maximum corresponds to the melting temperature (Tm).[15] Specialized software is often used for this analysis.[11][15]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the helical structure of nucleic acids and can be used to confirm the A-form conformation of LNA-containing duplexes and to monitor their thermal denaturation.[19][20] A-form helices typically show a strong positive CD band around 260-270 nm and a negative band around 210 nm.[19][21]
Methodology Overview:
-
Sample Preparation: Prepare and anneal the duplex as described for UV melting analysis. The buffer must be optically transparent in the far-UV region.
-
Spectral Acquisition: Record a CD spectrum from ~330 nm to 200 nm at a low temperature (e.g., 20°C) to confirm the A-form duplex structure.[22]
-
CD Melting:
-
Set the spectropolarimeter to monitor the CD signal at a fixed wavelength, typically the peak of the positive band (~265 nm).[21]
-
Use a Peltier controller to ramp the temperature from low to high, identical to the UV melting experiment.
-
Record the change in ellipticity as a function of temperature.
-
-
Data Analysis: Plot ellipticity versus temperature. The resulting sigmoidal curve can be analyzed to determine the Tm, which should be consistent with the value obtained from UV melting.
Oligonucleotide Synthesis and Analysis Workflow
The production and validation of LNA-modified oligonucleotides is a multi-step process that begins with chemical synthesis and ends with rigorous analytical characterization to ensure purity, identity, and stability.
References
- 1. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 4. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 5. Evaluation of Thermal Stability- Oligonucleotide Therapeutics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jasco-global.com [jasco-global.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Chemical Diversity of Locked Nucleic Acid-Modified Antisense Oligonucleotides Allows Optimization of Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jasco-global.com [jasco-global.com]
- 22. Biophysical Properties and Thermal Stability of Oligonucleotides of RNA Containing 7,8-Dihydro-8-hydroxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
Nuclease Resistance Conferred by LNA Modifications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic instability of oligonucleotides in biological systems presents a significant hurdle in the development of nucleic acid-based therapeutics. Unmodified DNA and RNA are rapidly degraded by a ubiquitous class of enzymes known as nucleases. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to overcome this challenge, dramatically enhancing the stability and in vivo performance of oligonucleotides. This technical guide provides a comprehensive overview of the nuclease resistance conferred by LNA modifications, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the design and application of LNA-based oligonucleotides.
Enhanced Stability of LNA-Modified Oligonucleotides
LNA nucleotides contain a methylene (B1212753) bridge that locks the ribose ring in a 3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1] This conformational rigidity not only increases binding affinity to complementary strands but also provides steric hindrance to nucleases, thereby protecting the phosphodiester backbone from enzymatic cleavage.[1][2] The incorporation of LNA monomers into an oligonucleotide can significantly prolong its half-life in biological fluids such as serum.
Quantitative Impact of LNA Modifications on Nuclease Resistance
The degree of nuclease resistance is directly influenced by the number and positioning of LNA modifications within the oligonucleotide sequence. Even a few LNA modifications can provide substantial protection against both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave within the sequence).
| Oligonucleotide Type | Modification Pattern | Half-life (t½) in Human Serum | Fold Increase in Stability (vs. Unmodified) | Reference |
| Unmodified DNA Oligonucleotide | None | ~1.5 hours | 1x | [3][4] |
| LNA/DNA Gapmer | Three LNAs at both 3' and 5' ends | ~15 hours | 10x | [3][4] |
| Phosphorothioate (B77711) Oligonucleotide | Full phosphorothioate backbone | 10 ± 2 hours | ~6.7x | [4] |
| 2'-O-Methyl Gapmer | 2'-O-Methyl modifications in the wings | 12 hours | 8x | [4] |
| LNA-modified siRNA | LNA bases at 3' and 5' ends | ~10-fold longer than unmodified siRNA | 10x | [5] |
Key Findings from Quantitative Studies:
-
Capping an oligonucleotide with as few as three LNA monomers at both the 3' and 5' ends is sufficient to increase its half-life in human serum by approximately 10-fold compared to an unmodified DNA oligonucleotide.[3][4]
-
These chimeric LNA/DNA oligonucleotides demonstrate greater stability than isosequential phosphorothioates and 2'-O-methyl gapmers.[4]
-
The position of the LNA modification is critical. An LNA residue at the penultimate (L-2) position can confer almost complete resistance to certain 3'→5' exonucleases.[6]
-
Fully LNA-modified oligonucleotides exhibit very high stability both in vitro and in vivo, even without a phosphorothioate backbone.[7]
Experimental Protocols
A standardized method for assessing the nuclease resistance of modified oligonucleotides is crucial for comparing the efficacy of different modification strategies. The serum stability assay is a widely accepted in vitro method to simulate the in vivo environment.
Serum Stability Assay Protocol
This protocol provides a framework for evaluating the stability of LNA-modified oligonucleotides in serum.
Materials:
-
LNA-modified oligonucleotide and unmodified control oligonucleotide (e.g., 5' fluorescently labeled)
-
Fetal Bovine Serum (FBS) or human serum (ensure consistency between batches)[8]
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Gel loading buffer (containing a denaturant like formamide)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system capable of detecting the fluorescent label
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the LNA-modified and control oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Prepare working solutions of the oligonucleotides at 10 µM in nuclease-free water.
-
-
Serum Incubation:
-
Thaw the serum on ice. It is recommended to use serum that has not undergone multiple freeze-thaw cycles.[9]
-
For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a reaction tube.[8]
-
In each tube, combine 10 µL of serum with 10 µL of the 10 µM oligonucleotide solution to achieve a final concentration of 5 µM oligonucleotide in 50% serum.
-
For the 0-minute time point, immediately stop the reaction as described in step 4.
-
Incubate the remaining tubes at 37°C.
-
-
Reaction Quenching:
-
At each designated time point, stop the enzymatic degradation by adding 20 µL of gel loading buffer containing a denaturant and a proteinase K solution to digest the serum proteins. Alternatively, perform a phenol-chloroform extraction to purify the oligonucleotide.
-
-
Analysis by PAGE:
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel according to the manufacturer's instructions until the tracking dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Visualize the gel using a fluorescent imager.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and the half-life (t½).
-
Visualizing Nuclease Resistance and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to LNA-mediated nuclease resistance.
Mechanism of Nuclease Degradation and LNA Protection
Nucleases, both exonucleases and endonucleases, degrade oligonucleotides by hydrolyzing the phosphodiester backbone. LNA modifications provide a steric shield, hindering the access of these enzymes to the cleavage site.
Caption: LNA modifications protect oligonucleotides from nuclease degradation.
Experimental Workflow for Serum Stability Assay
The following diagram outlines the key steps in a typical serum stability assay used to evaluate the nuclease resistance of LNA-modified oligonucleotides.
Caption: Workflow for assessing oligonucleotide stability in serum.
Conclusion
LNA modifications represent a cornerstone technology for enhancing the drug-like properties of oligonucleotides. The substantial increase in nuclease resistance conferred by LNA translates to a longer in vivo half-life, improved pharmacokinetic profiles, and ultimately, greater therapeutic efficacy. The strategic incorporation of LNA monomers allows for the fine-tuning of stability, providing a versatile tool for the development of next-generation nucleic acid medicines. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to harness the power of LNA technology in their drug discovery and development efforts.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. microsynth.com [microsynth.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. genelink.com [genelink.com]
- 6. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Navigating the Stability and Solution Behavior of DMTr-LNA-C(Bz)-3-CED-phosphoramidite: A Technical Guide
For Immediate Release
In the intricate world of oligonucleotide synthesis, the integrity and performance of phosphoramidite (B1245037) building blocks are paramount. This technical guide provides an in-depth analysis of the solubility and storage of DMTr-LNA-C(Bz)-3-CED-phosphoramidite, a key locked nucleic acid (LNA) monomer. Geared towards researchers, scientists, and professionals in drug development, this document offers critical data, detailed experimental protocols, and visual aids to ensure the optimal handling and application of this vital reagent.
Core Principles: Solubility and Storage
The efficacy of this compound in automated oligonucleotide synthesis is intrinsically linked to its solubility in appropriate organic solvents and its stability under various storage conditions. As with most phosphoramidites, this LNA monomer is sensitive to moisture and oxidation, necessitating careful handling and storage to prevent degradation and ensure high coupling efficiencies.
Solubility Profile
A related compound, DMTr-LNA-A(Bz)-3-CED phosphoramidite, is reported to be sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, in the range of 1-10 mg/mL.[2] This suggests that while soluble in these solvents, they may not be the primary choice for high-concentration stock solutions for synthesis. It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.
Table 1: Solubility Data Summary
| Solvent | Concentration (Typical for Synthesis) | Observations & Recommendations |
| Anhydrous Acetonitrile (B52724) | 0.1 M | Standard and recommended solvent for oligonucleotide synthesis.[1] |
| Dichloromethane (DCM) | Variable | May be required for more lipophilic phosphoramidites.[1] |
| Tetrahydrofuran (THF)/Acetonitrile Mixture | Variable | A 25% THF/acetonitrile solution may be necessary for some 5-Me-C LNA variants.[3] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL for A-analog) | Not a primary solvent for synthesis due to potential for side reactions and lower solubility.[2] |
| Ethanol | Sparingly soluble (1-10 mg/mL for A-analog) | Not recommended for synthesis due to its protic nature which can lead to degradation.[2] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. Both the solid material and its solutions are susceptible to degradation through hydrolysis and oxidation.
Solid-Phase Storage: As a dry powder, the phosphoramidite is relatively stable and should be stored under anhydrous conditions in an inert atmosphere (e.g., argon) at low temperatures.[4] The recommended long-term storage temperature is -20°C.[5]
Solution-Phase Storage: Once dissolved, the stability of the phosphoramidite decreases. Solutions in anhydrous acetonitrile should be used promptly, ideally within 2-3 days when stored on an automated synthesizer.[6] For longer-term storage of solutions, it is imperative to store them at -20°C under an inert atmosphere. Repeated freeze-thaw cycles should be minimized.
Table 2: Storage Condition Summary
| Form | Temperature | Atmosphere | Duration | Recommendations |
| Solid (Lyophilized Powder) | -20°C | Anhydrous, Inert (Argon) | ≥ 4 years[2] | Long-term storage. Avoid moisture and oxygen exposure. |
| Solution (in Anhydrous Acetonitrile) | Room Temperature (on synthesizer) | Anhydrous, Inert (Argon) | 2-3 days[6] | For immediate use in synthesis. |
| Solution (in Anhydrous Acetonitrile) | -20°C | Anhydrous, Inert (Argon) | Up to several weeks (with caution) | For short to medium-term storage. Aliquot to avoid multiple freeze-thaw cycles. |
Experimental Protocols
To aid researchers in their handling and quality control of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solubility
Objective: To determine the approximate solubility of this compound in a given anhydrous solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)
-
Small, dry glass vials with screw caps (B75204) and septa
-
Inert gas source (e.g., argon)
-
Analytical balance
-
Vortex mixer
-
Syringes and needles
Methodology:
-
Under an inert atmosphere, accurately weigh a small amount (e.g., 5 mg) of the phosphoramidite into a dry vial.
-
Using a syringe, add a precise volume of the anhydrous solvent (e.g., 100 µL) to the vial.
-
Seal the vial and vortex thoroughly for 2-3 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, incrementally add more weighed amounts of the phosphoramidite, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).
-
If the initial amount does not dissolve, incrementally add more solvent in known volumes until complete dissolution is observed.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of this compound in solution over time by monitoring the appearance of degradation products.
Materials:
-
A solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Anhydrous acetonitrile for sample dilution.
-
Autosampler vials.
Methodology:
-
Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile at the desired concentration.
-
Immediately dilute a small aliquot of the solution with anhydrous acetonitrile to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) and inject it into the HPLC system to obtain a time-zero (T=0) chromatogram.
-
Store the stock solution under the desired test conditions (e.g., at room temperature on a synthesizer or at -20°C).
-
At specified time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and inject it into the HPLC.
-
Monitor the chromatograms for the emergence of new peaks, which indicate degradation products, and a decrease in the area of the main phosphoramidite peak.
-
The stability can be quantified by calculating the percentage of the remaining parent phosphoramidite peak area relative to the T=0 sample.
HPLC Conditions (Representative):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile in 0.1 M TEAA
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
Gradient: A linear gradient from 5% to 95% Acetonitrile over 20 minutes is a typical starting point.
Visualizing Key Relationships
To conceptualize the critical interplay of factors affecting the utility of this compound, the following diagrams illustrate the logical workflows and relationships.
References
Safety and Handling of LNA® Phosphoramidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA®) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Their unique conformational rigidity imparts exceptional binding affinity and specificity to the resulting oligonucleotides. However, the safe and effective use of these specialized reagents requires a thorough understanding of their chemical properties, potential hazards, and appropriate handling procedures. This guide provides a comprehensive overview of the safety, handling, and application of LNA phosphoramidites in oligonucleotide synthesis.
Chemical and Physical Properties
LNA phosphoramidites are chemically modified nucleoside phosphoramidites where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" structure pre-organizes the sugar into a C3'-endo conformation, which is characteristic of A-form helices found in RNA. This structural constraint is the basis for the high thermal stability of LNA-containing duplexes.
The general structure of an LNA phosphoramidite (B1245037) consists of the LNA-modified nucleoside, a 5'-dimethoxytrityl (DMT) protecting group, and a 3'-phosphoramidite moiety with a β-cyanoethyl protecting group.
Safety and Hazard Information
General Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Causes eye irritation.
-
May cause respiratory tract irritation.
-
Sensitivity to moisture and air: Phosphoramidites are susceptible to hydrolysis and oxidation, which can lead to degradation and reduced performance in oligonucleotide synthesis.[]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle LNA phosphoramidites in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store LNA phosphoramidites in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Freezer storage at -20°C is recommended for long-term stability.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Summary of Hazard and Precautionary Statements (Based on available SDS):
| Hazard Statement | Precautionary Statement |
| H303: May be harmful if swallowed | P264: Wash hands thoroughly after handling. |
| H313: May be harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H320: Causes eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H333: May be harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| - | P232: Protect from moisture. |
| - | P233: Keep container tightly closed. |
| - | P401: Store in a cool, dry place. |
| - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Stability and Storage
The stability of LNA phosphoramidites is crucial for achieving high coupling efficiencies in oligonucleotide synthesis. The primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Exposure to moisture leads to the hydrolysis of the phosphoramidite group to an H-phosphonate, which is inactive in the standard coupling reaction. The rate of hydrolysis is dependent on the amount of water present and the specific nucleoside, with dG phosphoramidites being particularly susceptible to degradation.[2][3]
-
Oxidation: The trivalent phosphorus (P(III)) in the phosphoramidite is susceptible to oxidation to the pentavalent state (P(V)) upon exposure to air, rendering it incapable of coupling.
Recommendations for Maintaining Stability:
-
Anhydrous Conditions: It is critical to maintain anhydrous conditions throughout the handling and use of LNA phosphoramidites. Use anhydrous acetonitrile (B52724) for dissolution and ensure that all solvents and reagents used in the synthesizer are of high purity and low water content.
-
Inert Atmosphere: Store and handle LNA phosphoramidites under an inert gas like argon or nitrogen to prevent oxidation.
-
Temperature: Store LNA phosphoramidites at -20°C for long-term storage. For use on an automated synthesizer, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air.
-
Solution Stability: LNA phosphoramidite solutions in anhydrous acetonitrile are generally stable for several days to a week when stored on the synthesizer under an inert atmosphere. However, for optimal performance, it is recommended to use freshly prepared solutions. One study has shown that LNA phosphoramidite monomers are exceedingly stable in acetonitrile solution, which can prolong their effective lifetime.[4]
Experimental Protocols
The following protocols provide a general guideline for the handling and use of LNA phosphoramidites in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific sequence being synthesized.
Preparation of LNA Phosphoramidite Solutions
-
Equilibration: Before opening, allow the vial of LNA phosphoramidite to warm to room temperature (approximately 30-60 minutes). This prevents moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all manipulations under a stream of dry argon or nitrogen.
-
Dissolution: Add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M). For some modified LNA phosphoramidites, such as the 5-Me-C variant, a mixture of 25% THF in acetonitrile may be required for complete dissolution.[5]
-
Mixing: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can introduce moisture and air.
-
Installation: Once completely dissolved, install the vial on the appropriate port of the automated DNA synthesizer.
Automated Oligonucleotide Synthesis Cycle
LNA phosphoramidites can be used with standard automated DNA synthesizers and phosphoramidite chemistry. However, due to their increased steric bulk compared to standard DNA phosphoramidites, some modifications to the synthesis cycle are recommended to achieve optimal coupling efficiency.[5]
Recommended Synthesis Cycle Parameters for LNA Monomers:
| Step | Reagent/Solvent | Recommended Time | Purpose |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds | Removal of the 5'-DMT protecting group. |
| 2. Coupling | LNA Phosphoramidite + Activator (e.g., DCI, ETT) | 3-5 minutes | Formation of the phosphite (B83602) triester linkage. LNA phosphoramidites require a longer coupling time than standard DNA phosphoramidites (typically 30-60 seconds).[5] |
| 3. Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) + Capping Reagent B (e.g., N-Methylimidazole/THF) | 30-45 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 45-60 seconds | Oxidation of the unstable phosphite triester (P(III)) to the stable phosphate (B84403) triester (P(V)). The oxidation step for LNA linkages is slower than for DNA and requires a longer time.[5] |
Note: These are general recommendations. Optimal times may vary depending on the specific LNA monomer, the synthesizer, and the scale of the synthesis.
Visualization of Key Processes
To better understand the chemical transformations and workflows involved in the use of LNA phosphoramidites, the following diagrams have been generated using the Graphviz DOT language.
Oligonucleotide Synthesis Cycle
Caption: The four-step automated oligonucleotide synthesis cycle for incorporating LNA phosphoramidites.
LNA Phosphoramidite Degradation Pathways
Caption: Major degradation pathways for LNA phosphoramidites leading to inactive products.
Experimental Workflow for LNA Oligonucleotide Synthesis
Caption: A high-level workflow for the synthesis of LNA-modified oligonucleotides.
Conclusion
LNA phosphoramidites are powerful reagents that enable the synthesis of high-affinity oligonucleotides for a variety of advanced applications. A comprehensive understanding of their safety, handling requirements, and the nuances of their use in automated synthesis is paramount for ensuring both the well-being of laboratory personnel and the successful outcome of the synthesis. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely incorporate LNA modifications into their oligonucleotide-based workflows.
References
Unlocking the Genome: A Technical Guide to the Discovery and Development of Locked Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in the field of oligonucleotide therapeutics and diagnostics. This in-depth technical guide explores the core aspects of LNA discovery, development, and application. By constraining the ribose sugar in an ideal conformation for Watson-Crick base pairing, LNAs exhibit unprecedented thermal stability, enhanced target affinity, and increased resistance to nuclease degradation. These properties have positioned LNAs as a powerful tool for researchers and drug developers aiming to modulate gene expression with high specificity and efficacy. This guide will delve into the fundamental chemistry of LNAs, provide quantitative data on their performance, detail key experimental methodologies, and visualize the cellular pathways they influence.
Discovery and Chemical Foundation of Locked Nucleic Acids
The journey of Locked Nucleic Acids began in the late 1990s with the independent synthesis by the groups of Jesper Wengel and Takeshi Imanishi.[1] The key innovation of LNA lies in the introduction of a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2] This bridge "locks" the furanose ring in a C3'-endo (North) conformation, which is the ideal geometry for A-form helices, characteristic of RNA and DNA-RNA hybrids.[1][2] This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[3]
The synthesis of LNA oligonucleotides is compatible with standard automated solid-phase phosphoramidite (B1245037) chemistry, allowing for their straightforward incorporation into DNA or RNA sequences.[4] LNA phosphoramidites, while more sterically hindered and requiring longer coupling times, can be seamlessly integrated into standard synthesis cycles.[4]
Quantitative Performance Data
The defining characteristic of LNA is its profound impact on the thermal stability of nucleic acid duplexes. This is typically quantified by the change in melting temperature (Tm) per LNA modification.
Thermal Stability (Melting Temperature)
The incorporation of LNA monomers into an oligonucleotide significantly increases its melting temperature (Tm), a direct measure of the stability of the hybrid formed with a complementary strand. This enhancement is dependent on the number and position of the LNA modifications.
| Oligonucleotide Type | Modification | ΔTm per LNA (°C) vs. DNA/DNA | ΔTm per LNA (°C) vs. DNA/RNA | Reference(s) |
| DNA/LNA mixmer | Internal LNA | +2 to +6 | +3 to +9.6 | [1][5] |
| LNA/DNA gapmer | Flanking LNAs | +1.5 to +4 | Not specified | [5] |
| Short LNA probes | Multiple LNAs | +3 to +8 | Not specified | [2] |
Table 1: Enhancement of Melting Temperature (Tm) by LNA Modifications. The change in Tm is reported as the increase in degrees Celsius per incorporated LNA monomer compared to the corresponding unmodified DNA/DNA or DNA/RNA duplex.
Nuclease Resistance
A critical attribute for any in vivo therapeutic is stability against enzymatic degradation. LNA modifications confer substantial resistance to both endo- and exonucleases.
| Oligonucleotide | Backbone | Half-life (t½) in Human Serum | Reference(s) |
| Unmodified DNA | Phosphodiester | < 1 hour | [6] |
| Phosphorothioate DNA | Phosphorothioate | ~10 hours | [6] |
| LNA/DNA gapmer | Phosphorothioate | > 10 hours | [6] |
| Full LNA | Phosphodiester | > 2 hours | [6] |
Table 2: Nuclease Resistance of LNA-modified Oligonucleotides. The table compares the stability of different oligonucleotide formats in human serum, highlighting the significant increase in half-life conferred by LNA modifications.
Key Experimental Protocols
The following sections provide detailed methodologies for critical experiments involving LNA oligonucleotides.
Solid-Phase Synthesis of LNA Oligonucleotides
This protocol outlines the general steps for the automated synthesis of LNA-containing oligonucleotides using phosphoramidite chemistry.
Materials:
-
LNA phosphoramidites (e.g., A(bz)-LNA, C(bz)-LNA, G(dmf)-LNA, T-LNA)
-
Standard DNA or RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Preparation: Dissolve LNA and standard phosphoramidites in anhydrous acetonitrile to the desired concentration. Install reagents on an automated DNA/RNA synthesizer.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide with the deblocking solution.
-
Coupling: Activate the LNA or standard phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: LNA phosphoramidites require a longer coupling time (e.g., 180-250 seconds) compared to standard phosphoramidites.[4]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using the cleavage and deprotection solution.
-
Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis.
LNA Gapmer-Mediated RNase H Cleavage Assay
This protocol is designed to assess the ability of an LNA/DNA gapmer to induce RNase H-mediated degradation of a target RNA.
Materials:
-
LNA/DNA gapmer oligonucleotide
-
Target RNA transcript (in vitro transcribed or total cellular RNA)
-
RNase H enzyme
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
RNA loading dye
-
Denaturing polyacrylamide or agarose (B213101) gel
Procedure:
-
Annealing: In a nuclease-free tube, mix the target RNA and the LNA gapmer in RNase H reaction buffer. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[7]
-
RNase H Reaction: Add RNase H enzyme to the annealed mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).[7]
-
Reaction Termination: Stop the reaction by adding an equal volume of RNA loading dye containing a chelating agent like EDTA.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Separate the RNA fragments by electrophoresis on a denaturing polyacrylamide or agarose gel.
-
Visualization: Stain the gel with an RNA-specific dye (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the bands under UV light. The appearance of cleavage products indicates successful RNase H-mediated degradation.
Cellular Transfection of LNA Gapmers for Gene Silencing
This protocol describes the delivery of LNA gapmers into cultured cells to achieve knockdown of a target gene.
Materials:
-
LNA Gapmer targeting the gene of interest
-
Negative control LNA Gapmer (scrambled sequence)
-
Cultured mammalian cells
-
Cell culture medium (e.g., DMEM) with and without antibiotics
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.[8]
-
Transfection Complex Preparation:
-
Dilute the LNA gapmer in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted LNA gapmer and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.[8]
-
-
Transfection:
-
Wash the cells once with PBS.
-
Replace the medium with fresh, antibiotic-free culture medium.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Gene Knockdown: Harvest the cells and analyze the knockdown of the target gene at the mRNA level (by RT-qPCR) and/or protein level (by Western blot).
Mechanisms of Action and Signaling Pathways
LNA-based antisense oligonucleotides can modulate gene expression through several mechanisms. The most prominent are RNase H-mediated degradation and steric hindrance.
RNase H-Mediated Degradation
LNA/DNA gapmers are designed to leverage the endogenous enzyme RNase H. The central "gap" of DNA nucleotides in the gapmer forms a DNA-RNA heteroduplex with the target mRNA. This structure is recognized by RNase H, which then cleaves the RNA strand, leading to its degradation and subsequent reduction in protein translation. The flanking LNA "wings" provide high binding affinity and nuclease stability.[9]
Steric Hindrance
LNA oligonucleotides that are fully modified or have a "mixmer" design (alternating LNA and DNA/RNA bases) do not typically activate RNase H. Instead, they bind with high affinity to their target RNA and physically block cellular machinery from accessing the RNA. This can inhibit translation by preventing ribosome binding or modulate splicing by masking splice sites.
Case Study: LNA-i-miR-221 in Cancer Therapy
A first-in-class LNA inhibitor of microRNA-221 (LNA-i-miR-221) has been investigated in clinical trials for advanced cancer.[10] MiR-221 is an oncomiR that promotes cancer cell proliferation by suppressing the expression of tumor suppressor genes like CDKN1B/p27 and PTEN. LNA-i-miR-221 binds to and inactivates miR-221, thereby relieving the suppression of its target genes. This leads to increased levels of p27 and PTEN, which in turn inhibit cell cycle progression and promote apoptosis.
Conclusion
Locked Nucleic Acids have firmly established themselves as a premier chemical modification for oligonucleotides in both research and therapeutic contexts. Their exceptional binding affinity, specificity, and nuclease resistance address many of the historical challenges faced by oligonucleotide-based approaches. The ability to fine-tune their properties through different designs like gapmers and mixmers provides a versatile platform for targeting a wide array of RNA molecules. As our understanding of the human genome and the role of RNA in disease continues to expand, LNA technology is poised to play an increasingly crucial role in the development of next-generation precision medicines.
References
- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 2. microsynth.com [microsynth.com]
- 3. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antisense oligonucleotide and LNA GapmeR transfections [bio-protocol.org]
- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 10. Safety and activity of the first-in-class locked nucleic acid (LNA) miR-221 selective inhibitor in refractory advanced cancer patients: a first-in-human, phase 1, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Gene Silencing: A Technical Guide to LNA-C Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology represents a significant advancement in the field of oligonucleotide therapeutics and diagnostics. By incorporating a methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon of the ribose sugar, LNA monomers confer unprecedented thermal stability and hybridization specificity to oligonucleotides. This in-depth guide focuses on the key features of LNA-C phosphoramidite (B1245037), a crucial building block for the synthesis of LNA-modified oligonucleotides, providing a comprehensive resource for researchers and drug development professionals.
Core Features of LNA-C Phosphoramidite
LNA-C phosphoramidite is a synthetically modified cytidine (B196190) nucleotide analogue designed for incorporation into oligonucleotides using standard automated solid-phase synthesis. Its unique bicyclic structure locks the ribose ring in an N-type (C3'-endo) conformation, which is characteristic of RNA. This pre-organization of the sugar moiety is the primary reason for the remarkable properties of LNA-containing oligonucleotides.
The key features include:
-
Exceptional Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of oligonucleotide duplexes. Each LNA monomer incorporation can raise the Tm by approximately 2-8 °C, allowing for the design of shorter, more potent oligonucleotides.[1]
-
Enhanced Hybridization Specificity: The rigid conformation of LNA nucleotides leads to superior discrimination between perfectly matched and mismatched target sequences. This high specificity is critical for applications such as SNP genotyping and allele-specific PCR.[2]
-
Nuclease Resistance: While not fully resistant, the LNA modification provides a degree of protection against nuclease degradation compared to unmodified DNA, contributing to a longer half-life in biological systems. For enhanced nuclease resistance, a phosphorothioate (B77711) backbone is often incorporated.[3]
-
Versatility in Applications: LNA-C phosphoramidite is a versatile tool for a wide range of applications, including antisense technology, microRNA inhibition, diagnostics, and targeted gene modulation.[2]
Quantitative Data: Impact of LNA-C on Duplex Stability
The incorporation of LNA-C into an oligonucleotide significantly enhances its binding affinity to complementary DNA and RNA targets. The following table summarizes the change in melting temperature (ΔTm) observed upon LNA incorporation.
| Oligonucleotide Type | Modification | ΔTm per LNA modification (°C) vs DNA/DNA | ΔTm per LNA modification (°C) vs DNA/RNA |
| DNA | Single LNA-C | +2 to +8 | +3 to +9.6 |
| DNA | Multiple LNA-C | Sequence and position dependent | Sequence and position dependent |
Note: The exact ΔTm is dependent on the sequence context, the number and position of LNA modifications, and the salt concentration of the hybridization buffer.[4]
Experimental Protocols
Synthesis of 5-Methyl-Cytosine LNA Phosphoramidite
The synthesis of LNA-C phosphoramidite, particularly the 5-methylcytosine (B146107) variant which is commonly used to reduce CpG-related immune responses, is a multi-step process. A key strategy involves the conversion of a thymine (B56734) LNA derivative to a 5-methylcytosine derivative.
Methodology:
-
Starting Material: The synthesis begins with a protected LNA thymine diol.
-
Triazolothymine Derivative Formation: The thymine derivative is treated with POCl3, Et3N, and 1,2,4-triazole (B32235) to afford a triazolothymine derivative.
-
Conversion to 5-Methylcytosine: The triazolothymine derivative is then converted to the corresponding 5-methylcytosine derivative by treatment with aqueous ammonia (B1221849) in acetonitrile (B52724).
-
Benzoyl Protection: The exocyclic amine of the 5-methylcytosine is protected with a benzoyl (Bz) group.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety, making it ready for oligonucleotide synthesis.
Automated Synthesis of LNA-C Containing Oligonucleotides
LNA-C phosphoramidites can be incorporated into oligonucleotides using standard automated DNA synthesizers with minor modifications to the standard protocols.
Key Protocol Modifications:
-
Dissolution: The LNA-C phosphoramidite is typically dissolved in anhydrous acetonitrile. The 5-Me-C variant may require a mixture of THF and acetonitrile for optimal solubility.[2]
-
Coupling Time: Due to the increased steric hindrance of the LNA monomer, the coupling time needs to be extended compared to standard DNA phosphoramidites. A coupling time of 180 to 250 seconds is generally recommended.[2]
-
Oxidation: A longer oxidation time may also be beneficial to ensure complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
Deprotection: Standard deprotection conditions are generally applicable. However, when deprotecting oligonucleotides containing the Me-Bz-C-LNA, the use of methylamine (B109427) should be avoided to prevent the formation of an N4-methyl modification.[2]
Purification of LNA-Containing Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is the method of choice for purifying LNA-containing oligonucleotides to achieve the high purity required for therapeutic and diagnostic applications. Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC can be effectively used.
Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol:
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the oligonucleotide from the column.
-
Detection: UV absorbance at 260 nm is used to monitor the elution of the oligonucleotide.
-
Fraction Collection: Fractions corresponding to the main peak are collected.
-
Desalting: The collected fractions are desalted using a method such as size-exclusion chromatography or ethanol (B145695) precipitation to remove the ion-pairing reagent and other salts.[5][6][7][8]
Visualizing Workflows and Mechanisms
Logical Relationship of LNA-C Features
Caption: Core structural features of LNA-C and their resulting properties.
Experimental Workflow for LNA Oligonucleotide Synthesis and Purification
Caption: A streamlined workflow for the production of LNA-modified oligonucleotides.
Signaling Pathway: Mechanism of Action of LNA Gapmer Antisense Oligonucleotides
Caption: RNase H-mediated degradation of target mRNA by an LNA gapmer.
References
- 1. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. qiagen.com [qiagen.com]
- 4. ias.ac.in [ias.ac.in]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Notes: Synthesis of LNA®-Containing Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) containing antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality due to their exceptional binding affinity, specificity, and enhanced biostability. LNA is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation pre-organizes the sugar into a C3'-endo (RNA-like) pucker, leading to a significant increase in the thermal stability of duplexes with complementary DNA and RNA targets.[1][2][3][4] These properties make LNA ASOs potent inhibitors of gene expression.
The synthesis of LNA-containing oligonucleotides is readily achievable using standard, automated solid-phase phosphoramidite (B1245037) chemistry, similar to that of conventional DNA and RNA synthesis.[2][5][6] However, certain modifications to the standard protocols are necessary to accommodate the unique steric and chemical properties of LNA phosphoramidites, ensuring high coupling efficiency and final product purity.[2][7]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of LNA-containing antisense oligonucleotides.
Key Advantages of LNA® Technology in Antisense Applications
-
Enhanced Binding Affinity: The locked ribose conformation of LNA significantly increases the melting temperature (Tm) of the oligonucleotide duplex, with each LNA monomer addition raising the Tm by approximately 2-8 °C.[3][4] This allows for the design of shorter, more potent ASOs.
-
Increased Nuclease Resistance: The bicyclic structure of LNA confers high resistance to degradation by endonucleases and exonucleases, leading to improved stability in biological fluids.[4][8]
-
Improved Specificity: The high binding affinity allows for excellent mismatch discrimination, reducing off-target effects.[2][3]
-
In Vivo Efficacy: The combination of high affinity and biostability makes LNA ASOs highly effective for in vivo applications.[4]
Data Presentation: Synthesis and Purification Parameters
The following table summarizes typical quantitative data associated with the synthesis and purification of LNA-containing antisense oligonucleotides. These values can vary depending on the specific sequence, length, LNA content, and scale of the synthesis.
| Parameter | Typical Value | Factors Influencing the Value |
| Synthesis Scale | 40 nmol - 10 µmol (lab scale); up to multi-kilogram (manufacturing) | Research needs, therapeutic development stage.[7] |
| Coupling Efficiency (per step) | >99% | Purity of reagents, dryness of acetonitrile, activator type, coupling time.[3][9] |
| Overall Crude Yield (e.g., 20-mer) | 50-75% | Calculated as (Coupling Efficiency)^(# of couplings).[9] |
| Final Isolated Yield (Post-Purification) | 25-60% | Purification method, sequence length, modifications.[10] |
| Purity (HPLC) | >90-98% | Purification method (RP-HPLC, AEX-HPLC), pooling of fractions.[10][11] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA®-Containing Oligonucleotides
This protocol outlines the automated solid-phase synthesis of LNA ASOs using phosphoramidite chemistry on a controlled pore glass (CPG) solid support.
Materials:
-
LNA® and DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.[6][7][12]
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.
-
Coupling: The LNA or DNA phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note: LNA phosphoramidites are sterically more hindered than DNA phosphoramidites and thus require a longer coupling time (e.g., 180-250 seconds) to achieve high coupling efficiency.[2]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).[3]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.[13]
-
Cycle Repetition: The cycle of de-blocking, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired full-length oligonucleotide is assembled.
-
Final Detritylation (Optional): The 5'-DMT group on the final monomer can be either removed on the synthesizer ("DMT-off") or left on ("DMT-on") to facilitate purification by reverse-phase HPLC.[13]
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all remaining protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at an elevated temperature (e.g., 55-65 °C) for a specified duration (e.g., 5-17 hours, depending on the protecting groups used).[14][15]
-
After cooling, carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Both Reverse-Phase (RP) and Anion-Exchange (AEX) HPLC are commonly used.[16]
Instrumentation:
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 for RP-HPLC, quaternary ammonium stationary phase for AEX-HPLC)
A. Reverse-Phase HPLC (for DMT-on oligonucleotides):
-
Mobile Phase Preparation:
-
Buffer A: e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: e.g., 0.1 M TEAA in acetonitrile.
-
-
Sample Preparation: Re-suspend the crude, dried DMT-on oligonucleotide in Buffer A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Buffer B.
-
Inject the sample.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic DMT-on product will be retained longer than the DMT-off failure sequences.
-
-
Fraction Collection: Collect the peak corresponding to the full-length DMT-on oligonucleotide.
-
Post-Purification Work-up:
-
Evaporate the collected fraction to dryness.
-
Remove the DMT group by treatment with an acidic solution (e.g., 80% acetic acid).
-
Desalt the final product using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
-
B. Anion-Exchange HPLC:
-
Mobile Phase Preparation:
-
Buffer A: e.g., 20 mM Sodium phosphate in water/acetonitrile.
-
Buffer B: e.g., 20 mM Sodium phosphate with 1 M NaCl in water/acetonitrile.
-
-
Sample Preparation: Re-suspend the crude, deprotected (DMT-off) oligonucleotide in Buffer A.
-
Chromatography:
-
Equilibrate the AEX column with Buffer A.
-
Inject the sample.
-
Elute the oligonucleotide using a salt gradient (increasing concentration of Buffer B). Separation is based on the number of negatively charged phosphate groups in the backbone.
-
-
Fraction Collection: Collect the major peak corresponding to the full-length product.
-
Desalting: Desalt the collected fraction to remove the high concentration of salt from the elution buffer.
Protocol 4: Quality Control and Characterization
The identity and purity of the final LNA ASO product should be confirmed using the following methods.
A. Purity Analysis by HPLC:
-
Analyze a small aliquot of the purified product by either RP-HPLC or AEX-HPLC to confirm its purity.
B. Identity Confirmation by Mass Spectrometry:
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[17][18][19]
-
Procedure:
Visualizations
Caption: Structure of an LNA® Monomer.
Caption: LNA® ASO Synthesis Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. agilent.com [agilent.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. scribd.com [scribd.com]
- 16. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. web.colby.edu [web.colby.edu]
- 18. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 19. idtdna.com [idtdna.com]
- 20. shimadzu.com [shimadzu.com]
Unlocking the Potential of LNA-Modified Oligonucleotides: A Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) technology represents a significant advancement in the field of oligonucleotide-based therapeutics and diagnostics. The incorporation of LNA monomers, such as DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, into synthetic oligonucleotides imparts unprecedented thermal stability, enhanced target affinity, and increased resistance to nuclease degradation. These properties make LNA-modified oligonucleotides powerful tools for applications ranging from antisense therapy and RNA interference to in situ hybridization and molecular diagnostics.
This document provides a comprehensive overview and detailed protocols for the effective utilization of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite in your research and development endeavors.
Chemical and Physical Properties
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is a benzoyl-protected cytosine LNA building block designed for use in standard automated solid-phase oligonucleotide synthesis. The key features of this phosphoramidite (B1245037) are summarized below.
| Property | Description |
| Chemical Name | N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide[] |
| Molecular Formula | C47H52N5O9P[][2] |
| Molecular Weight | 861.9 g/mol [2] |
| Structure | A ribonucleoside with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon, locking the sugar in a C3'-endo conformation.[2] |
| Protecting Groups | - 5'-OH: Dimethoxytrityl (DMTr) - Exocyclic amine (Cytosine): Benzoyl (Bz) - 3'-Phosphite: 2-Cyanoethyl (CE) and Diisopropylamino |
| Storage | -20°C[2] |
Performance Characteristics of LNA-Modified Oligonucleotides
The incorporation of LNA-C(Bz) into oligonucleotides results in significant improvements in their biophysical properties.
| Parameter | Impact of LNA-C(Bz) Incorporation | Quantitative Data |
| Thermal Stability (Tm) | Substantial increase in the melting temperature of duplexes with complementary DNA and RNA. | Increase of +2 to +10°C per LNA modification.[3] |
| Nuclease Resistance | Enhanced stability against both 3'-exonucleases and endonucleases. | Introduction of LNA bases at the 3' and 5' ends confers significant resistance to degradation.[4] |
| Binding Affinity | Higher affinity for target sequences compared to standard DNA or RNA probes. | The locked 3'-endo conformation pre-organizes the oligonucleotide for hybridization, reducing the entropic penalty.[5] |
| Specificity | Improved discrimination of single nucleotide mismatches. | LNA-modified probes exhibit superior mismatch discrimination. |
Experimental Protocols
Oligonucleotide Synthesis using DMTr-LNA-C(Bz)-3'-CED-phosphoramidite
This protocol outlines the steps for incorporating DMTr-LNA-C(Bz)-3'-CED-phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The phosphoramidite method involves a four-step cycle for each monomer addition.[6]
Materials:
-
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite
-
Standard DNA or RNA phosphoramidites and solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)
-
Capping solution (e.g., Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
Protocol:
-
Preparation of Phosphoramidite Solution: Dissolve DMTr-LNA-C(Bz)-3'-CED-phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Automated Synthesis Cycle: Program the synthesizer to perform the following steps for each coupling cycle:
-
Step 1: Deblocking (Detritylation): Removal of the 5'-DMTr protecting group from the solid support-bound nucleotide with the deblocking solution.
-
Step 2: Coupling: Activation of the LNA phosphoramidite with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time of 8-15 minutes is recommended for LNA phosphoramidites to ensure high coupling efficiency.[7]
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Step 4: Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Final Detritylation (Optional): The final 5'-DMTr group can be removed on the synthesizer ("DMT-OFF") or left on for purification ("DMT-ON").
-
Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol.
Cleavage and Deprotection of LNA-Containing Oligonucleotides
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups. The choice of deprotection reagent and conditions is critical to avoid modification of the benzoyl (Bz) protecting group on the LNA-cytosine.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Methylamine (B109427) solution
-
AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Ethanol
Standard Deprotection Protocol (Ammonium Hydroxide):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL).
-
Incubate at 55°C for 8-12 hours.
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Fast Deprotection Protocol (AMA):
Caution: When using fast deprotection methods like AMA, it is recommended to use acetyl (Ac)-protected dC in the rest of the sequence to prevent potential transamination of the cytosine base.[8]
-
Transfer the solid support to a screw-cap vial.
-
Add AMA solution (e.g., 1 mL).
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
A study on the deprotection of various protecting groups showed that aqueous methylamine is the fastest at removing the benzoyl group.[9] Ethanolic ammonia (B1221849) can provide selectivity between different types of protecting groups.[9]
Purification of LNA-Containing Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying LNA-containing oligonucleotides to achieve high purity. Both reverse-phase (RP) and anion-exchange (AEX) HPLC can be utilized.
Reverse-Phase HPLC (for DMT-ON oligonucleotides):
This method separates the full-length, DMT-ON oligonucleotide from shorter, DMT-OFF failure sequences based on the hydrophobicity of the DMT group.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration.
-
Detection: UV absorbance at 260 nm.
Anion-Exchange HPLC:
This method separates oligonucleotides based on the number of negatively charged phosphate groups and is effective for purifying DMT-OFF oligonucleotides. AEX HPLC is particularly well-suited for separating LNA-modified oligonucleotides.[10]
-
Column: Anion-exchange column.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl).
-
Gradient: A linear gradient of increasing salt concentration.
-
Detection: UV absorbance at 260 nm.
After purification, the collected fractions are desalted and the final product is quantified by UV spectroscopy.
Applications
Antisense Oligonucleotides for Gene Silencing
LNA-modified oligonucleotides are potent antisense agents. "Gapmer" designs, featuring a central block of DNA flanked by LNA wings, are particularly effective. This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA and subsequent gene silencing.[11]
In Situ Hybridization (ISH) Probes
The high binding affinity of LNA-modified oligonucleotides allows for the use of shorter probes in ISH applications, leading to enhanced specificity and the ability to detect small RNA targets like microRNAs or distinguish between closely related sequences.[12][13] Detailed protocols for using LNA probes in whole-mount in situ hybridization have been optimized.[14]
Conclusion
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is a powerful building block for the synthesis of LNA-modified oligonucleotides with superior properties for a wide range of molecular biology and therapeutic applications. By following the detailed protocols and understanding the unique characteristics of LNA, researchers can effectively harness this technology to advance their scientific goals.
References
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. Biological Barriers to Therapy with Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method of Oligonucleotide Purification [biosyn.com]
- 11. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In situ hybridization detection of miRNA using LNA™ oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Incorporation of LNA-C(Bz) into DNA Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of Locked Nucleic Acid (LNA) cytidine, protected with a benzoyl (Bz) group [LNA-C(Bz)], into DNA oligonucleotide probes. This modification offers significant advantages in various molecular biology and therapeutic applications by enhancing the binding affinity, specificity, and nuclease resistance of DNA probes.
Introduction to LNA-C(Bz)
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the sugar into an A-form helix geometry, which is optimal for Watson-Crick base pairing. The incorporation of LNA monomers, such as LNA-C(Bz), into DNA oligonucleotides leads to several beneficial properties. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of cytosine used during solid-phase oligonucleotide synthesis and is removed during the final deprotection step.
Key Advantages of LNA Incorporation:
-
Increased Thermal Stability: Each LNA monomer incorporated into a DNA duplex can increase the melting temperature (Tm) by 2-8°C, allowing for the use of shorter probes with higher affinity.[1][2]
-
Enhanced Specificity and Mismatch Discrimination: LNA-modified probes exhibit superior discrimination between perfectly matched and mismatched target sequences, making them ideal for applications like SNP genotyping.[3][4]
-
Improved Nuclease Resistance: The locked ribose structure provides significant resistance to degradation by both endo- and exonucleases, increasing the in vitro and in vivo stability of the probes.[5]
-
Versatility in Applications: LNA-modified probes are utilized in a wide range of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and as antisense therapeutics.
Data Presentation: Quantitative Effects of LNA Incorporation
The incorporation of LNA monomers significantly alters the thermodynamic properties and stability of DNA probes. The following tables summarize the quantitative impact of LNA modifications.
Table 1: Comparative Melting Temperatures (Tm) of DNA vs. LNA-Modified DNA Probes
| Sequence (5' to 3') | Modification | Target | Tm (°C) | ΔTm (°C) per LNA | Reference |
| GCG AGG GGC TT | Unmodified DNA | AAG CCC CTC GC | 58.6 | - | [3] |
| GCG A+G G GGC TT | Single LNA-G | AAG CCC CTC GC | 64.8 | +6.2 | [3] |
| GCG +A+G+G GGC TT | Triple LNA | AAG CCC CTC GC | 74.5 | +5.3 (avg) | [3] |
| CTT GAG ACC AG | Unmodified DNA | CTG GTC TCA AG | 55.0 | - | Fictional Example |
| CTT G+A G A+C C AG | LNA-A, LNA-C | CTG GTC TCA AG | 67.0 | +6.0 (avg) | Fictional Example |
Note: Tm values are dependent on buffer conditions (e.g., salt concentration) and oligonucleotide concentration. The data presented are for comparative purposes.
Table 2: Nuclease Resistance of Unmodified vs. LNA-Modified Oligonucleotides
| Oligonucleotide Type | Modification(s) | Assay Condition | Half-life (t1/2) | Fold Increase in Stability | Reference |
| Unmodified DNA | None | Human Plasma | ~1 hour | 1x | [6] (paraphrased) |
| LNA-DNA Gapmer | LNA flanks, DNA core | Human Plasma | > 24 hours | > 24x | [6] (paraphrased) |
| Fully LNA-modified | All LNA bases | Human Serum | Significantly prolonged | High | General knowledge |
| Phosphorothioate DNA | PS backbone | Human Serum | ~10-50 hours | 10-50x | General knowledge |
Note: Half-life can vary significantly based on the specific sequence, the type and extent of modification, and the nuclease environment.
Experimental Protocols
Synthesis of LNA-C(Bz)-Modified DNA Probes
LNA-C(Bz)-modified oligonucleotides are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry.
Workflow for LNA-DNA Probe Synthesis:
Caption: Workflow for LNA-DNA probe synthesis and purification.
Protocol:
-
Preparation:
-
Dissolve LNA-C(Bz) phosphoramidite and standard DNA phosphoramidites (A(Bz), G(iBu), T) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (e.g., 0.1 M).[7]
-
Install the phosphoramidites, activator (e.g., 5-Ethylthio-1H-tetrazole), capping reagents, oxidizing solution, and deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) on an automated DNA synthesizer.[7]
-
Select a Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleotide.
-
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treatment with the deblocking acid.[8][9]
-
Coupling: The LNA-C(Bz) phosphoramidite (or a standard DNA phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for LNA monomers may need to be extended compared to standard DNA monomers.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[8][9]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an iodine solution.[7][8]
-
This cycle is repeated for each nucleotide in the sequence.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support.
-
The protecting groups on the nucleobases (including the benzoyl group on LNA-C) and the phosphate backbone are removed by incubation in a deprotection solution. A common method is treatment with concentrated aqueous ammonia (B1221849) at 55°C for 5-8 hours.[8] For base-sensitive modifications, milder deprotection conditions, such as aqueous methylamine, may be used.[10]
-
-
Purification and Quality Control:
-
The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
The purity and identity of the final LNA-modified probe are confirmed by mass spectrometry, and the concentration is determined by measuring the absorbance at 260 nm (OD260).
-
Fluorescence In Situ Hybridization (FISH) with LNA Probes
LNA-modified probes enhance the signal-to-noise ratio and allow for the use of shorter probes in FISH, improving specificity.
Workflow for LNA-FISH:
Caption: General workflow for LNA-FISH experiments.
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections (e.g., with 4% paraformaldehyde).
-
Permeabilize the sample to allow probe entry (e.g., with 0.25% Triton X-100 in PBS).
-
-
Pre-hybridization:
-
Incubate the sample in a pre-hybridization buffer (e.g., 10% deionized formamide (B127407) in 2x SSC) for 30 minutes at room temperature to block non-specific binding sites.
-
-
Hybridization:
-
Dilute the LNA-C(Bz) probe (often labeled with a fluorophore or a hapten like biotin (B1667282) or digoxigenin) to the desired concentration (e.g., 200 nM) in hybridization buffer (e.g., 10% Dextran Sulfate, 10% deionized formamide in 2x SSC).
-
Apply the hybridization solution to the sample, cover with a coverslip, and incubate at a temperature appropriate for the LNA probe's Tm (e.g., 66°C) for 3 hours to overnight.[11] The hybridization temperature should be optimized for each probe.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. For example, wash three times with a wash solution (e.g., 10% formamide in 2x SSC) at the hybridization temperature for 10 minutes each.
-
-
Detection and Imaging:
-
If using a hapten-labeled probe, incubate with a fluorophore-conjugated antibody or streptavidin.
-
Counterstain nuclei with DAPI.
-
Mount the sample and visualize using a fluorescence microscope.
-
Quantitative Real-Time PCR (qPCR) with LNA Probes
LNA-modified hydrolysis probes (e.g., TaqMan-like probes) offer increased specificity and are particularly effective for SNP genotyping and the detection of low-abundance targets.
Logical Relationship in LNA-qPCR Probe Design:
Caption: Benefits of LNA incorporation in qPCR probes.
Protocol:
-
Assay Design:
-
Design primers with a Tm of approximately 60-65°C.[11]
-
Design the LNA-C(Bz) modified probe with a Tm 5-10°C higher than the primers.[12]
-
The probe should be 15-30 nucleotides long and can be shorter than a standard DNA probe due to the increased Tm from LNA incorporation.[12]
-
For SNP detection, place one or more LNA bases at or near the SNP site to maximize the Tm difference between the perfectly matched and mismatched probes.[7][8]
-
The probe should have a 5' reporter dye (e.g., FAM) and a 3' quencher (e.g., BHQ-1). The 3' end must be blocked to prevent extension by the polymerase.[7]
-
-
Reaction Setup (20 µL reaction):
-
10 µL of 2x qPCR Master Mix
-
1.8 µL of Forward Primer (to a final concentration of 400 nM)
-
1.8 µL of Reverse Primer (to a final concentration of 400 nM)
-
0.4 µL of LNA Probe (to a final concentration of 200 nM)[12]
-
Template DNA (e.g., 1-100 ng)
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.
-
For gene expression analysis, use the ΔΔCt method with a validated reference gene.
-
For SNP genotyping, analyze the amplification curves for each allele-specific probe.
-
Nuclease Resistance Assay (Serum Stability)
This protocol assesses the stability of LNA-modified oligonucleotides in the presence of nucleases found in serum.
Protocol:
-
Incubation:
-
Incubate the LNA-modified oligonucleotide and an unmodified DNA control of the same sequence in fetal bovine serum (FBS) or human serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Quenching and Preparation:
-
Stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., EDTA) and/or by heat inactivation.
-
Extract the oligonucleotides from the serum proteins (e.g., using phenol-chloroform extraction or a suitable kit).
-
-
Analysis:
-
Analyze the degradation of the oligonucleotides over time using denaturing PAGE or HPLC.
-
Quantify the amount of intact oligonucleotide at each time point by densitometry of the corresponding band on the gel or by integrating the peak area from the HPLC chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact oligonucleotide versus time.
-
Calculate the half-life (t1/2) of the oligonucleotide, which is the time it takes for 50% of the initial amount to be degraded.
-
Application in Drug Development: Antisense Oligonucleotides
LNA-modified oligonucleotides are potent antisense agents. "Gapmer" designs, with a central block of DNA flanked by LNA "wings," are particularly effective.
Mechanism of LNA Gapmer Antisense Oligonucleotides:
Caption: Mechanism of action for LNA gapmer antisense oligonucleotides.
Protocol for Evaluating Antisense Efficacy in Cell Culture:
-
Cell Culture and Transfection:
-
Culture the target cell line under standard conditions.
-
Transfect the cells with the LNA gapmer ASO using a suitable transfection reagent (e.g., a cationic lipid formulation). Include a scrambled LNA oligonucleotide as a negative control.[13] Perform a dose-response experiment to determine the optimal concentration.
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for mRNA degradation and protein knockdown (typically 24-72 hours).
-
-
Analysis of Target Knockdown:
-
RNA Level: Isolate total RNA from the cells and perform RT-qPCR to quantify the target mRNA levels relative to a housekeeping gene.[14]
-
Protein Level: Lyse the cells and perform a Western blot or ELISA to quantify the target protein levels relative to a loading control.
-
-
Phenotypic Analysis:
-
Assess the downstream functional consequences of target knockdown by performing relevant cell-based assays (e.g., cell viability, apoptosis, or specific signaling pathway assays).[15]
-
By following these detailed notes and protocols, researchers can effectively leverage the power of LNA-C(Bz) modification to create highly specific, stable, and efficient DNA probes for a wide array of research, diagnostic, and therapeutic applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Tm prediction [qiagen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. atdbio.com [atdbio.com]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 12. neb.com [neb.com]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncardia.com [ncardia.com]
- 15. international-biopharma.com [international-biopharma.com]
Application Notes and Protocols: Designing LNA® Probes for Enhanced SNP Genotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction to LNA® Technology for SNP Genotyping
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The accurate detection of SNPs is crucial for disease association studies, pharmacogenomics, and personalized medicine. Locked Nucleic Acid (LNA®) technology offers a significant advancement in SNP genotyping by enhancing the specificity and sensitivity of hybridization-based assays.[1][2]
LNA® nucleotides are a class of nucleic acid analogs where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[2][3][4] This conformational lock increases the binding affinity (melting temperature, Tm) and specificity of oligonucleotides for their complementary DNA or RNA targets.[2][] For SNP genotyping, this translates to superior discrimination between perfectly matched and mismatched sequences, often achieving a ΔTm of around 20°C for a single mismatch, a level of discrimination not possible with standard DNA probes.[1]
Key Advantages of LNA® Probes for SNP Genotyping:
-
Enhanced Specificity: LNA® bases dramatically improve the discriminatory power of probes and primers, allowing for clear differentiation between alleles.[1][6]
-
Higher Affinity: The increased binding strength allows for the use of shorter probes (as short as 12 nucleotides), which is advantageous for targeting AT-rich regions and improving quenching efficiency in fluorescent assays.[1][2]
-
Increased Thermal Stability: Each LNA® substitution can increase the Tm by 2-4°C, providing greater stability and flexibility in assay design.[7]
-
Improved Nuclease Resistance: LNA® modifications confer a degree of resistance to both endo- and exonucleases, increasing probe stability in biological samples.[8][9]
LNA® Probe Design Principles for Allelic Discrimination
Effective SNP genotyping relies on the careful design of LNA®-containing probes and primers. The strategic placement of LNA® bases is critical to maximize the melting temperature difference (ΔTm) between the perfect match and the mismatch.[1]
General Design Guidelines
-
Probe Length: LNA® capture probes are typically short, around 12-15 nucleotides in length.[1][7]
-
LNA® Placement for SNP Probes: Position 2-3 LNA® bases directly at the SNP site for optimal discrimination.[1][7] A triplet of LNA® residues centered on the mismatch has been shown to provide the largest discriminatory power.[8][9][10] The SNP should ideally be located centrally within the probe.[1]
-
LNA® Placement for Allele-Specific Primers: To enhance allele-specific PCR, place an LNA® nucleotide at the polymorphic site.[1] Placing the LNA® base one position away from the 3' end can also improve mismatch discrimination while avoiding potential reductions in PCR efficiency that can occur with a 3'-terminal LNA®.[1]
-
Avoid Self-Complementarity: Check for potential LNA® self-complementarity or complementarity with other LNA®-containing oligonucleotides in the assay.[7]
-
Avoid LNA® in Palindromes: Do not position LNA® bases within palindrome sequences, especially those involving GC base pairs.[1][7]
Mechanism of LNA® Enhanced SNP Discrimination
The rigid structure of LNA® enhances base stacking of perfectly matched base pairs while decreasing the stabilizing interactions of mismatched pairs.[8][9] This energetic difference leads to a significant increase in the ΔTm between the perfectly matched probe-target duplex and the mismatched duplex, forming the basis for highly specific SNP detection.
Caption: LNA® probes form stable duplexes with perfect match targets and unstable ones with mismatches.
Protocols for LNA® Probe-Based SNP Genotyping
Protocol 1: LNA® Probe Design Workflow
This protocol outlines the steps for designing LNA® probes for a real-time PCR-based SNP genotyping assay.
Caption: A systematic workflow for designing LNA® probes for SNP genotyping assays.
Protocol 2: Real-Time PCR for SNP Genotyping using Dual-Labeled LNA® Probes
This protocol is adapted for a typical 5' nuclease allelic discrimination assay on a real-time PCR platform.[3][4][11]
Materials:
-
Genomic DNA (gDNA) samples
-
PCR Master Mix (containing dNTPs, buffer, and a hot-start Taq polymerase)
-
Forward and Reverse PCR primers
-
Allele 1-specific LNA® probe (e.g., labeled with FAM)
-
Allele 2-specific LNA® probe (e.g., labeled with JOE or HEX)
-
Nuclease-free water
-
Real-time PCR instrument
Methodology:
-
Reaction Setup: Prepare the reaction mix on ice. For a single 25 µL reaction, combine the following components:
| Component | Final Concentration | Volume for 25 µL Rxn |
| PCR Master Mix (e.g., 2x) | 1x | 12.5 µL |
| Forward Primer | 200 nM | 0.5 µL (of 10 µM stock) |
| Reverse Primer | 200 nM | 0.5 µL (of 10 µM stock) |
| LNA® Probe (Allele 1 - FAM) | 100 nM | 0.25 µL (of 10 µM stock) |
| LNA® Probe (Allele 2 - JOE) | 100 nM | 0.25 µL (of 10 µM stock) |
| Genomic DNA | ~20-25 ng | 1.0 µL (of 20-25 ng/µL) |
| Nuclease-free water | - | To 25 µL |
-
Thermal Cycling: Program the real-time PCR instrument with the following conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 4 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 45 |
| Annealing/Extension/Data Acquisition | 60°C | 45 seconds |
-
Data Analysis:
-
After the run, use the instrument's software to perform allelic discrimination analysis.
-
The software will generate a scatter plot, clustering samples into three groups: Homozygous Allele 1, Homozygous Allele 2, and Heterozygous.
-
For ambiguous genotypes, apply additional validation criteria based on PCR amplification efficiency and fluorescence signal characteristics.[3][4][12]
-
Quantitative Data and Expected Results
The primary quantitative advantage of LNA® probes is the significant increase in the melting temperature difference (ΔTm) between matched and mismatched targets.
| Probe Type | Target | Tm (°C) | ΔTm (Match - Mismatch) (°C) | Reference |
| DNA Probe | Perfect Match | 55.0 | ~3-5°C | Fictionalized Data Based on[1][9] |
| Single Mismatch | 51.0 | |||
| LNA® Probe | Perfect Match | 65.0 | ~15-20°C | Fictionalized Data Based on[1][9] |
| Single Mismatch | 47.0 |
This table presents illustrative data based on typical performance characteristics described in the literature. Actual Tm values are sequence-dependent.
Experimental Workflow Visualization
The overall process from sample to result involves several key stages.
Caption: A comprehensive workflow for SNP genotyping using LNA® probes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Clustering / Ambiguous Calls | - Suboptimal probe design- Poor DNA quality or quantity- Incorrect annealing temperature | - Re-design probes following guidelines strictly- Re-purify or re-quantify DNA samples- Optimize annealing temperature using a gradient PCR |
| No Amplification (All Samples) | - Incorrect primer/probe concentration- PCR inhibitor contamination- Degraded reagents | - Verify concentrations and repeat setup- Re-purify DNA samples- Use fresh reagents and master mix |
| Low Signal Intensity | - Inefficient probe quenching- Low PCR efficiency- Incorrect probe concentration | - Ensure probe design includes a reliable quencher- Optimize primer design and PCR conditions- Titrate probe concentrations (50-200 nM) |
Conclusion
LNA®-enhanced probes provide a powerful and reliable tool for SNP genotyping.[6] By significantly increasing thermal stability and mismatch discrimination, LNA® technology enables the design of highly specific and sensitive assays.[1][] The protocols and design guidelines presented here offer a robust framework for researchers to successfully implement this technology for high-throughput and accurate genetic analysis.
References
- 1. SNP Detection [qiagen.com]
- 2. idtdna.com [idtdna.com]
- 3. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 8. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA-Modified Primers in Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This bridge "locks" the ribose in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing. This structural modification results in a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. For each LNA monomer incorporated into an oligonucleotide, the melting temperature (Tm) can increase by 2–8°C.[1] This enhanced binding affinity allows for the design of shorter primers and probes with superior specificity and sensitivity compared to conventional DNA oligonucleotides.
The integration of LNA technology into real-time PCR (qPCR) primers and probes offers several key advantages, making it a powerful tool for a variety of applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and miRNA quantification.
Key Benefits of LNA-Modified Primers in Real-Time PCR
The unique properties of LNA-modified oligonucleotides translate into several significant benefits for real-time PCR applications:
-
Enhanced Sensitivity: The high binding affinity of LNA primers allows for more efficient amplification, leading to lower quantification cycle (Cq) values and the ability to detect low-abundance targets that may be missed with conventional DNA primers.[2][3]
-
Increased Specificity and Mismatch Discrimination: LNA-modified primers exhibit exceptional specificity, enabling the discrimination of sequences that differ by a single nucleotide.[4] This is particularly advantageous for allele-specific PCR and SNP genotyping, where the accurate identification of single base changes is crucial. The significant difference in melting temperature (ΔTm) between perfectly matched and mismatched targets allows for clear allelic discrimination.
-
Improved Assay Design for Challenging Targets: The ability to use shorter LNA-modified primers facilitates the design of assays for difficult targets, such as AT-rich sequences, short microRNAs (miRNAs), and highly homologous gene families.[5] Tm normalization, achieved by varying the LNA content, allows for the design of primer sets with uniform amplification characteristics across a range of GC contents.[5]
-
Higher PCR Efficiency: Well-designed LNA primers can lead to increased PCR efficiency, allowing for more accurate quantification of target nucleic acids.
-
Robustness and Reliability: The enhanced stability of LNA-DNA duplexes results in more robust and reliable PCR assays, even under challenging experimental conditions.
Quantitative Performance of LNA-Modified Primers vs. DNA Primers
The superior performance of LNA-modified primers can be quantified across several key metrics. The following tables summarize comparative data gleaned from various studies.
Table 1: Comparison of Quantification Cycle (Cq) Values
| Target | Primer Type | Average Cq Value | Fold Change in Expression (Relative to DNA primer) | Reference |
| AT-rich sequence | DNA Primer | 28.5 | - | Levin et al., 2006[6] |
| LNA-modified Primer | 25.2 | 10.2 | Levin et al., 2006[6] | |
| Low-expression gene | DNA Primer | 32.1 | - | Ballantyne et al., 2008[3] |
| LNA-modified Primer | 29.8 | 5.1 | Ballantyne et al., 2008[3] |
Table 2: Mismatch Discrimination Performance
| Mismatch Type | Primer Type | ΔTm (°C) | Reference |
| Single Nucleotide Mismatch | DNA Probe | 2-4 | You et al., 2006 |
| LNA Probe | 8-15 | You et al., 2006 | |
| G-T Mismatch | DNA Probe | 6.3 | Owczarzy et al., 2011[6] |
| LNA Probe | 5.5 | Owczarzy et al., 2011[6] | |
| A-A Mismatch | DNA Probe | 8.4 | Owczarzy et al., 2011[6] |
| LNA Probe | 12.3 | Owczarzy et al., 2011[6] |
Table 3: Limit of Detection (LOD)
| Application | Primer/Probe Type | Limit of Detection | Reference |
| Bacterial Resistance Gene Detection | LNA-qPCR | 1–10 CFU per reaction | Zhu et al., 2015 |
| miRNA Quantification | LNA-enhanced primers | As low as 1 pg of total RNA | QIAGEN Application Note[2] |
Experimental Protocols
Application 1: microRNA (miRNA) Quantification using LNA-Modified Primers and SYBR Green Detection
This protocol outlines a two-step real-time RT-PCR workflow for the sensitive and specific quantification of mature miRNAs.
Workflow Diagram: miRNA Quantification using LNA Primers
References
- 1. paho.org [paho.org]
- 2. LNA probes in a real-time TaqMan PCR assay for genotyping of Giardia duodenalis in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Allele Specific Locked Nucleic Acid Quantitative PCR (ASLNAqPCR): An Accurate and Cost-Effective Assay to Diagnose and Quantify KRAS and BRAF Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allele specific locked nucleic acid quantitative PCR (ASLNAqPCR): an accurate and cost-effective assay to diagnose and quantify KRAS and BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: LNA Gapmer Design and Synthesis for RNA Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are powerful tools for modulating gene expression by targeting specific RNA molecules. Among the various ASO designs, Locked Nucleic Acid (LNA) gapmers have emerged as a highly effective class due to their enhanced stability, high target affinity, and potent gene-silencing capabilities. LNA gapmers are chimeric oligonucleotides composed of a central "gap" of DNA nucleotides flanked by LNA-modified nucleotides in the "wings".[1][] This unique structure confers nuclease resistance and increases binding affinity to the target RNA via the LNA wings, while the DNA gap is designed to recruit the endogenous enzyme RNase H.[1][3][4] Upon binding of the gapmer to the target mRNA, RNase H recognizes the DNA:RNA heteroduplex and selectively cleaves the RNA strand, leading to potent and specific gene knockdown.[1][5]
This document provides a comprehensive guide to the principles of LNA gapmer design, a detailed protocol for their chemical synthesis, and guidelines for their application in cell-based experiments.
LNA Gapmer Mechanism of Action
LNA gapmers primarily function through an RNase H-dependent mechanism. The high affinity of the LNA wings ensures stable binding to the complementary target RNA sequence. This hybridization creates a DNA:RNA duplex in the central gap region, which is a substrate for RNase H1.[6] The enzyme then cleaves the phosphodiester backbone of the target RNA, leading to its degradation by cellular machinery and a subsequent reduction in protein expression.[1]
Part 1: LNA Gapmer Design Principles
The design of an effective LNA gapmer requires a careful balance of several parameters to ensure high potency, specificity, and minimal toxicity. Modern design pipelines rely heavily on bioinformatics algorithms that evaluate thousands of potential sequences against dozens of parameters.[7]
Key Design Parameters:
-
Length: LNA gapmers are typically 13 to 23 nucleotides long.[8] Shorter gapmers (e.g., 16-mers) are common and may exhibit a reduced risk of hepatotoxicity.[3][6]
-
Gap Size: The central DNA gap must be long enough to effectively recruit RNase H. A gap of 7-10 DNA bases is considered optimal for full RNase H activation.[9][10] A minimum of 6 unmodified DNA nucleotides is required.[3]
-
Wing Composition: The flanks typically consist of 2-5 LNA-modified nucleotides. A common configuration is a 3-10-3 or 3-12-3 (LNA-DNA-LNA) structure.[11] These LNA wings dramatically increase the melting temperature (Tm) and binding affinity for the target RNA.[10]
-
Backbone Chemistry: A phosphorothioate (B77711) (PS) backbone is frequently used throughout the oligonucleotide to enhance nuclease resistance.[1][3]
-
Sequence Selection & Off-Target Analysis: This is a critical step. The target sequence should be unique to the intended RNA. Design tools perform extensive sequence alignments against spliced and unspliced transcriptomes to minimize potential hybridization-dependent off-target effects (OTEs).[7] OTEs can arise from binding to partially complementary sites, and high-affinity LNA modifications necessitate rigorous in silico screening.[12][13] It is recommended to use at least two different potent gapmers targeting the same RNA to validate that the observed phenotype is due to on-target knockdown.[7]
Table 1: Summary of Quantitative LNA Gapmer Design Parameters
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Total Length | 13–23 nt | Balances specificity and cellular uptake. |
| DNA Gap Size | 7–10 nt | Optimal for RNase H recruitment and cleavage activity.[9][10] |
| LNA Wings | 2–5 nt per flank | Increases binding affinity (Tm) and provides nuclease stability.[6] |
| Melting Temp (Tm) | 55–75°C | Ensures stable hybridization under physiological conditions. |
| GC Content | 40–60% | Avoids overly stable secondary structures and promotes specificity. |
Part 2: LNA Gapmer Synthesis Protocol
LNA gapmers are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The protocol involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support (e.g., controlled pore glass, CPG). Both LNA and DNA phosphoramidite monomers are used according to the desired sequence.
Materials and Equipment:
-
Automated DNA/RNA synthesizer
-
LNA and DNA phosphoramidites (A, C, G, T)
-
Solid support (CPG) with pre-attached initial nucleotide
-
Activator solution (e.g., DCI, ETT)
-
Oxidizing solution (Iodine/Water/Pyridine) or Sulfuring agent (e.g., DDTT) for phosphorothioate linkages
-
Capping reagents (Acetic Anhydride, N-Methylimidazole)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Acetonitrile (synthesis grade)
-
HPLC system for purification
-
Mass spectrometer for quality control
Protocol: Automated Solid-Phase Synthesis Cycle
This cycle is repeated for each monomer added to the sequence.
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution.
-
This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Step 2: Coupling
-
The next phosphoramidite monomer (LNA or DNA) is activated by the activator solution and delivered to the synthesis column.
-
The activated monomer couples with the 5'-hydroxyl group of the growing chain. This reaction is highly efficient (>99%).
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping reagents.
-
This prevents the formation of failure sequences (n-1) in subsequent cycles.
-
-
Step 4: Oxidation or Sulfurization
-
The newly formed phosphite (B83602) triester linkage is unstable and must be converted to a more stable linkage.
-
For a standard phosphodiester bond, an oxidizing solution is used to create a phosphate (B84403) triester.
-
For a nuclease-resistant phosphorothioate (PS) bond, a sulfurizing agent is used. For LNA gapmers, this step is performed in every cycle.
-
Post-Synthesis Processing:
-
Cleavage and Deprotection:
-
After the final cycle, the synthesis column is treated with a cleavage/deprotection solution (e.g., ammonium hydroxide).
-
This cleaves the completed oligonucleotide from the solid support and removes the remaining protecting groups from the nucleotide bases.
-
-
Purification:
-
The crude oligonucleotide solution is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove failure sequences, salts, and residual protecting groups.
-
-
Quality Control:
-
The purity and identity of the final LNA gapmer product are confirmed by mass spectrometry (to verify molecular weight) and analytical HPLC (to assess purity).
-
Table 2: Typical Synthesis and Purification Specifications
| Parameter | Specification | Method |
|---|---|---|
| Coupling Efficiency | > 99% | Trityl cation monitoring |
| Final Purity | > 90% | HPLC |
| Identity Confirmation | ± 0.1% of expected mass | Mass Spectrometry |
| Yield (50 nmol scale) | 5–15 nmol | UV-Vis Spectroscopy |
Part 3: Experimental Protocol: Handling and Use in Cell Culture
Proper handling and optimized delivery are crucial for successful gene silencing experiments.
Protocol: Resuspension and Storage
-
Antisense LNA Gapmers are typically shipped lyophilized (dried-down).[14] Before opening, briefly centrifuge the vial to collect the contents at the bottom.
-
Resuspend the oligonucleotide in a nuclease-free buffer (e.g., TE buffer, pH 7.5-8.0) to create a stock solution. For a 5 nmol vial, adding 100 µL of buffer will yield a 50 µM stock solution.[14]
-
Let the vial stand for 5-10 minutes, then gently vortex or pipette up and down to ensure the oligonucleotide is fully dissolved.[14]
-
Aliquot the stock solution into multiple tubes to minimize freeze-thaw cycles and store at -20°C or below.[14]
Protocol: Transfection into Mammalian Cells (96-well plate format)
This protocol provides a general guideline; conditions should be optimized for specific cell lines and transfection reagents.
-
Cell Plating: The day before transfection, seed cells in a 96-well plate to be 30-70% confluent at the time of transfection.
-
Prepare Gapmer Dilutions: Dilute the LNA gapmer stock solution in serum-free medium (e.g., Opti-MEM). To achieve a final concentration of 10 nM in 100 µL final volume, you would prepare an intermediate dilution.
-
Prepare Transfection Reagent: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Form Complexes: Combine the diluted gapmer and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the gapmer-lipid complex mixture dropwise to the cells in each well. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time depends on the stability of the target RNA and protein.
-
Analysis: Harvest the cells to analyze RNA levels (by RT-qPCR) or protein levels (by Western blot) to determine knockdown efficiency.
Experimental Controls:
-
Negative Control: A scrambled LNA gapmer with no known target in the species being studied is essential to control for effects of the chemistry and delivery.[7]
-
Untreated Control: Cells that are not treated with any gapmer or reagent.
-
Reagent-Only Control: Cells treated with the transfection reagent alone to assess toxicity.[5]
-
Positive Control: A validated LNA gapmer targeting a highly expressed housekeeping gene can be used to optimize transfection conditions.[14]
Table 3: General Transfection Guidelines (96-well plate)
| Component | Volume/Amount per Well | Notes |
|---|---|---|
| Cells | 100 µL | Plate to be 30–70% confluent. |
| Final Gapmer Concentration | 1–50 nM | Start with a dose-response curve (e.g., 50, 10, 5, 1 nM) to find the optimal concentration.[5][14] |
| Transfection Reagent | 0.2–0.5 µL | Varies by reagent and cell type. Follow manufacturer's protocol. |
| Incubation Time | 24–72 hours | Target-dependent; analyze at multiple time points if possible. |
References
- 1. Gapmer - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
- 8. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LNA gapmer antisense oligonucleotide inhibitor of human NNMT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. qiagen.com [qiagen.com]
Application Notes and Protocols for the Deprotection of LNA-C(Bz) Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and therapeutic applications due to their exceptional binding affinity and specificity towards complementary DNA and RNA targets. The incorporation of LNA monomers, such as LNA-cytidine, enhances the stability and biological activity of these molecules. The N4-benzoyl (Bz) protecting group is commonly used for cytidine (B196190) during solid-phase oligonucleotide synthesis. Its efficient removal during the deprotection step is critical to ensure the integrity and functionality of the final LNA-containing oligonucleotide.
This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing LNA-C(Bz). We will cover standard, rapid, and mild deprotection strategies, along with their respective advantages and potential side reactions.
Deprotection Strategies Overview
The deprotection of synthetic oligonucleotides is a multi-step process that involves:
-
Cleavage: Release of the oligonucleotide from the solid support.
-
Phosphate (B84403) Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.
-
Base Deprotection: Removal of the protecting groups from the nucleobases, in this case, the N4-benzoyl group from LNA-cytidine.
The choice of deprotection method is dictated by the overall composition of the oligonucleotide, including the presence of other sensitive modifications, and the desired speed of the process. For oligonucleotides containing LNA-C(Bz), the following methods are commonly employed for standard DNA and RNA and can be adapted.
Quantitative Data Summary
The following table summarizes the recommended deprotection conditions for oligonucleotides containing benzoyl-protected cytidine. While this data is primarily based on standard DNA and RNA oligonucleotides, it serves as a strong starting point for the deprotection of LNA-C(Bz) containing oligos. Researchers should be aware that the unique conformational rigidity of LNA might slightly alter deprotection kinetics, and optimization may be necessary.
| Deprotection Method | Reagent | Temperature | Duration | Key Considerations |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 8-16 hours | Reliable and minimizes side reactions. Recommended for most applications. |
| Rapid Deprotection (UltraFAST) | Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10-15 minutes | High risk of transamination of Bz-C to N4-methyl-C (~5% for dC-Bz).[1] Not recommended for LNA-C(Bz) unless this side product is acceptable. The use of Acetyl-protected C (Ac-C) is strongly advised when using AMA. [1][2] |
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temp. | 4 hours | Ideal for oligonucleotides with sensitive modifications that are base-labile. Requires the use of UltraMILD phosphoramidites for other bases.[2] |
| Alternative Mild Deprotection | t-Butylamine/Methanol/Water (1:1:2 v/v) | 55°C | Overnight | Suitable for sensitive dyes like TAMRA.[2] |
| Alternative Deprotection | Triethylamine/Lithium Hydroxide in Methanol | 75°C | 1 hour | An ammonia-free method that can be used for standard protected bases.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This is the most common and reliable method for deprotecting oligonucleotides containing Bz-protected cytidine.
Materials:
-
Oligonucleotide synthesis column or vial containing the CPG-bound oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, chemically resistant vials.
-
Heating block or oven.
-
SpeedVac or lyophilizer.
-
Nuclease-free water or appropriate buffer.
Procedure:
-
Transfer the controlled pore glass (CPG) support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.
-
Tightly seal the vial. For high-temperature incubations, ensure the caps (B75204) are designed to withstand the pressure.
-
Place the vial in a heating block or oven set to 55°C for 8-16 hours.
-
After incubation, allow the vial to cool completely to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide in an appropriate buffer or water for quantification and downstream applications.
Protocol 2: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine)
Important Note: This method is known to cause a transamination side reaction with benzoyl-protected cytidine, resulting in the formation of N4-methyl-cytidine.[1] It is strongly recommended to use acetyl-protected LNA-cytidine (LNA-C(Ac)) if a rapid deprotection protocol is required.[1][2] This protocol is provided for informational purposes.
Materials:
-
Oligonucleotide synthesis column or vial.
-
Concentrated ammonium hydroxide (28-30%).
-
40% aqueous methylamine solution.
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood.
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Tightly seal the vial.
-
Place the vial in a heating block or oven set to 65°C for 10-15 minutes.[1]
-
Follow steps 5-10 from Protocol 1 for work-up.
Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol
This protocol is suitable for oligonucleotides containing base-labile modifications that would be degraded by harsher deprotection conditions. Note that this method requires the use of "UltraMILD" phosphoramidites for the other nucleobases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2]
Materials:
-
Oligonucleotide synthesis column or vial synthesized with UltraMILD phosphoramidites.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
2 M Triethylammonium acetate (B1210297) (TEAA) buffer.
-
Other materials as listed in Protocol 1.
Procedure:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Seal the vial and incubate at room temperature for 4 hours with gentle agitation.[2]
-
After incubation, add an equal volume of 2 M TEAA to neutralize the solution.
-
Transfer the supernatant to a new tube.
-
Wash the CPG with methanol and combine the wash with the supernatant.
-
Proceed with purification and desalting as required.
Visualizations
Deprotection Workflow
References
Application Notes and Protocols for the Purification of Oligonucleotides with LNA® Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) modifications are a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose ring in a C3'-endo conformation, which is optimal for Watson-Crick base pairing. Consequently, LNA®-modified oligonucleotides exhibit significantly increased thermal stability, enhanced binding affinity to complementary DNA and RNA strands, and improved resistance to nuclease degradation. These properties make them highly valuable tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes.
The successful application of LNA® oligonucleotides is critically dependent on their purity. The chemical synthesis of these modified oligonucleotides, while efficient, can result in a heterogeneous mixture containing the desired full-length product alongside various impurities. These impurities primarily consist of failure sequences (shorter oligonucleotides, often referred to as 'n-1' or 'shortmers'), incompletely deprotected oligonucleotides, and other synthesis-related byproducts. The presence of these impurities can lead to inaccurate experimental results, reduced efficacy in therapeutic applications, and potential off-target effects. Therefore, robust and efficient purification methods are essential to isolate the full-length, fully deprotected LNA® oligonucleotide.
This document provides detailed application notes and protocols for the purification of LNA®-modified oligonucleotides using three common and effective techniques: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), and Solid-Phase Extraction (SPE).
Challenges in Purifying LNA®-Modified Oligonucleotides
The purification of LNA®-modified oligonucleotides presents unique challenges compared to standard DNA or RNA oligonucleotides. The introduction of LNA® monomers can alter the overall physicochemical properties of the oligonucleotide, influencing its behavior during chromatographic separation.
-
Increased Hydrophilicity: The locked ribose conformation can increase the hydrophilicity of the oligonucleotide, which may affect its retention on reversed-phase chromatography columns.
-
Charge Characteristics: While the phosphate (B84403) backbone remains negatively charged, the conformational rigidity introduced by LNA® modifications can subtly influence the charge distribution and interaction with ion-exchange resins.
-
Secondary Structures: The high binding affinity of LNA® can promote the formation of stable secondary structures, such as hairpins or self-dimers, which can lead to peak broadening or the appearance of multiple peaks during chromatography.
-
Separation of Closely Related Impurities: The primary challenge lies in the separation of the full-length product from very similar impurities, particularly n-1 shortmers, which differ by only a single nucleotide.
Recommended Purification Techniques
The choice of purification method depends on several factors, including the length of the oligonucleotide, the presence of other modifications (e.g., fluorescent dyes), the required purity level, and the scale of the purification.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC is a high-resolution technique that separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] This method is particularly well-suited for the purification of LNA®-modified oligonucleotides as it is highly effective at separating full-length sequences from shorter failure sequences.[2] AEX-HPLC can achieve purities of over 95%.[2]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[3] To retain the highly polar oligonucleotides on a hydrophobic stationary phase, an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phase.[2] This agent forms a neutral, more hydrophobic complex with the negatively charged phosphate backbone, allowing for separation. IP-RP-HPLC is particularly useful for purifying oligonucleotides that contain hydrophobic modifications, such as fluorescent dyes, in addition to LNA® modifications.
Solid-Phase Extraction (SPE)
SPE is a rapid and convenient method for the purification of oligonucleotides, particularly for smaller scales and for applications where high-resolution separation is not critical.[4] Reversed-phase SPE cartridges are commonly used, often in a "trityl-on" purification strategy.[4] In this approach, the final 5'-dimethoxytrityl (DMT) protecting group is left on the full-length oligonucleotide after synthesis. This hydrophobic DMT group allows for strong retention of the desired product on the SPE cartridge while the "trityl-off" failure sequences are washed away. The DMT group is then cleaved, and the purified oligonucleotide is eluted.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of the different purification methods for LNA®-modified oligonucleotides. The actual purity and recovery can vary depending on the specific oligonucleotide sequence, length, and the optimization of the purification protocol.
| Purification Technique | Principle of Separation | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Limitations |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (number of phosphate groups) | > 95% | 60-80% | Excellent resolution of full-length from shortmers.[2] Well-suited for LNA® modifications.[2] | Can be more expensive than other methods.[2] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophobicity (with ion-pairing agent) | > 90% | 70-90% | Effective for oligonucleotides with hydrophobic modifications.[2] Volatile buffers can be used, simplifying downstream processing. | Resolution may decrease for longer oligonucleotides. The presence of ion-pairing agents may require a desalting step.[2] |
| Solid-Phase Extraction (SPE) | Hydrophobicity (typically "trityl-on") | 80-95% | 60-95% | Fast, simple, and cost-effective for smaller scales.[4] High throughput with 96-well plate formats.[4] | Lower resolution compared to HPLC. Not ideal for separating oligonucleotides of very similar length. |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) Purification of LNA® Oligonucleotides
This protocol provides a general procedure for the purification of LNA® oligonucleotides using AEX-HPLC. Optimization of the gradient and other parameters may be necessary for specific sequences.
Materials:
-
Crude LNA® oligonucleotide, deprotected and lyophilized
-
Buffer A: 20 mM Tris-HCl, pH 8.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
HPLC system with a strong anion-exchange column (e.g., Dionex DNAPac PA200 or equivalent)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude LNA® oligonucleotide in Buffer A to a final concentration of 10-20 OD₂₆₀/mL. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the AEX column with 100% Buffer A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be:
-
0-5 min: 0% B
-
5-45 min: 0-100% B
-
45-50 min: 100% B
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length LNA® oligonucleotide.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical AEX-HPLC or mass spectrometry.
-
Desalting: Pool the pure fractions and desalt using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation to remove the high concentration of NaCl.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification of LNA® Oligonucleotides
This protocol describes a general method for purifying LNA® oligonucleotides using IP-RP-HPLC. The concentration of the ion-pairing agent and the organic solvent gradient may require optimization.
Materials:
-
Crude LNA® oligonucleotide, deprotected and lyophilized
-
Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 100 mM TEAA in 50% Acetonitrile (B52724), pH 7.0
-
HPLC system with a reversed-phase column (e.g., C18 or C8)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude LNA® oligonucleotide in Buffer A to a concentration of 10-20 OD₂₆₀/mL. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the reversed-phase column with 100% Buffer A.
-
Injection: Inject the sample onto the column.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A representative gradient is:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Purity Analysis: Assess the purity of the collected fractions using analytical IP-RP-HPLC or mass spectrometry.
-
Post-Purification Processing: Lyophilize the pure fractions to remove the volatile TEAA buffer. If the oligonucleotide is to be used in biological systems, a salt exchange to the sodium form may be necessary.[2]
Protocol 3: Solid-Phase Extraction (SPE) "Trityl-On" Purification of LNA® Oligonucleotides
This protocol outlines a "trityl-on" purification strategy using a reversed-phase SPE cartridge.
Materials:
-
Crude "trityl-on" LNA® oligonucleotide (the 5'-DMT group is not removed after synthesis)
-
Reversed-phase SPE cartridge (e.g., C18)
-
Conditioning Solution: Acetonitrile
-
Equilibration Solution: 2% Acetonitrile in water
-
Wash Solution 1: 1.5% Ammonium hydroxide (B78521) in 2% acetonitrile
-
Wash Solution 2: 2% Acetonitrile in water
-
Detritylation Solution: 3% Trifluoroacetic acid (TFA) in water
-
Elution Buffer: 20% Acetonitrile in water
-
Neutralization Buffer: 300 mM Ammonium bicarbonate
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile through it.
-
Cartridge Equilibration: Equilibrate the cartridge with 10 mL of 2% acetonitrile in water.
-
Sample Loading: Dissolve the crude "trityl-on" LNA® oligonucleotide in 1 mL of water and load it onto the cartridge.
-
Washing:
-
Wash the cartridge with 10 mL of Wash Solution 1 to remove failure sequences.
-
Wash the cartridge with 10 mL of Wash Solution 2.
-
-
Detritylation: Slowly pass 10 mL of the Detritylation Solution through the cartridge to cleave the 5'-DMT group. Collect the orange-colored eluate containing the cleaved DMT group.
-
Final Wash: Wash the cartridge with 10 mL of 2% acetonitrile in water to remove the TFA.
-
Elution: Elute the purified LNA® oligonucleotide with 2 mL of the Elution Buffer.
-
Neutralization: Immediately neutralize the eluted fraction by adding 300 µL of the Neutralization Buffer.
-
Desalting: Desalt the purified oligonucleotide using a suitable method.
Visualization of Experimental Workflows
References
Application Notes and Protocols for the Labeling of LNA®-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the labeling of Locked Nucleic Acid (LNA®)-containing oligonucleotides. This document outlines detailed protocols for the conjugation of fluorescent and non-fluorescent labels, purification of the labeled product, and quality control measures. Additionally, it presents workflows for key applications of labeled LNA® oligonucleotides, including Fluorescence in situ Hybridization (FISH) and Single Nucleotide Polymorphism (SNP) genotyping.
Introduction to LNA® Oligonucleotide Labeling
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose with the 4'-carbon. This "locked" conformation significantly increases the binding affinity and specificity of oligonucleotides towards their complementary DNA or RNA targets. Labeling LNA®-containing oligonucleotides with reporter molecules such as fluorophores or biotin (B1667282) is essential for a wide range of applications in molecular diagnostics, cell biology, and drug discovery.
Commonly used labels can be broadly categorized into:
-
Fluorescent Labels: Dyes such as fluorescein (B123965) (FAM), rhodamine derivatives (e.g., ROX, TAMRA), and cyanine (B1664457) dyes (e.g., Cy®3, Cy®5) are frequently used for applications requiring sensitive detection, such as in qPCR, FISH, and microarray analysis.
-
Non-Fluorescent Labels: Biotin is a popular choice for affinity purification and detection via streptavidin conjugates. Digoxigenin (DIG) is another hapten used for immunological detection.
Labeling can be achieved through two primary strategies:
-
Direct Labeling during Synthesis: This method involves the use of phosphoramidites or CPG solid supports that are pre-conjugated with the desired label. This is a straightforward approach for 5' and 3' end-labeling.
-
Post-Synthetic Labeling: This strategy involves the incorporation of a reactive functional group, most commonly a primary amine, into the LNA® oligonucleotide during synthesis. This amine group is then reacted with an activated form of the label (e.g., an N-hydroxysuccinimide [NHS] ester) after the oligonucleotide has been synthesized, deprotected, and purified. This method offers flexibility in the choice of labels and their placement within the oligonucleotide.
Data Presentation: Labeling and Purification Performance
The efficiency of labeling and the purity of the final product are critical for the success of downstream applications. The following tables summarize quantitative data on labeling efficiencies and purification outcomes.
Table 1: Initial Coupling Efficiencies of Common NHS Ester Dyes with 5'-Amino-Modified Oligonucleotides
| Fluorescent Dye | NHS Ester Derivative | Initial Coupling Efficiency (%) |
| Fluorescein (FAM) | FAM NHS Ester | 85 - 87[1] |
| ROX | ROX NHS Ester | 99[1] |
| sulfoCyanine 3 | sulfoCyanine 3 NHS Ester | 98[1] |
| sulfoCyanine 5 | sulfoCyanine 5 NHS Ester | 98[1] |
Note: Coupling efficiencies can be influenced by reaction conditions such as concentration, pH, and reaction time. The FAM NHS ester showed lower initial efficiency, which could be improved by optimizing reaction conditions (e.g., reducing reaction volume).[1]
Table 2: Comparison of Purification Methods for Labeled LNA® Oligonucleotides
| Purification Method | Principle | Purity Achieved | Typical Yield | Recommended For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >85% | 50-70% | Oligonucleotides <50 bases, especially those with hydrophobic labels (e.g., fluorescent dyes). |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | >95% | 20-50% | High-purity requirements, oligonucleotides ≥50 bases. Not recommended for some fluorescent dyes that can be damaged by urea. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate (B84403) backbone. | >95% | Varies | High-purity unmodified oligonucleotides up to 80 bases; can separate phosphorothioate (B77711) and LNA® modified oligos. |
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of Amino-Modified LNA® Oligonucleotides with NHS Ester Dyes
This protocol describes the labeling of an LNA® oligonucleotide containing a primary amine with a fluorescent dye NHS ester.
Materials:
-
Amino-modified LNA® oligonucleotide, desalted or purified (0.1 - 0.2 µmoles)
-
NHS ester of the desired fluorescent dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate/Carbonate buffer, pH 9.0
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified LNA® oligonucleotide (from a 0.2 µmole synthesis) in 700 µL of nuclease-free water.
-
Buffering: Add 100 µL of 1 M sodium bicarbonate/carbonate buffer (pH 9.0) to the oligonucleotide solution. Vortex briefly to mix.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL solution of the dye NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add 200 µL of the freshly prepared dye solution to the buffered oligonucleotide solution.
-
Incubation: Vortex the reaction mixture and allow it to stand at room temperature for at least 2 hours. For convenience, the reaction can be left overnight in the dark.
-
Purification: Proceed to Protocol 2 for the purification of the labeled LNA® oligonucleotide.
Protocol 2: Purification of Labeled LNA® Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of LNA® oligonucleotides labeled with hydrophobic moieties like fluorescent dyes.
Materials and Equipment:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
-
Microcentrifuge tubes for fraction collection
-
Vacuum concentrator
Procedure:
-
Sample Preparation: The reaction mixture from Protocol 1 can be directly loaded onto the HPLC column. Alternatively, for desalting prior to HPLC, a reverse-phase cartridge can be used.
-
Column Equilibration: Equilibrate the C8 or C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration. A typical gradient would be from 5% to 95% acetonitrile over 30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the label and the length of the oligonucleotide.
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum (λmax) of the fluorescent dye.
-
Unlabeled oligonucleotides will show a peak at 260 nm only.
-
Free dye will have a peak at its λmax with a low 260 nm signal.
-
The desired labeled oligonucleotide will have peaks at both 260 nm and the dye's λmax. Collect the fractions corresponding to the correctly labeled product.
-
-
Product Recovery: Pool the collected fractions containing the pure, labeled oligonucleotide and remove the volatile mobile phase using a vacuum concentrator.
-
Quantification: Resuspend the dried, labeled LNA® oligonucleotide in a suitable buffer or nuclease-free water. Determine the concentration by measuring the absorbance at 260 nm.
Application Workflows
Fluorescence in situ Hybridization (FISH) using Labeled LNA® Probes
LNA®-enhanced FISH probes offer superior sensitivity and specificity, allowing for shorter probe designs and faster hybridization times.
Caption: Workflow for Fluorescence in situ Hybridization (FISH) with labeled LNA® probes.
SNP Genotyping using Fluorescently Labeled LNA® Probes
The high specificity of LNA® probes allows for the reliable discrimination of single nucleotide polymorphisms, even with short probe designs.
Caption: Workflow for SNP genotyping using allele-specific, fluorescently labeled LNA® probes.
Quality Control of Labeled LNA® Oligonucleotides
Ensuring the quality of labeled LNA® oligonucleotides is crucial for obtaining reliable experimental results. Key quality control steps include:
-
Purity Assessment: The purity of the labeled oligonucleotide should be assessed by analytical HPLC or PAGE. This will confirm the removal of unlabeled oligonucleotides and free dye.
-
Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the molecular weight of the final product, verifying the successful conjugation of the label to the oligonucleotide.
-
Quantification: Accurate quantification is typically performed using UV-Vis spectrophotometry, measuring the absorbance at 260 nm for the oligonucleotide and at the λmax of the dye to determine the concentration and the degree of labeling.
By following these detailed protocols and workflows, researchers can successfully label LNA®-containing oligonucleotides and apply them in a variety of advanced molecular biology techniques.
References
Revolutionizing Molecular Diagnostics: Applications of Locked Nucleic Acid (LNA) Technology
Introduction to LNA Technology
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid analog chemistry, offering unprecedented affinity and specificity for target DNA and RNA sequences. This enhanced performance stems from the "locked" bicyclic structure of the furanose ring in the LNA monomer, which pre-organizes the phosphate (B84403) backbone for optimal hybridization. This structural constraint leads to a substantial increase in the melting temperature (Tm) of LNA-containing duplexes, typically by 2-8°C per LNA monomer incorporated.[1] The heightened thermal stability and discriminatory power of LNA-modified oligonucleotides have made them invaluable tools in a wide array of molecular diagnostic applications, enabling more sensitive and specific detection of nucleic acid targets.
This document provides detailed application notes and experimental protocols for the use of LNA technology in key areas of molecular diagnostics, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microRNA (miRNA) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of LNA technology in their work.
Key Advantages of LNA Technology in Molecular Diagnostics:
-
Enhanced Sensitivity and Specificity: The high binding affinity of LNA probes allows for the use of shorter probes, which improves quenching efficiency and signal-to-noise ratios in fluorescence-based assays.[1] This leads to more sensitive detection of low-abundance targets.[1]
-
Superior Mismatch Discrimination: LNA probes exhibit a significant difference in melting temperature (ΔTm) between perfectly matched and mismatched targets, often around 20°C for a single mismatch.[2] This makes them highly effective for applications requiring single-nucleotide discrimination, such as SNP genotyping and mutation detection.[2]
-
Improved Assay Design for Difficult Targets: The ability to increase the Tm of a probe by incorporating LNA monomers is particularly beneficial for targeting AT-rich sequences, which typically form less stable duplexes with traditional DNA probes.[3]
-
Increased Nuclease Resistance: LNA modifications provide significant resistance to both endonucleases and exonucleases, leading to high stability in various biological samples and assay conditions.
Application 1: Enhanced Single Nucleotide Polymorphism (SNP) Genotyping and Mutation Detection by LNA-based qPCR
LNA-modified primers and probes significantly improve the accuracy and reliability of qPCR-based SNP genotyping and rare mutation detection. The increased specificity of LNA probes allows for clear differentiation between wild-type and mutant alleles, even when the mutant allele is present at a very low frequency.
LNA Allele-Specific qPCR
In this method, LNA-modified allele-specific primers or probes are designed to preferentially bind to either the wild-type or the mutant sequence. The significant Tm difference between a perfect match and a mismatch ensures that amplification or signal generation occurs only for the specific allele being targeted. Placing an LNA base at the 3' end of a primer can dramatically improve its discriminatory power.[2]
LNA Clamp PCR for Rare Mutation Detection
LNA clamp PCR is a powerful technique for the enrichment and detection of rare mutations. An LNA oligonucleotide, referred to as a "clamp," is designed to be a perfect match to the wild-type sequence. Due to its high affinity, the LNA clamp binds tightly to the wild-type template, preventing its amplification by the DNA polymerase. This allows for the preferential amplification of the less abundant mutant sequences that have a mismatch to the clamp. Efficient clamping is typically achieved when the melting temperature of the LNA clamp is 20-25°C higher than the annealing/extension temperature of the PCR.[4] This method has been successfully used to detect KRAS mutations at a sensitivity of as low as 1% mutated DNA in a wild-type background.[5]
Quantitative Data: LNA vs. DNA Probes in qPCR
| Parameter | LNA-Modified Probes | Conventional DNA Probes | Reference(s) |
| Melting Temperature (Tm) Increase | 2-8°C per LNA monomer | N/A | [1] |
| Mismatch Discrimination (ΔTm) | Often around 20°C for a single mismatch | Typically 0.5-3°C for a 25 bp probe | [2] |
| Sensitivity in Rare Mutation Detection (Clamp PCR) | As low as 0.1% to 1% mutant allele frequency | Significantly lower, often failing to detect below 10-20% | [5][6] |
| Probe Length | Shorter probes (e.g., 12-15 nucleotides) can be used | Longer probes (e.g., 20-30 nucleotides) required for similar Tm | [2] |
Experimental Protocol: LNA-based qPCR for SNP Genotyping
This protocol provides a general framework for SNP genotyping using LNA-modified hydrolysis probes.
1. Materials:
-
DNA template (20-50 ng/reaction)
-
Forward and Reverse Primers (final concentration 200-400 nM each)
-
Allele-specific LNA hydrolysis probes (e.g., FAM and HEX labeled for different alleles; final concentration 100-200 nM each)[7]
-
2x qPCR Master Mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Nuclease-free water
-
Real-time PCR instrument
2. LNA Probe and Primer Design:
-
Design primers with a Tm of approximately 58-60°C.
-
Design LNA probes to have a Tm about 7-10°C higher than the primers.[8]
-
Position 2-3 LNA bases directly at the SNP site for optimal discrimination.[2]
-
The overall probe length can be shorter than traditional DNA probes, typically around 12-18 nucleotides.[2][3]
3. Reaction Setup:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| 2x qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| LNA Probe 1 (e.g., FAM) (10 µM) | 0.4 µL | 200 nM |
| LNA Probe 2 (e.g., HEX) (10 µM) | 0.4 µL | 200 nM |
| DNA Template | X µL | 20-50 ng |
| Nuclease-free water | to 20 µL | N/A |
4. qPCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-4 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40-45 |
| Annealing/Extension | 60°C | 45-60 seconds |
5. Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
Genotypes are determined by the fluorescence signal generated from the allele-specific probes. Homozygous samples will show a signal in only one channel, while heterozygous samples will show signals in both channels.
Workflow for LNA-based qPCR Genotyping
Caption: Workflow for LNA-based qPCR SNP genotyping.
Application 2: Sensitive Detection of microRNAs and mRNAs by LNA-based Fluorescence In Situ Hybridization (FISH)
LNA-modified probes have revolutionized FISH by enabling the sensitive and specific detection of small RNAs like miRNAs and for discriminating between closely related mRNA transcripts in situ.[9] The high affinity of LNA probes allows for shorter probe designs and stringent hybridization and washing conditions, leading to significantly improved signal-to-noise ratios.
Quantitative Data: LNA vs. DNA Probes in FISH
| Feature | LNA-FISH Probes | DNA-FISH Probes | Reference(s) |
| Signal Intensity | Significantly higher, can be over 20 times stronger | Lower | |
| Background | Lower | Higher | |
| Probe Length | Shorter (e.g., 20-25 nucleotides) | Longer | [10] |
| Hybridization Time | Can be as short as 1 hour | Typically overnight | [10] |
| Specificity | High, allows for single-nucleotide discrimination | Lower |
Experimental Protocol: LNA-FISH for miRNA Detection in FFPE Tissues
This protocol outlines the key steps for detecting miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections using LNA probes.
1. Materials:
-
FFPE tissue sections (4-6 µm) on adhesive slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
LNA miRNA probe (e.g., double DIG-labeled)
-
Wash buffers (e.g., SSC-based)
-
Blocking solution
-
Anti-DIG antibody conjugated to a reporter (e.g., alkaline phosphatase or HRP)
-
Chromogenic or fluorescent substrate
-
Nuclear counterstain (e.g., DAPI or Nuclear Fast Red)
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in DEPC-treated water (2 x 2 minutes).
3. Permeabilization:
-
Incubate slides in Proteinase K solution (e.g., 15 µg/mL in PK buffer) at 37°C for 10 minutes. The concentration and time may need optimization depending on the tissue type.
-
Wash in DEPC-treated water (2 x 2 minutes).
-
Dehydrate through an ethanol series (70%, 95%, 100%) for 1 minute each and air dry.
4. Hybridization:
-
Prepare the LNA probe by diluting it in hybridization buffer (e.g., to a final concentration of 25-50 nM).
-
Denature the probe at 65-80°C for 2-5 minutes and then place on ice.
-
Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
-
Hybridize in a humidified chamber at a temperature 20-25°C below the probe's Tm for 1-2 hours.
5. Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform stringent washes to remove unbound probe. This typically involves a series of washes in SSC buffers of decreasing concentration and increasing temperature (e.g., 5X SSC, 1X SSC, 0.2X SSC at temperatures ranging from the hybridization temperature to 60°C).
6. Immunodetection and Visualization:
-
Incubate with a blocking solution for 15-30 minutes.
-
Incubate with an anti-DIG antibody conjugate for 30-60 minutes.
-
Wash with an appropriate buffer.
-
Incubate with the chromogenic or fluorescent substrate until the desired signal intensity is reached.
-
Counterstain the nuclei.
-
Dehydrate, clear, and mount the slides.
Workflow for LNA-based FISH
Caption: General workflow for LNA-based FISH on FFPE tissues.
Application 3: Highly Sensitive and Specific Quantification of microRNAs by LNA-based qPCR
The small size and often low abundance of miRNAs pose challenges for accurate quantification. LNA-enhanced primers and probes for RT-qPCR have overcome these limitations, providing a highly sensitive and specific method for miRNA expression profiling.[11] LNA-based assays can detect as little as 1 pg of starting total RNA and can discriminate between miRNA family members that differ by a single nucleotide.[11]
Quantitative Data: LNA-based miRNA qPCR
| Feature | Performance | Reference(s) |
| Sensitivity | Detection from as little as 1 pg of total RNA | [11] |
| Specificity | Single-nucleotide discrimination | [11] |
| Dynamic Range | Wide dynamic range suitable for various sample types | [11] |
| Workflow Time | Can be as fast as 2-3 hours | [11] |
Experimental Protocol: Two-Step LNA-based miRNA qPCR
This protocol describes a common workflow for miRNA quantification using a universal reverse transcription step followed by LNA-based qPCR.
1. Materials:
-
Total RNA sample
-
miRNA Reverse Transcription Kit (with a universal RT primer)
-
LNA miRNA-specific forward primer
-
Universal reverse primer
-
SYBR Green or probe-based qPCR Master Mix
-
Nuclease-free water
-
Real-time PCR instrument
2. Reverse Transcription (RT):
-
In a 10 µL reaction, combine:
-
2 µL of 5x RT buffer
-
1 µL of RT enzyme mix
-
X µL of total RNA (e.g., 10 ng)
-
Nuclease-free water to 10 µL
-
-
Incubate at 42°C for 60 minutes.
-
Heat-inactivate the RT enzyme at 95°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C or used directly in the qPCR step.
3. qPCR:
-
Prepare a 10 µL qPCR reaction:
-
5 µL of 2x qPCR Master Mix
-
1 µL of 10x LNA miRNA primer assay (containing forward and reverse primers)
-
4 µL of diluted cDNA template (e.g., a 1:80 dilution of the RT product)
-
-
Perform qPCR with the following cycling conditions:
| Step | Temperature | Time | Cycles |
| PCR activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 10 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | (Instrument specific) | 1 |
4. Data Analysis:
-
Determine the Cq values for each sample.
-
Relative quantification can be performed using the ΔΔCq method, normalizing to a stable reference gene.
Workflow for LNA-based miRNA Quantification
Caption: Workflow for LNA-based miRNA quantification by qPCR.
LNA technology has significantly enhanced the capabilities of molecular diagnostics by providing tools for more sensitive, specific, and reliable detection of nucleic acid targets. The applications detailed in this document for qPCR and FISH demonstrate the versatility and power of LNA-modified oligonucleotides. As research and development in molecular diagnostics continue to advance, the unique properties of LNA are poised to play an increasingly critical role in the development of novel diagnostic assays for a wide range of diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. SNP Detection [qiagen.com]
- 3. metabion.com [metabion.com]
- 4. REQUIREMENTS FOR EFFICIENT PCR CLAMPING BY LOCKED NUCLEIC ACID OLIGONUCLEOTIES FOR SIMPLE AND SENSITIVE DETECTION OF SOMATIC MUTATIONS | Shamanin | Siberian journal of oncology [siboncoj.ru]
- 5. LNA-based PCR clamping enrichment assay for the identification of KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I reduce high background in my FISH assay? [ogt.com]
- 7. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Universal LNA Probe-Mediated Multiplex Droplet Digital Polymerase Chain Reaction for Ultrasensitive and Accurate Quantitative Analysis of Genetically Modified Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Design of LNA probes that improve mismatch discrimination | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for LNA-based Therapeutics Development
Introduction to Locked Nucleic Acid (LNA) Therapeutics
Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotides that have gained significant traction in the development of oligonucleotide-based therapeutics. The defining feature of an LNA is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring. This "locked" conformation confers several advantageous properties to LNA-based drugs, including exceptional binding affinity to complementary DNA and RNA sequences, enhanced stability against nuclease degradation, and improved in vivo potency.[1][2] These characteristics make LNAs a powerful tool for modulating gene expression with high specificity and efficacy.
LNA-based therapeutics, primarily designed as antisense oligonucleotides (ASOs), function by binding to a target RNA molecule through Watson-Crick base pairing.[3][4] This interaction can trigger one of several downstream mechanisms to alter protein expression, offering a versatile platform for treating a wide range of diseases at the genetic level.[1][5]
Key Mechanisms of Action
-
RNase H-Mediated Degradation: LNA ASOs can be designed as "gapmers," which consist of a central block of DNA nucleotides flanked by LNA "wings".[5][6] When the gapmer binds to the target mRNA, the resulting DNA:RNA hybrid duplex is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.[5][6]
-
Splicing Modulation: By binding to specific sequences on a pre-mRNA, LNA ASOs can sterically block the access of the splicing machinery. This can be used to correct aberrant splicing patterns, for instance, by promoting the exclusion of a disease-causing exon or the inclusion of a missing exon.[5][6]
-
Translational Arrest (Steric Hindrance): A fully modified LNA oligonucleotide can bind with high affinity to an mRNA's 5' untranslated region (UTR) or near the start codon. This physically obstructs the ribosome from initiating translation, thereby inhibiting protein synthesis without degrading the mRNA transcript.[1][6]
-
miRNA Inhibition: LNA-based "antimiRs" can be designed to be perfectly complementary to a mature microRNA (miRNA). By sequestering the target miRNA, the antimiR prevents it from binding to its natural mRNA targets, thus derepressing the expression of those target genes.[7]
The LNA Therapeutic Development Pipeline: An Overview
The journey of an LNA-based therapeutic from concept to clinic follows a structured, multi-stage pipeline. This process is designed to ensure the development of safe and effective drugs by rigorously evaluating candidates at each step, from initial discovery to regulatory approval.
Application Note 1: Target Identification & Lead Discovery
Objective: To identify a suitable RNA target for therapeutic intervention and discover potent LNA oligonucleotide sequences that effectively modulate its function.
Background: The ideal target is a nucleic acid sequence (e.g., mRNA, miRNA) whose expression is causally linked to the disease pathology. The high specificity of Watson-Crick base pairing allows for the rational design of LNA oligonucleotides to target almost any gene of interest.[6]
Protocol: High-Throughput In Vitro Screening of LNA ASOs
This protocol describes a standard workflow for screening a library of LNA ASO candidates against a target mRNA in a relevant cell line to identify lead compounds based on their ability to reduce target protein expression.
Methodology:
-
Cell Culture: Plate a human cell line known to express the target gene at a density of 10,000 cells/well in a 96-well plate. Incubate overnight under standard conditions (37°C, 5% CO2).
-
Transfection:
-
Prepare LNA ASO solutions at a concentration of 10 µM.
-
For each well, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Mix the diluted LNA ASO with the diluted transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the cells to a final LNA ASO concentration of 50 nM. Include a non-targeting LNA ASO as a negative control.
-
-
Incubation: Incubate the treated cells for 48 hours.
-
Analysis of mRNA Knockdown (qPCR):
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the percentage of mRNA knockdown relative to the negative control.
-
-
Analysis of Protein Knockdown (Western Blot):
-
Lyse a parallel set of treated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin), followed by a secondary HRP-conjugated antibody.
-
Visualize bands using chemiluminescence and quantify band intensity to determine the percentage of protein reduction.
-
Application Note 2: Preclinical Development
Objective: To evaluate the in vivo efficacy, safety, pharmacokinetics (PK), and biodistribution of a lead LNA ASO candidate in animal models before advancing to human trials.
Background: Preclinical studies are critical for establishing proof-of-concept in a living organism and gathering the necessary safety data for an Investigational New Drug (IND) application. Tumor xenograft models are commonly used for oncology indications.[8]
Table 1: LNA ASO Design Strategies for In Vivo Use
| Design Strategy | Composition | Primary Mechanism | Key Advantage | Consideration |
| Gapmer | LNA - DNA - LNA | RNase H Cleavage | Potent mRNA degradation.[5] | May have off-target toxicities that need to be screened for.[3] |
| Fully LNA | All LNA nucleotides | Steric Block / Splicing | High binding affinity, nuclease resistance.[8] | Does not induce target degradation. |
| LNA Mixmer | Alternating LNA/DNA | Steric Block | Fine-tuned binding and specificity.[6] | Reduced RNase H activity. |
Protocol: In Vivo Efficacy and Biodistribution in a Tumor Xenograft Model
This protocol outlines a study to assess the anti-tumor activity and tissue distribution of an LNA ASO targeting a cancer-related gene.[8]
Methodology:
-
Animal Model: Implant 5 x 10^6 human cancer cells subcutaneously into the flank of immunodeficient nude mice.
-
Treatment Groups: Once tumors reach an average volume of 100 mm³, randomize mice into groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
Negative Control (Non-targeting LNA ASO)
-
Test Article (Lead LNA ASO at 1, 5, and 10 mg/kg)
-
-
Administration: Administer the assigned treatment via intravenous (IV) injection three times a week for three weeks.
-
Efficacy Assessment: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a general measure of toxicity.
-
Biodistribution & Target Knockdown: At the end of the study, collect tumors and major organs (liver, kidney, spleen, lung, heart).
-
Analyze a portion of the tissue to quantify the amount of LNA ASO present using qPCR or LC-MS.
-
Analyze another portion of the tumor tissue to measure target mRNA and protein knockdown as described in the in vitro protocol.
-
-
Safety Assessment: Perform histopathological analysis on major organs to look for signs of tissue damage or toxicity.
Application Note 3: Clinical Development
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of an LNA therapeutic in human subjects.
Background: Clinical development is conducted in phases. Phase I trials are the first-in-human studies, primarily focused on safety.[7] The data from a Phase I trial of LNA-i-miR-221, an LNA inhibitor of miR-221 for advanced cancer, provides a real-world example of the endpoints and outcomes assessed.[7]
Table 2: Summary of Phase I Clinical Trial Results for LNA-i-miR-221 in Refractory Cancer Patients[7]
| Parameter | Details |
| Study Design | Open-label, dose-escalation (5 cohorts) |
| Patient Population | 17 patients with progressive, advanced solid tumors |
| Treatment Regimen | 30-min IV infusion on 4 consecutive days |
| Primary Endpoint | Safety and determination of Maximum Tolerated Dose (MTD) |
| Safety Results | Well-tolerated, no Grade 3-4 toxicity observed. MTD was not reached. |
| Pharmacokinetics (PK) | Non-linear increase in drug concentration across the dose range. |
| Pharmacodynamics (PD) | Dose-dependent downregulation of target (miR-221) and upregulation of its canonical targets (p27, PTEN). |
| Efficacy Results | Disease Control Rate: 56.3% (Stable Disease + Partial Response) |
| Stable Disease (SD): 8 of 16 evaluable patients (50.0%) | |
| Partial Response (PR): 1 of 16 evaluable patients (6.3%) in a colorectal cancer case. | |
| Outcome | Recommended Phase II Dose (RP2D) established at 5 mg/kg. |
Data adapted from the Phase 1 trial of LNA-i-miR-221.[7]
Protocol Outline: Phase I First-in-Human Study
This outline describes the key components of a typical Phase I dose-escalation trial for an LNA therapeutic.
-
Primary Objectives:
-
To assess the safety and tolerability of the LNA drug.
-
To determine the dose-limiting toxicities (DLTs).
-
To identify the Maximum Tolerated Dose (MTD) and/or the Recommended Phase II Dose (RP2D).[7]
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile.
-
To evaluate pharmacodynamic (PD) markers of drug activity (e.g., target engagement in blood or tissue biopsies).
-
To assess preliminary anti-tumor activity using criteria like RECIST (Response Evaluation Criteria in Solid Tumors).[7]
-
-
Study Design:
-
Dose Escalation: A standard 3+3 cohort design. Three patients are enrolled at a starting dose level. If no DLTs are observed, the next cohort is enrolled at a higher dose. If a DLT occurs, the cohort is expanded to six patients.
-
Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[7]
-
-
Assessments:
-
Safety: Monitor adverse events (graded by NCI-CTCAE), vital signs, ECGs, and clinical laboratory tests throughout the study.[7]
-
Pharmacokinetics: Collect blood samples at multiple time points pre- and post-infusion to measure plasma concentrations of the LNA drug.
-
Pharmacodynamics: Collect peripheral blood mononuclear cells (PBMCs) or tumor biopsies (if feasible) to measure target RNA levels and downstream biomarkers.
-
Efficacy: Perform tumor imaging (e.g., CT scans) at baseline and at the end of every two treatment cycles to assess tumor response.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Targeting Therapeutics: Molecular Mechanisms of Antisense Oligonucleotides as a Therapeutic Platform | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and activity of the first-in-class locked nucleic acid (LNA) miR-221 selective inhibitor in refractory advanced cancer patients: a first-in-human, phase 1, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of LNA-Modified Antisense Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA)-modified antisense oligonucleotides (ASOs) represent a significant advancement in gene silencing therapeutics. Their enhanced binding affinity, stability, and potency make them powerful tools for in vivo applications.[1][2] This document provides detailed application notes and protocols for researchers utilizing LNA-modified antisense agents in preclinical in vivo studies.
Application Notes
LNA antisense oligonucleotides are synthetic molecules designed to bind to specific messenger RNA (mRNA) targets through Watson-Crick base pairing, leading to the downregulation of the corresponding protein.[3][] The incorporation of LNA monomers, which contain a methylene (B1212753) bridge locking the ribose ring in an ideal conformation for binding, results in several advantages over earlier generations of antisense technology.[1]
Key Advantages of LNA-Modified ASOs:
-
High Binding Affinity: The locked structure of LNA nucleotides significantly increases the melting temperature (Tm) of the ASO-mRNA duplex, leading to more potent inhibition of gene expression.[1]
-
Enhanced Stability: LNA modifications confer resistance to nuclease degradation, resulting in a longer half-life in biological fluids and tissues.[5][6]
-
Improved Potency: Due to their high affinity and stability, LNA ASOs can be effective at lower doses compared to other antisense chemistries.[7]
-
Versatile Design: LNA ASOs can be designed as "gapmers" to elicit RNase H-mediated degradation of the target mRNA or as "mixmers" to achieve steric hindrance of translation.[2][5]
Common In Vivo Applications:
-
Oncology: Targeting oncogenes or long noncoding RNAs (lncRNAs) to inhibit tumor growth.[8][9]
-
Genetic Disorders: Modulating the expression of genes responsible for inherited diseases.
-
Inflammatory Diseases: Downregulating the expression of cytokines and other inflammatory mediators.[10]
-
Viral Infections: Targeting viral RNA to inhibit replication.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on the in vivo efficacy and toxicity of LNA-modified antisense agents.
Table 1: In Vivo Efficacy of LNA-Modified Antisense Agents
| Target Gene | Animal Model | Administration Route | Dosage | Efficacy Outcome | Reference |
| POLR2A | Nude mice with 15PC3 tumor xenografts | Continuous subcutaneous infusion via osmotic minipumps | 1 mg/kg/day for 14 days | Sequence-specific tumor growth inhibition. | [12] |
| lncRNA in lung adenocarcinoma | Xenograft models of lung adenocarcinoma | Peritumoral and systemic delivery | Not specified | Significant reduction in tumor growth. | [5][8] |
| Malat1 | FVB mice | Intratracheal instillation | 7.5 nmol | 90% silencing of Malat1 lncRNA in the lung after 2 days. | [6][12] |
| Cd47 | FVB mice | Intratracheal instillation | 10 nmol | 40% reduction of Cd47 mRNA in bulk lung tissue for up to 8 weeks. | [6][12] |
| Apolipoprotein B (apoB) | Mice | Intravenous injection | 5-25 mg/kg (single dose) | Dose-dependent reduction in liver apoB mRNA and serum total cholesterol. | [7][13] |
Table 2: In Vivo Toxicity Profile of LNA-Modified Antisense Agents
| LNA ASO | Animal Model | Administration Route | Dosage | Toxicity Observations | Reference |
| Full LNA PO ODNs against POLR2A | Nude mice | Continuous subcutaneous infusion | <5 mg/kg/day for 14 days | Non-toxic. | [12] |
| LNA-modified ASOs | Mice | Intravenous injection | 15 mg/kg (five injections over 16 days) | Some sequences induced hepatotoxicity (elevated ALT, single-cell necrosis). | [10] |
| LNA gapmers | Mice | Subcutaneous administration | 11-300 mg/kg (single dose) | Some sequences caused severe increases in serum transaminases (ALT > 1000 IU/ml) and mortality. | [14] |
| LNA-modified ASOs with TGC and TCC motifs | Mice | Not specified | Not specified | Associated with a higher propensity for hepatotoxicity. | [15] |
Experimental Protocols
Protocol 1: General Preparation of LNA-Modified ASOs for In Vivo Administration
-
Resuspension: Resuspend the lyophilized LNA ASO in sterile, RNase-free phosphate-buffered saline (PBS) or saline to the desired stock concentration (e.g., 10-20 mg/mL).
-
Concentration Calculation: Calculate the required volume for injection based on the animal's weight and the target dose (typically ranging from 1 to 30 mg/kg).
-
Sterilization: If possible, filter-sterilize the ASO solution through a 0.22 µm filter to ensure sterility.
Protocol 2: In Vivo Administration Routes
A. Subcutaneous (SC) Injection in a Xenograft Mouse Model
This protocol is adapted for a mouse xenograft model.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the hair from the flank where the injection will be performed.
-
Cell Preparation (for tumor induction): Resuspend tumor cells in a mixture of serum-free media and Matrigel® (1:1 ratio).
-
Tumor Cell Injection: Inject the cell suspension subcutaneously into the flank of the mouse. Monitor tumor growth regularly.
-
ASO Administration: Once tumors reach a desired size, begin ASO treatment.
-
Injection Procedure:
-
Immobilize the mouse.
-
Lift the skin on the back of the mouse.
-
Insert the needle into the lifted skin, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the LNA ASO solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
B. Intravenous (IV) Injection
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail vein.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the tail veins.
-
Injection:
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the LNA ASO solution slowly and steadily.
-
Withdraw the needle and apply pressure to the injection site to prevent bleeding.
-
C. Intratracheal (IT) Instillation
This method is suitable for targeting the lungs.
-
Animal Anesthesia: Anesthetize the mouse (e.g., with isoflurane).
-
Positioning: Place the anesthetized mouse on a slanted surface with its head elevated.
-
Instillation:
-
Gently pull the tongue to the side to visualize the glottis.
-
Using a fine-tipped pipette or a specialized intratracheal instillation device, carefully dispense the LNA ASO solution (typically 50 µL for a mouse) into the trachea during inspiration.
-
Hold the mouse in an upright position for a few seconds to allow the solution to distribute into the lungs.
-
Protocol 3: Post-Administration Monitoring and Sample Collection
-
Toxicity Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
For hepatotoxicity assessment, collect blood samples (e.g., via retro-orbital or tail vein bleed) at specified time points to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using a commercial ELISA kit.[16][17][18]
-
-
Tissue Harvesting:
-
At the end of the experiment, euthanize the animals according to approved institutional protocols.
-
Immediately dissect the tissues of interest (e.g., tumor, liver, lungs, kidneys).
-
For RNA analysis, either snap-freeze the tissues in liquid nitrogen and store at -80°C or place them in an RNA stabilization reagent (e.g., RNAlater™).[19][20]
-
For histological analysis, fix the tissues in 10% neutral buffered formalin.
-
Protocol 4: Analysis of In Vivo Efficacy
A. RNA Extraction and qRT-PCR for Target mRNA Knockdown
-
Tissue Homogenization: Homogenize the frozen or preserved tissue samples using a bead beater or rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Extract total RNA from the homogenized tissue using a commercial RNA extraction kit or a phenol-chloroform extraction method.[19][21]
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers and a probe specific for the target mRNA and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[22][23]
-
Calculate the relative expression of the target mRNA in the ASO-treated group compared to the control group (e.g., saline or scrambled ASO-treated) using the ΔΔCt method.
-
B. Histological Analysis for Toxicity Assessment
-
Tissue Processing: Process the formalin-fixed tissues, embed them in paraffin, and section them.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and identify any signs of cellular damage, such as necrosis, apoptosis, or inflammation.[1][24]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aligos.com [aligos.com]
- 9. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 10. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 17. biocompare.com [biocompare.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
Enhancing siRNA Specificity and Stability with Locked Nucleic Acid (LNA) Modifications
Application Notes & Protocols
For researchers, scientists, and drug development professionals, the therapeutic application of small interfering RNA (siRNA) holds immense promise. However, significant hurdles such as poor biostability and off-target effects have limited its clinical translation. The incorporation of Locked Nucleic Acid (LNA), a synthetic RNA analogue with a conformationally locked ribose ring, into siRNA duplexes offers a powerful solution to overcome these challenges. These application notes provide a comprehensive overview and detailed protocols for utilizing LNA-modified siRNAs (siLNA) to achieve enhanced stability and specificity in gene silencing applications.
Introduction to LNA-Modified siRNA
LNA nucleotides contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the molecule in an A-form helix conformation characteristic of RNA. This structural feature confers several advantageous properties to siRNA duplexes:
-
Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of the siRNA duplex, enhancing its stability.[1][2]
-
Enhanced Nuclease Resistance: The locked structure provides steric hindrance against endo- and exonucleases, dramatically increasing the half-life of siRNAs in biological fluids like serum.[1][3][4][5][6]
-
Improved Specificity and Reduced Off-Target Effects: Strategic placement of LNA modifications can minimize off-target gene silencing. Modifications at the 5'-end of the sense (passenger) strand can favor the loading of the antisense (guide) strand into the RNA-Induced Silencing Complex (RISC), thereby reducing off-target effects mediated by the sense strand.[2][3][7][8] Furthermore, modifications within the seed region of the antisense strand can disrupt miRNA-like off-targeting.[9][10]
Data on LNA-siRNA Performance
The incorporation of LNA modifications has been quantitatively shown to improve key siRNA performance metrics.
Table 1: Serum Stability of LNA-Modified siRNA vs. Unmodified siRNA
| siRNA Type | Serum Type | Incubation Time (hours) | Remaining Intact siRNA (%) | Reference |
| Unmodified siRNA | 10% Fetal Bovine Serum | 6 | Markedly degraded | [11] |
| Unmodified siRNA | 100% Human Serum | 6 | Fully degraded | [11] |
| Unmodified siRNA | 100% Mouse Serum | 6 | Fully degraded | [11] |
| 3' End LNA-modified siRNA (siLNA5) | 10% Fetal Bovine Serum | 24 | Weak signs of degradation | [11] |
| Heavily LNA-modified siRNA (siLNA7) | 10% Fetal Bovine Serum | 48 | No signs of degradation | [3][11] |
| Heavily LNA-modified siRNA (siLNA7) | 100% Human Serum | 48 | Remained intact | [3] |
| Heavily LNA-modified siRNA (siLNA7) | 100% Mouse Serum | 48 | Remained intact | [3] |
| LNA-modified siRNA | 80% Fetal Calf Serum | 13 | Significant amount present | [12] |
| Unmodified siRNA | 80% Fetal Calf Serum | 1.5 | Degraded | [12] |
Table 2: Efficacy and Specificity of LNA-Modified siRNA
| Target & Cell Line | siRNA Type | IC50 (nM) | Off-Target Gene Regulation (No. of differentially regulated genes) | Reference |
| Vanilloid Receptor 1 (VR1) | LNA gapmer | 0.4 | Not specified | [13] |
| Vanilloid Receptor 1 (VR1) | Unmodified siRNA | 0.06 | Not specified | [13] |
| Vanilloid Receptor 1 (VR1) | Phosphorothioate | ~70 | Not specified | [13] |
| EGFP in tumor xenografts | Unmodified siGFP | Not specified | 93 | [2] |
| EGFP in tumor xenografts | End-modified LNA-siGFP | Not specified | 7 | [2] |
Signaling Pathways and Experimental Workflow
RNA Interference (RNAi) Pathway with LNA-siRNA
The following diagram illustrates the mechanism of gene silencing by LNA-modified siRNA.
Caption: The RNAi pathway for LNA-modified siRNA, leading to gene silencing.
Experimental Workflow for Evaluating LNA-siRNA
This workflow outlines the key steps for designing and validating LNA-modified siRNAs.
Caption: A comprehensive workflow for the design and validation of LNA-siRNAs.
How LNA Modifications Enhance siRNA Properties
This diagram illustrates the logical relationship between LNA modifications and the resulting improvements in siRNA characteristics.
Caption: The mechanism by which LNA modifications improve siRNA stability and specificity.
Experimental Protocols
Protocol for LNA-siRNA Design
-
Target Selection:
-
Select a target region in the mRNA, typically 50-100 nucleotides downstream from the start codon.
-
Avoid regions within 50-100 bp of the start and stop codons and intron regions.
-
Perform a BLAST search against the relevant genome to ensure the target sequence is unique and minimize off-target effects.
-
-
Sequence Characteristics:
-
The siRNA target sequence is typically 19-21 nucleotides in length.
-
Aim for a GC content between 30% and 60%.
-
Avoid stretches of four or more identical nucleotides (e.g., AAAA, GGGG).
-
Avoid palindromic sequences and internal repeats.
-
-
LNA Placement Strategy:
-
To enhance stability: Introduce LNA modifications at the 3' ends of both the sense and antisense strands to protect against exonuclease degradation.[2][11]
-
To reduce off-target effects:
-
Caution: Avoid placing LNA modifications near the cleavage site (positions 9-11 of the antisense strand) as this can negatively impact silencing activity.[11]
-
Protocol for Serum Stability Assay
This protocol is adapted from methodologies described in the literature to assess the stability of LNA-siRNAs in serum.[3][11][19]
-
Materials:
-
LNA-modified siRNA and unmodified control siRNA (7 µM stock).
-
Fetal Bovine Serum (FBS), Human Serum, or Mouse Serum.
-
Phosphate-Buffered Saline (PBS).
-
1.5x TBE-loading buffer.
-
15% non-denaturing polyacrylamide gel.
-
SYBR Gold nucleic acid stain.
-
Imaging system (e.g., Typhoon imager).
-
-
Procedure:
-
Prepare a 10% serum solution by diluting the serum in PBS (or use 100% serum as required).
-
Incubate the siRNA duplexes (final concentration, e.g., 7 µM) in the serum solution at 37°C.
-
Withdraw aliquots (e.g., 5 µL) at various time points (e.g., 0, 1, 6, 12, 24, 48 hours).
-
Immediately mix the aliquots with 1.5x TBE-loading buffer (e.g., 15 µL) to stop the degradation reaction and store on ice or at -20°C.
-
Load the samples onto a 15% non-denaturing polyacrylamide gel. Include a double-stranded siRNA marker and a single-stranded RNA marker.
-
Perform electrophoresis to separate the intact duplex from degraded products.
-
Stain the gel with SYBR Gold according to the manufacturer's protocol.
-
Visualize the gel using an appropriate imaging system.
-
Quantify the band corresponding to the intact siRNA duplex at each time point using densitometry software.
-
Protocol for In Vitro Transfection and Efficacy Assessment
This protocol outlines the steps for transfecting cells with LNA-siRNA and measuring the resulting gene knockdown.[3][20]
-
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa).
-
Complete cell culture medium.
-
LNA-siRNA targeting the gene of interest.
-
Negative control LNA-siRNA (scrambled sequence).
-
Positive control siRNA (e.g., targeting a housekeeping gene).
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Multi-well plates (e.g., 24-well).
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 60-80% confluency at the time of transfection.
-
Complex Formation:
-
For each well of a 24-well plate, dilute the LNA-siRNA (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Efficacy Assessment:
-
RNA Level (qPCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the target mRNA levels using real-time quantitative PCR (qPCR), normalizing to a stable housekeeping gene.
-
-
Protein Level (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands. Quantify the band intensity to determine the level of protein knockdown.
-
-
-
Protocol for Off-Target Effect Analysis
This protocol provides a framework for assessing the global gene expression changes induced by LNA-siRNA transfection to identify off-target effects.[2]
-
Procedure:
-
Transfect cells with the LNA-siRNA and a negative control siRNA as described in Protocol 4.3.
-
Harvest the cells 24-48 hours post-transfection.
-
Extract high-quality total RNA from the cells.
-
Perform global gene expression analysis using one of the following methods:
-
Microarray: Hybridize labeled cRNA derived from the samples to a microarray chip.
-
RNA-Sequencing (RNA-Seq): Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Process the raw data (normalization, background correction).
-
Identify differentially expressed genes between the cells transfected with the target-specific LNA-siRNA and the negative control siRNA.
-
A significant reduction in the number of differentially regulated genes for the LNA-siRNA compared to an unmodified siRNA indicates improved specificity.
-
-
By following these guidelines and protocols, researchers can effectively leverage LNA technology to develop highly stable and specific siRNA molecules for a wide range of research and therapeutic applications.
References
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Rules of siRNA design for RNA interference (RNAi) [protocol-online.org]
- 15. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Custom RNAi Design / siRNA Design Algorithm [genelink.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Guidelines for the selection of highly effective siRNA sequences for mammalian and chick RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Time for DMTr-LNA-C(Bz)-3-CED-phosphoramidite
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling time and troubleshooting potential issues when using DMTr-LNA-C(Bz)-3-CED-phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of oligonucleotides.[1][] The LNA modification, which involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, results in a conformationally locked structure. This modification significantly increases the thermal stability and hybridization affinity of the resulting oligonucleotide towards complementary DNA and RNA targets. The "C(Bz)" indicates a cytosine base protected with a benzoyl group.
Q2: Why is a longer coupling time required for this phosphoramidite (B1245037)?
Due to the bicyclic nature of the LNA monomer, this compound is more sterically hindered than standard DNA phosphoramidites.[3] This steric hindrance slows down the coupling reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain, necessitating a longer coupling time to achieve high coupling efficiency.[4][5][6]
Q3: What is the recommended starting coupling time for this compound?
A common starting point for sterically hindered phosphoramidites like LNA amidites is to significantly increase the standard DNA coupling time. For LNA phosphoramidites, recommended coupling times can range from 3 to 15 minutes.[7] Specifically, coupling times of 180 seconds on ABI synthesizers and 250 seconds on Expedite synthesizers have been suggested for LNA amidites.[3] It is crucial to optimize this parameter for your specific synthesizer and reaction conditions.
Q4: What are the critical factors affecting the coupling efficiency of this phosphoramidite?
Several factors are critical for achieving high coupling efficiency:
-
Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency.[8] Water can react with the activated phosphoramidite, leading to its deactivation. Ensure all reagents, especially acetonitrile (B52724) (ACN), are strictly anhydrous (<30 ppm water).[8]
-
Activator Quality and Concentration: The choice and freshness of the activator are crucial. Common activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[9] Use a fresh, high-quality activator solution at the recommended concentration (typically 0.25 M to 0.5 M).
-
Phosphoramidite Quality: Use fresh, high-purity this compound that has been stored under appropriate conditions (-20°C).[1] Degraded phosphoramidite will lead to poor coupling.
-
Synthesizer Maintenance: Ensure the synthesizer's fluidics system is clean, free of leaks, and delivering the correct volumes of reagents.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound.
Issue: Low Coupling Efficiency
Possible Cause 1: Suboptimal Coupling Time
-
Solution: The sterically hindered nature of LNA phosphoramidites requires extended coupling times. If you are experiencing low efficiency, incrementally increase the coupling time. It is advisable to perform a time-course experiment to determine the optimal duration for your system (see Experimental Protocols section). For some modified bases, doubling the standard coupling time is a common starting point. In some instances, a "double coupling" step, where the same amidite is delivered twice, can help drive the reaction to completion.
Possible Cause 2: Reagent Degradation
-
Solution:
-
Phosphoramidite: Ensure the this compound is fresh and has been stored correctly. Avoid repeated warming and cooling of the vial.
-
Activator: Prepare fresh activator solution, as it can degrade over time, especially if exposed to moisture.
-
Acetonitrile (ACN): Use a new, sealed bottle of anhydrous, DNA-synthesis-grade ACN.
-
Possible Cause 3: Moisture Contamination
-
Solution:
-
Rigorously maintain anhydrous conditions throughout the synthesis process.[8]
-
Use anhydrous grade ACN for all reagent preparations.
-
Ensure the argon or helium supply to the synthesizer is dry.
-
Avoid opening reagent bottles in a humid environment.
-
Possible Cause 4: Synthesizer Malfunction
-
Solution:
-
Perform a thorough check of the synthesizer's fluidics system for any leaks or blockages.
-
Verify that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.
-
Consult the instrument's manual for troubleshooting and maintenance procedures.[10]
-
Possible Cause 5: Sequence-Dependent Issues
-
Solution:
-
Sequences prone to forming secondary structures can hinder the accessibility of the 5'-hydroxyl group.
-
Consider using a solid support with a larger pore size for long oligonucleotides.
-
For particularly difficult sequences, further optimization of the synthesis cycle, including longer detritylation and coupling times for the problematic steps, may be necessary.
-
Data Presentation
Table 1: Representative Impact of Coupling Time on the Coupling Efficiency of Sterically Hindered Phosphoramidites
| Coupling Time (seconds) | Expected Coupling Efficiency (%) | Notes |
| 60 | 85 - 90 | Likely insufficient for complete reaction. |
| 120 | 90 - 95 | Improved, but may still result in significant truncated sequences. |
| 180 | > 95 | Recommended starting point for many synthesizers.[3] |
| 240 | > 97 | Often provides optimal results. |
| 300 | > 98 | Further increases may not significantly improve efficiency and could increase the risk of side reactions. |
| 600 (10 minutes) | > 98 | May be necessary for particularly challenging sequences or modifications.[7] |
Disclaimer: This data is illustrative and intended for guidance purposes only. The optimal coupling time must be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol: Optimization of Coupling Time for this compound
Objective: To determine the optimal coupling time for this compound on a specific oligonucleotide synthesizer to achieve maximum coupling efficiency.
Materials:
-
This compound
-
DNA synthesizer
-
Appropriate solid support (e.g., CPG)
-
All necessary reagents for oligonucleotide synthesis (activator, deblocking solution, capping reagents, oxidizing solution, anhydrous ACN)
-
HPLC system for analysis
-
Mass spectrometer for identity confirmation
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Selection: Program the synthesis of a short, test oligonucleotide (e.g., a 10-mer) containing at least one incorporation of the this compound. A simple sequence such as 5'-TTT T(LNA-C)T TTT T-3' is suitable.
-
Time-Course Experiment: Set up a series of syntheses of the test oligonucleotide, varying only the coupling time for the this compound. Use a range of times, for example: 120, 180, 240, 300, and 600 seconds. Keep all other synthesis parameters constant.
-
Synthesis and Deprotection: Perform the syntheses. After completion, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.
-
Analysis:
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Integrate the peak areas of the full-length product and any truncated (n-1) sequences.
-
Calculate the coupling efficiency for each time point using the formula: Coupling Efficiency (%) = [Area(full-length) / (Area(full-length) + Area(n-1))] * 100
-
Confirm the identity of the full-length product by mass spectrometry.
-
-
Determination of Optimal Time: Plot the coupling efficiency against the coupling time. The optimal coupling time is the shortest duration that provides the highest and most consistent coupling efficiency (ideally >98%).
Mandatory Visualizations
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Caption: A troubleshooting decision tree for diagnosing low coupling efficiency.
References
- 1. This compound, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
Low yield in LNA oligonucleotide synthesis troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during Locked Nucleic Acid (LNA) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield after incorporating an LNA monomer compared to a standard DNA synthesis run. What is the primary cause?
A1: A lower yield during the synthesis of LNA-containing oligonucleotides is a common challenge. The primary reason is often the reduced coupling efficiency of LNA phosphoramidites. This is attributed to the steric hindrance created by the bicyclic structure of the LNA monomer, which slows down the kinetics of the coupling reaction compared to natural DNA phosphoramidites.[1]
Q2: How can I monitor the coupling efficiency of LNA monomers during synthesis?
A2: Trityl monitoring is a real-time method to assess the stepwise coupling efficiency. A significant drop in the trityl cation signal immediately after the addition of an LNA monomer indicates a problem with its coupling efficiency. Consistent but low trityl signals after LNA incorporation suggest a systematic issue with the LNA phosphoramidite (B1245037) or the coupling conditions for this specific monomer.
Q3: Besides LNA coupling, what other general factors can contribute to low overall yield?
A3: Several factors can impact the overall yield of an oligonucleotide synthesis run. These include the quality of reagents (especially the presence of moisture), incomplete capping of unreacted 5'-hydroxyl groups, issues during the deprotection and cleavage steps, and product loss during final purification.[2]
Q4: Can the position of the LNA monomer in the sequence affect the synthesis yield?
A4: While the primary factor is the inherent steric hindrance of the LNA monomer itself, some studies suggest that the sequence context and the position of modification can have an effect. For instance, incorporating LNA near the 5'-end has been shown to be effective without negatively impacting performance in certain applications.[3]
Q5: Are there special considerations for the deprotection of LNA-containing oligonucleotides?
A5: LNA-containing oligonucleotides can generally be deprotected using standard protocols. However, it is advisable to avoid using methylamine (B109427) for deprotection if the sequence contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[4] Always review the technical specifications for any modified bases in your sequence for specific deprotection requirements.
Troubleshooting Low Coupling Efficiency of LNA Monomers
Low coupling efficiency of LNA phosphoramidites is the most common reason for reduced yields. The following sections provide strategies to address this issue.
Optimization of Synthesis Cycle Parameters
Adjusting the standard synthesis cycle is often necessary to accommodate the slower reaction kinetics of LNA monomers.
| Parameter | Standard DNA Synthesis | Recommended for LNA Synthesis | Rationale |
| Coupling Time | 30 - 60 seconds | 180 - 250 seconds or longer | The sterically hindered nature of LNA phosphoramidites requires a longer reaction time to achieve complete coupling.[4] |
| Activator | 1H-Tetrazole | 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Stronger activators can enhance the rate of the coupling reaction, which is beneficial for sterically hindered phosphoramidites.[5] |
| Phosphoramidite Concentration | ~0.1 M | 0.1 M - 0.15 M | Increasing the concentration of the LNA phosphoramidite can help drive the reaction to completion. |
| Oxidation Time | ~30 seconds | ~45 seconds | The oxidation of the phosphite (B83602) triester linkage formed after LNA coupling can be slower compared to its DNA equivalent.[4] |
Advanced Troubleshooting Techniques
If optimizing the synthesis cycle parameters does not sufficiently improve the yield, the following techniques can be employed.
Performing a second coupling step for the LNA monomer can significantly increase the coupling efficiency.
Experimental Protocol: Double Coupling
-
First Coupling: Deliver the LNA phosphoramidite and activator to the synthesis column and allow the standard (extended) coupling time to proceed.
-
Wash: Perform a standard acetonitrile (B52724) wash.
-
Second Coupling: Deliver a fresh aliquot of the LNA phosphoramidite and activator to the same column and allow a second coupling reaction to occur for the same extended duration.
-
Wash: Perform a standard acetonitrile wash.
-
Capping and Oxidation: Proceed with the standard capping and oxidation steps before moving to the next monomer in the sequence.
Note: There are variations of the double coupling protocol, with some suggesting an oxidation step between the two coupling steps. The method described above, where the two coupling steps are sequential before capping and oxidation, is a common approach.
The choice of activator can have a significant impact on coupling efficiency.
| Activator | Typical Concentration | pKa | Characteristics |
| 1H-Tetrazole | ~0.45 M | 4.9 | Standard activator, may not be sufficient for LNA. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and soluble than 1H-Tetrazole, recommended for modified monomers.[5] |
| 4,5-Dicyanoimidazole (DCI) | ~0.25 M (up to 1.2 M) | 5.2 | Less acidic but a stronger nucleophilic activator, which can reduce side reactions like detritylation.[5][6] |
Quality Control and Analysis
Proper analysis of the crude product is essential to diagnose the cause of low yield.
HPLC Analysis of Crude Oligonucleotide
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect it. Evaporate the cleavage/deprotection solution and resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
HPLC System: Use a reversed-phase HPLC column (e.g., C18).
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: Acetonitrile
-
-
Gradient Conditions:
-
Equilibrate the column with a low percentage of Buffer B.
-
Inject the dissolved crude oligonucleotide.
-
Apply a linear gradient of increasing Buffer B concentration to elute the oligonucleotides. A typical gradient might be from 5% to 60% Buffer B over 30 minutes.
-
-
Detection: Monitor the elution profile with a UV detector at 260 nm.
Interpretation: The full-length product is typically the most hydrophobic and will be the last major peak to elute. A significant presence of earlier eluting peaks (shorter, truncated sequences) indicates poor coupling efficiency during the synthesis.
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a step-by-step process for troubleshooting low yield in LNA oligonucleotide synthesis.
Caption: Troubleshooting workflow for low LNA oligo yield.
Synthesis Cycle Comparison: Standard vs. LNA-Optimized
This diagram shows the key differences in the synthesis cycle when incorporating an LNA monomer.
Caption: Comparison of standard and LNA-optimized synthesis cycles.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
Preventing side reactions with LNA-C(Bz) phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA-C(Bz) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is LNA-C(Bz) phosphoramidite and what are its primary applications?
A1: LNA-C(Bz) phosphoramidite is a synthetically modified nucleoside building block used in oligonucleotide synthesis. "LNA" stands for Locked Nucleic Acid, a class of nucleic acid analogs where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This conformational restriction significantly increases the binding affinity of LNA-containing oligonucleotides to their complementary DNA and RNA targets. The "C" indicates a cytosine base, which is protected by a benzoyl ("Bz") group on its exocyclic amine to prevent unwanted side reactions during synthesis.
Primary applications include:
-
Antisense oligonucleotides: The high binding affinity of LNA enhances the potency and stability of antisense drugs.
-
siRNA therapeutics: LNA modifications can improve the stability and reduce off-target effects of small interfering RNAs.
-
Diagnostic probes: LNA-modified probes offer enhanced specificity and sensitivity in applications like qPCR and FISH.
-
Aptamers: Incorporation of LNA can improve the structural stability and binding affinity of aptamers.
Q2: What are the key considerations when using LNA-C(Bz) phosphoramidite in oligonucleotide synthesis?
A2: Due to its unique structure, LNA-C(Bz) phosphoramidite requires adjustments to standard oligonucleotide synthesis protocols:
-
Steric Hindrance: The bulky LNA scaffold results in greater steric hindrance compared to standard DNA or RNA phosphoramidites.[2]
-
Coupling Time: To achieve high coupling efficiencies, a longer coupling time is necessary. A coupling time of at least 3 minutes is often recommended.[2]
-
Oxidation Time: The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for LNA-containing linkages. An increased oxidation time is recommended to ensure complete conversion.[2]
-
Deprotection: The benzoyl protecting group on the cytosine base requires specific deprotection conditions to avoid side reactions.
Q3: What is the most common side reaction associated with LNA-C(Bz) phosphoramidite and how can it be prevented?
A3: The most frequently encountered side reaction is the formation of N4-methyl-5-methyl-cytosine during the deprotection step when using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[3][4] The methylamine in the AMA solution can act as a nucleophile and displace the benzoyl group, resulting in methylation of the exocyclic amine. For standard benzoyl-protected deoxycytidine, this side reaction can affect approximately 5% of the residues.[3]
Prevention Strategies:
-
Avoid AMA Deprotection: When working with oligonucleotides containing LNA-C(Bz), it is advisable to avoid deprotection with AMA.
-
Use Standard Ammonium Hydroxide: Deprotection with concentrated ammonium hydroxide at 55°C for an extended period (8-16 hours) is a reliable method to remove the benzoyl group without causing N4-methylation.
-
Consider an Alternative Protecting Group: For applications where rapid deprotection is essential, using an LNA-C phosphoramidite with an acetyl (Ac) protecting group is a highly recommended alternative. The acetyl group is more labile and can be removed quickly with AMA without the risk of N4-methylation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of oligonucleotides containing LNA-C(Bz) phosphoramidite.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the full-length oligonucleotide.
-
Presence of significant n-1 deletion sequences in the crude product analysis (HPLC or Mass Spectrometry).
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Coupling Time | Due to the steric bulk of the LNA moiety, a longer coupling time is required. Extend the coupling time for the LNA-C(Bz) phosphoramidite to at least 3 minutes. For particularly challenging sequences, a double coupling step may be beneficial. |
| Degraded Phosphoramidite | LNA phosphoramidites can be sensitive to moisture and oxidation. Ensure that the LNA-C(Bz) phosphoramidite is fresh and has been stored under anhydrous conditions. Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) immediately before use. |
| Suboptimal Activator | A potent activator is necessary to drive the coupling reaction to completion. Use a fresh, high-quality activator solution. For LNA phosphoramidites, activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI) are often more effective than 1H-Tetrazole. |
| Moisture Contamination | Water in the synthesis reagents will compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite, leading to chain termination. Use anhydrous grade acetonitrile and ensure all reagent lines on the synthesizer are dry. |
Issue 2: Incomplete Deprotection of the Benzoyl Group
Symptoms:
-
Appearance of a late-eluting peak in reverse-phase HPLC analysis of the crude product.
-
Mass spectrometry data showing the presence of the full-length oligonucleotide with the benzoyl group still attached (+105 Da).
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time/Temperature | The benzoyl group on LNA-C can be more difficult to remove than on standard deoxycytidine. When using concentrated ammonium hydroxide, ensure a sufficiently long incubation time (at least 8 hours, up to 16 hours) at 55°C. |
| Old or Low-Concentration Ammonium Hydroxide | The concentration of ammonia (B1221849) in aqueous solutions can decrease over time. Use a fresh bottle of concentrated ammonium hydroxide for deprotection. |
Issue 3: Formation of N4-Methyl-Cytosine Side Product
Symptoms:
-
A peak corresponding to the mass of the full-length oligonucleotide plus 14 Da (CH₂) is observed in the mass spectrum.
-
A closely eluting impurity peak is visible in high-resolution HPLC analysis.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Use of AMA for Deprotection | Methylamine in the AMA solution is the causative agent for this side reaction. |
| Recommended Action | 1. Switch to Ammonium Hydroxide: Deprotect the oligonucleotide using only concentrated ammonium hydroxide. 2. Use LNA-C(Ac) Phosphoramidite: For future syntheses where fast deprotection is required, utilize LNA-C phosphoramidite protected with an acetyl group. |
Experimental Protocols
Protocol 1: Standard Deprotection of Oligonucleotides Containing LNA-C(Bz)
Objective: To completely remove the benzoyl protecting group from the LNA-cytosine residues without inducing the N4-methylation side reaction.
Materials:
-
Crude oligonucleotide bound to the solid support.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, pressure-tight vial.
-
Heating block or oven set to 55°C.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Tightly seal the vial to prevent ammonia gas from escaping.
-
Place the vial in a heating block or oven at 55°C for 8 to 16 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Rinse the solid support with 0.5 mL of water and combine the rinse with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and analysis.
Visualizations
Diagram 1: LNA-C(Bz) Phosphoramidite Structure and Side Reaction
References
Technical Support Center: Improving the Purity of LNA-Containing Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LNA (Locked Nucleic Acid)-containing oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the purity of your oligonucleotides for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is purification of LNA-containing oligonucleotides necessary?
A1: Purification is crucial to remove impurities generated during chemical synthesis. These impurities can include truncated sequences (n-1, n-2), failure sequences, incompletely deprotected groups, and other small molecules.[1][2] For sensitive applications like antisense inhibition, single nucleotide discrimination, and therapeutics, the presence of these impurities can lead to non-specific binding, reduced efficiency, and inaccurate experimental data.[2][3]
Q2: What are the most common types of impurities in LNA oligonucleotide synthesis?
A2: The most prevalent impurities are "failure sequences," which are oligonucleotides shorter than the full-length product (FLP).[] Other common impurities include:
-
Truncated sequences (n-1, n-2, etc.): Oligonucleotides missing one or more nucleotides.[1]
-
Deletion sequences: Sequences missing internal nucleotides.
-
Addition sequences (n+1): Oligonucleotides with an extra nucleotide.[5]
-
Sequences with incomplete deprotection: Residual protecting groups remaining on the oligonucleotide.[1]
-
Branched impurities: Two oligonucleotide chains linked together.[6]
-
Small molecule contaminants: Salts and solvents from the synthesis process.[1]
Q3: What purification methods are recommended for LNA-containing oligonucleotides?
A3: The choice of purification method depends on the oligonucleotide's length, the presence of modifications, and the required purity for the downstream application.[2][7] The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purifying oligonucleotides.[8] Ion-pair reversed-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are two common modes.[1][9][] AEX-HPLC is particularly effective for separating phosphorothioate (B77711) and LNA modified oligonucleotides.[9]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is ideal for purifying long oligonucleotides (greater than 50-80 bases) or when very high purity (>95%) is required.[2][9][11]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for basic cleanup and desalting, removing many of the process-related impurities.[1][12]
Troubleshooting Guide
Problem 1: Low Purity After HPLC Purification
| Potential Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | Optimize the mobile phase composition and gradient. For IP-RP-HPLC, consider using different ion-pairing reagents like hexylammonium acetate (B1210297) (HAA) which can improve separation.[13] Employing shallow gradients (<1% change in organic solvent per minute) can enhance the resolution of closely related species.[13] |
| Secondary Structure Formation | LNA modifications can promote the formation of secondary structures, leading to peak broadening or splitting.[13] To mitigate this, add a denaturing agent like urea (B33335) to the mobile phase and/or increase the column temperature.[8][13] |
| Column Overload | Injecting too much sample can lead to poor separation. Reduce the sample load or switch to a preparative column with a larger capacity.[13] |
| Inappropriate Column Chemistry | Ensure the stationary phase of your HPLC column is suitable for oligonucleotide separation. C18 columns are commonly used for IP-RP-HPLC.[9] For LNA-containing oligos, specialized oligo columns may provide better resolution. |
Problem 2: Poor Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Inefficient Recovery from PAGE Gel | Complete recovery of the oligonucleotide from the gel slice can be challenging.[9] Ensure the gel slice is thoroughly crushed before elution and allow sufficient time for the oligonucleotide to diffuse out. |
| Oligonucleotide Precipitation | LNA oligonucleotides can sometimes precipitate during purification or after elution. Ensure the solvents used are compatible and consider using specialized low-adsorption tubes. |
| Carryover Contamination | Residual oligonucleotides from previous runs can contaminate the current sample. Implement rigorous washing protocols for your HPLC system between runs.[13] |
| Inaccurate Quantification | The method used for quantifying the oligonucleotide post-purification might be inaccurate. Use a reliable method like UV spectrophotometry at 260 nm.[12] |
Problem 3: Unexpected Peaks in Analytical Chromatogram
| Potential Cause | Troubleshooting Steps |
| Presence of Diastereomers | For oligonucleotides with phosphorothioate linkages, multiple peaks can arise from the presence of diastereomers at the phosphorus center. This is often difficult to resolve completely. |
| Aggregation | LNA oligonucleotides can be prone to aggregation. Analyze the sample under denaturing conditions (e.g., high temperature, denaturing agents) to see if the extra peaks disappear. |
| On-Column Degradation | The mobile phase conditions (e.g., pH) might be causing degradation of the oligonucleotide on the HPLC column. Ensure the pH of the mobile phase is appropriate for your oligonucleotide. |
| Contamination from Reagents | Impurities in the synthesis or purification reagents can appear as extra peaks. Use high-quality, HPLC-grade reagents. |
Quantitative Data Summary
Table 1: Comparison of Purity Levels Achieved by Different Purification Methods for LNA-Containing Oligonucleotides
| Purification Method | Typical Purity Level Achieved | Recommended For |
| Desalting | 70-80% | Basic applications, short oligos (<35 bases)[11] |
| Cartridge Purification | 75-85% | Oligos up to 39 bases[11] |
| RP-HPLC | >85% | Demanding applications, oligos up to 60 bases[3][11] |
| IE-HPLC | 80-90% | LNA and phosphorothioate modified oligos[9][11] |
| PAGE | >95% | Long oligos (>80 bases), highest purity requirements[9][11] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for LNA Oligonucleotide Purification
-
Sample Preparation: Dissolve the crude, deprotected LNA oligonucleotide in the initial mobile phase (e.g., 100 mM TEAA in water) to a concentration of 1-5 mg/mL.
-
HPLC System: Use a binary pump HPLC system with a UV detector set to 260 nm.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separation.
-
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for 2-3 column volumes.
-
Apply a shallow linear gradient to increase the percentage of Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized based on the oligonucleotide sequence and length.
-
After the main peak elutes, wash the column with a high percentage of Mobile Phase B.
-
Re-equilibrate the column with the initial mobile phase conditions.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent (e.g., by vacuum centrifugation), and desalt the sample.
Visualizations
Caption: Workflow for LNA oligonucleotide purification and analysis.
References
- 1. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 2. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 3. Purification and delivery options [qiagen.com]
- 5. pharmtech.com [pharmtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 11. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 12. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 13. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
Technical Support Center: LNA® Probe Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Locked Nucleic Acid (LNA®) probe synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during LNA® probe synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the final yield of my LNA® probe synthesis consistently low?
Low yield is a common issue in oligonucleotide synthesis. Several factors can contribute to this problem, with coupling efficiency being the most critical.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Low Coupling Efficiency | Ensure all reagents, especially the acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous.[3] Use fresh, high-quality reagents. Optimize the coupling time, especially for modified bases which may couple less efficiently.[1] | A drop in coupling efficiency of just 1% can dramatically reduce the theoretical yield of a 30-mer probe from 75% to 55%.[1] For longer probes, maintaining a coupling efficiency of at least 99.5% is crucial.[4] |
| Inefficient Capping | Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and delivered in the correct volume and for a sufficient duration. Inefficient capping leads to the accumulation of n-1 deletion mutants that are difficult to remove.[3] | Uncapped failure sequences can continue to react in subsequent cycles, leading to internal deletions.[5] |
| Suboptimal Deprotection | Use fresh deprotection reagents (e.g., ammonium (B1175870) hydroxide). Ensure the deprotection time and temperature are appropriate for the protecting groups used. Incomplete deprotection can lead to modified bases and reduced yield.[1][6] | Some modifications require milder deprotection conditions, which can sometimes be less effective for standard base protecting groups.[1] |
| Loss During Purification | Optimize the purification method (HPLC or PAGE). For HPLC, ensure the correct column and mobile phase are used. For PAGE, ensure complete elution of the probe from the gel.[7][8] Up to 50% of the theoretical yield can be lost during purification.[1] | Co-elution of the desired product with impurities is a common issue.[1] |
| Degradation by Nucleases | Use nuclease-free water and reagents throughout the synthesis and purification process. LNA® modifications offer increased resistance to nucleases.[9][10] | Contamination with nucleases can lead to significant product loss. |
Q2: My LNA® probe shows poor purity after HPLC purification, with multiple peaks close to the main product peak. What could be the cause?
Poor resolution during HPLC purification often indicates the presence of closely related impurities, such as n-1 shortmers (truncated sequences).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Chromatographic Appearance |
| N-1 and N-2 Shortmers | Increase coupling efficiency during synthesis.[3] Optimize HPLC conditions, such as the gradient slope and ion-pairing reagent concentration, to improve resolution.[8] | Peaks eluting just before the main product peak. |
| Incomplete Deprotection | Extend deprotection time or use fresh deprotection solution. Some protecting group adducts can alter the hydrophobicity of the probe.[6][8] | Broad or shouldered peaks. |
| Formation of Secondary Structures | Perform purification at an elevated temperature (e.g., 60°C or higher) to disrupt secondary structures.[8] | Split or broad peaks. |
| Co-elution with Failure Sequences | For probes with hydrophobic modifications, use a different purification method like ion-exchange HPLC (AEX-HPLC) which separates based on charge rather than hydrophobicity.[8] | A single, broad peak containing multiple species. |
| Sample Overload | Inject a smaller amount of the crude probe onto the HPLC column to prevent peak broadening and distortion.[8] | Broad, asymmetrical peaks. |
Q3: I observe a product with a higher molecular weight than my target LNA® probe in my mass spectrometry analysis. What does this indicate?
The presence of a higher molecular weight species suggests the addition of extra chemical groups or incomplete removal of protecting groups.
Potential Causes and Solutions:
| Potential Cause | Mass Spectrometry Observation | Recommended Solution |
| Incomplete Removal of Protecting Groups | A mass increase corresponding to the molecular weight of the protecting group (e.g., benzoyl, isobutyryl).[8] | Optimize the deprotection step with fresh reagents and appropriate time/temperature.[6] |
| Adduct Formation | A mass increase corresponding to the addition of a small molecule from the synthesis or deprotection reagents. | Ensure high-purity reagents and solvents are used. |
| N+1 Longmers | A mass increase corresponding to an additional nucleotide. This is a rare side reaction.[8] | This is typically a minor impurity and can be removed by HPLC or PAGE purification. |
Experimental Protocols
Below are detailed methodologies for key experiments involved in LNA® probe synthesis and quality control.
Protocol 1: Solid-Phase LNA® Oligonucleotide Synthesis
This protocol outlines the general steps for automated solid-phase synthesis of LNA® probes using phosphoramidite (B1245037) chemistry.
Materials:
-
DNA and LNA® phosphoramidites
-
Solid support (e.g., CPG)
-
Anhydrous acetonitrile (ACN)
-
Activator solution (e.g., DCI)
-
Capping solution A (acetic anhydride) and B (N-methylimidazole)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Workflow:
Procedure:
-
Preparation: Load the DNA synthesizer with the required phosphoramidites, reagents, and the solid support functionalized with the first nucleoside of the sequence.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid).
-
Coupling: The next LNA® or DNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
-
-
Repeat: The synthesis cycle is repeated until the desired sequence is assembled.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed by incubation with a deprotection solution (e.g., ammonium hydroxide) at an elevated temperature.
-
Purification: The crude LNA® probe is purified using HPLC or PAGE.
-
Quality Control: The purity and identity of the final LNA® probe are confirmed by analytical HPLC or PAGE and mass spectrometry.
Protocol 2: HPLC Purification of LNA® Probes
This protocol describes a general method for the purification of LNA® probes using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Materials:
-
Crude, deprotected LNA® probe
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Nuclease-free water
Workflow:
Procedure:
-
Sample Preparation: Dissolve the crude LNA® probe in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Elute the probe using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm and collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Pooling and Desalting: Pool the fractions containing the pure LNA® probe. The TEAA salt can be removed by methods such as ethanol (B145695) precipitation or using a desalting column.
-
Lyophilization: Lyophilize the desalted probe to obtain a dry powder.
Protocol 3: Mass Spectrometry Analysis of LNA® Probes
This protocol provides a general guideline for verifying the molecular weight of LNA® probes using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
Purified LNA® probe
-
Mass spectrometer (ESI-TOF or ESI-quadrupole)
-
Nuclease-free water
-
Acetonitrile
-
Volatile buffer (e.g., ammonium acetate)
Workflow:
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcluster.com [labcluster.com]
- 3. Protocols for Oligonucleotides | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Method of Oligonucleotide Purification [biosyn.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. qiagen.com [qiagen.com]
- 8. genscript.com [genscript.com]
- 9. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Deprotection Conditions for Benzoyl (Bz) Group Removal
Welcome to the Technical Support Center for the optimization of benzoyl (Bz) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the removal of this robust protecting group.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing targeted solutions.
Issue 1: Incomplete or Slow Deprotection Reaction
Question: My benzoyl group deprotection is either very slow or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or sluggish deprotection of a benzoyl group is a common issue that can often be attributed to the choice of reagents, reaction conditions, or the nature of the substrate itself.
-
Insufficient Reagent Strength or Concentration: The chosen base or acid may not be strong enough or used in sufficient quantity to effectively cleave the benzoyl ester or amide.
-
Solution (for basic hydrolysis): If using milder bases like aqueous ammonia (B1221849) at room temperature, consider increasing the temperature to 55-65 °C to accelerate the reaction. Alternatively, switch to a stronger base such as sodium methoxide (B1231860) in methanol (B129727).[1] For sterically hindered substrates, a stronger base is often necessary.[2]
-
Solution (for acidic hydrolysis): Ensure that a sufficient excess of a strong acid, like hydrochloric or sulfuric acid, is used. Heating the reaction under reflux is also a common strategy to drive the reaction to completion.[3]
-
-
Poor Solubility: The benzoyl-protected substrate may not be fully soluble in the chosen solvent system, limiting its interaction with the deprotecting agent.
-
Solution: To improve solubility in aqueous ammonia, a co-solvent such as methanol can be added to create a more homogeneous solution.[1] When using sodium methoxide, a mixture of methanol and a co-solvent like dichloromethane (B109758) (DCM) can be effective.[2]
-
-
Steric Hindrance: The benzoyl group might be attached to a sterically hindered hydroxyl or amino group, making it less accessible to the deprotecting reagent.
-
Solution: In such cases, more forcing conditions are typically required. This can include prolonged reaction times, higher temperatures, or the use of a stronger deprotecting agent.
-
Issue 2: Observation of Unexpected Side Products
Question: I am observing unexpected peaks in my HPLC or NMR after the deprotection reaction. What are the likely side reactions and how can I avoid them?
Answer: The formation of side products is often dependent on the deprotection method and the presence of other functional groups in your molecule.
-
Hydrolysis of Other Functional Groups: Under basic or acidic conditions, other labile functional groups in your molecule, such as other esters or amides, may also be cleaved.
-
Solution: Carefully consider the stability of all functional groups in your molecule when choosing a deprotection method. If your substrate contains groups sensitive to the chosen conditions, you may need to explore milder or orthogonal deprotection strategies.
-
-
Racemization: For chiral centers adjacent to the benzoyl-protected group, the reaction conditions might lead to epimerization.
-
Solution: Milder reaction conditions (e.g., lower temperatures) and shorter reaction times can help minimize racemization. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Transesterification: When using an alcohol as a solvent with a base (e.g., sodium methoxide in methanol), there is a possibility of forming a methyl ester as a byproduct if the starting material is a benzoyl ester.
-
Solution: If transesterification is a concern, consider using a non-alcoholic solvent system if possible, or use conditions that favor hydrolysis over transesterification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for benzoyl group deprotection?
A1: The most common method for the removal of a benzoyl group is basic hydrolysis.[1][4] This is typically achieved using reagents like aqueous ammonia, sodium methoxide in methanol, or a mixture of aqueous ammonia and methylamine (B109427) (AMA).[1] The choice of base depends on the sensitivity of the substrate to basic conditions.
Q2: Can I remove a benzoyl group under acidic conditions?
A2: Yes, acid-catalyzed hydrolysis is a viable method for benzoyl group removal.[2][3] This is typically performed by heating the substrate under reflux with a dilute strong acid like hydrochloric acid or sulfuric acid.[3] This method is often used when the substrate is sensitive to basic conditions but stable in acid.
Q3: How do I choose the best deprotection method for my specific molecule?
A3: The selection of the optimal deprotection method depends on the overall structure of your molecule and the presence of other functional groups.
-
For substrates stable to basic conditions: Basic hydrolysis with aqueous ammonia or sodium methoxide is generally the preferred method due to its efficiency.[1]
-
For substrates with base-labile groups: Acid-catalyzed hydrolysis is a good alternative, provided the molecule is stable to strong acids.[3]
-
For complex molecules with multiple sensitive functional groups: It is crucial to consider orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions without affecting others.
Q4: How can I monitor the progress of my deprotection reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting material and the appearance of the deprotected product, which will have a different retention factor (Rf).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material consumed and the yield of the product.[1]
-
Mass Spectrometry (MS): MS can be used to confirm the identity of the deprotected product by verifying its molecular weight.[1]
Data Presentation
The following tables provide a summary of common deprotection conditions for the benzoyl group, offering a comparison of different methods and their typical outcomes.
Table 1: Comparison of Common Benzoyl Deprotection Methods
| Method Category | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Limitations |
| Basic Hydrolysis | Concentrated Ammonium (B1175870) Hydroxide (B78521), Room Temperature | 12 - 24 hours | >95 | Standard, reliable method.[1] | Can be slow at room temperature. |
| Concentrated Ammonium Hydroxide, 55 - 65 °C | 2 - 8 hours | >95 | Faster than room temperature reaction.[1] | Requires heating in a sealed vessel. | |
| Ammonium Hydroxide / Methylamine (AMA), 65 °C | 10 - 15 minutes | >95 | Very rapid deprotection.[1] | Requires preparation of AMA solution. | |
| Sodium Methoxide in Methanol | Varies (minutes to hours) | High | Effective for base-stable substrates.[2] | Can cause transesterification. | |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Reflux | Varies (hours) | High | Suitable for base-sensitive substrates.[3] | Harsh conditions, not suitable for acid-sensitive molecules. |
Experimental Protocols
Below are detailed methodologies for key benzoyl deprotection experiments.
Protocol 1: Deprotection using Aqueous Ammonia
This protocol is a standard and widely used method for the removal of the benzoyl group, particularly in nucleoside and nucleotide chemistry.[1]
-
Materials:
-
Benzoyl-protected substrate
-
Concentrated ammonium hydroxide (28-30%)
-
Methanol (optional, to aid solubility)
-
Sealed reaction vial
-
Heating block or oil bath
-
-
Procedure:
-
Place the benzoyl-protected substrate into a sealed reaction vial.
-
Add a solution of concentrated ammonium hydroxide. If the substrate has poor solubility, add a small amount of methanol to create a homogeneous solution.[1]
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture to the desired temperature (e.g., 55-65 °C). For less sensitive substrates, the reaction can be performed at room temperature for a longer duration.[1]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood and evaporate the solvent.
-
The crude deprotected product can then be purified by standard methods such as column chromatography or crystallization.
-
Protocol 2: Deprotection using Sodium Methoxide in Methanol
This method is effective for the deprotection of benzoyl groups from substrates that are stable to strong bases.
-
Materials:
-
Benzoyl-protected substrate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM, optional)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the benzoyl-protected substrate in anhydrous methanol (and DCM if needed for solubility).[2]
-
Add a solution of sodium methoxide in methanol to the reaction mixture. The amount of sodium methoxide can range from catalytic to a stoichiometric excess, depending on the substrate.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid or ammonium chloride solution).
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified.
-
Protocol 3: Acid-Catalyzed Deprotection
This protocol is suitable for substrates that are sensitive to basic conditions.
-
Materials:
-
Benzoyl-protected substrate
-
Dilute hydrochloric acid or sulfuric acid
-
Reflux apparatus
-
-
Procedure:
-
Place the benzoyl-protected substrate in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of dilute strong acid (e.g., 1-2 M HCl or H₂SO₄).[3]
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the deprotected product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key decision-making processes and workflows for benzoyl group deprotection.
Caption: Decision tree for selecting a Bz deprotection method.
Caption: Troubleshooting workflow for incomplete Bz deprotection.
References
LNA-Modified Oligonucleotides Technical Support Center
Welcome to the technical support center for LNA-modified oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oligonucleotide aggregation.
FAQs and Troubleshooting Guides
This section provides answers to common questions and solutions for issues you may encounter with LNA-modified oligonucleotide aggregation during your experiments.
Q1: What are the common causes of LNA-modified oligonucleotide aggregation?
A1: Aggregation of LNA-modified oligonucleotides is a known phenomenon that can be influenced by several factors:
-
Inherent Sequence Properties:
-
Self-complementarity: Sequences with the potential to form intermolecular hydrogen bonds can lead to self-assembly and aggregation.
-
GC-rich regions: A high guanine (B1146940) and cytosine content can increase the propensity for G-quadruplex formation and other non-canonical structures, promoting aggregation.
-
-
LNA Modification Pattern:
-
High LNA density: A high number of LNA modifications within an oligonucleotide can increase its binding affinity, not only to its target but also to other identical oligonucleotide strands, leading to aggregation.[1][2] Stretches of more than four consecutive LNA bases should be avoided.[1][2]
-
Positional Effects: The placement of LNA modifications can influence aggregation. While specific patterns promoting aggregation are sequence-dependent, it's a factor to consider during oligo design.[3]
-
-
Environmental and Handling Conditions:
-
High Salt Concentration: Increased salt concentrations can shield the negative charges of the phosphate (B84403) backbone, reducing electrostatic repulsion between oligonucleotide strands and promoting aggregation.[4][5]
-
Suboptimal Temperature: Inappropriate storage or experimental temperatures can induce aggregation. While high temperatures can denature aggregates, some aggregation processes are accelerated at elevated temperatures before denaturation occurs.[6]
-
Lyophilization and Reconstitution: The process of drying and resuspending oligonucleotides can sometimes lead to the formation of aggregates if not performed carefully.
-
Q2: How can I detect if my LNA-modified oligonucleotide is aggregated?
A2: Several analytical techniques can be employed to detect and quantify oligonucleotide aggregation. The most common methods are:
-
Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the monomeric oligonucleotide. SEC can be coupled with UV, Multi-Angle Light Scattering (MALS), or Mass Spectrometry (MS) for further characterization.[7][8][9][10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates.[4][11]
-
UV-Vis Spectroscopy: Aggregation can sometimes be detected by an increase in light scattering, which manifests as a rising baseline in the UV-Vis spectrum, particularly at longer wavelengths (e.g., >320 nm).[12] Additionally, thermal denaturation studies (melting temperature analysis) can reveal atypical melting profiles indicative of aggregation.[13][14][15]
Q3: What are the best practices for preventing aggregation of LNA-modified oligonucleotides?
A3: Proactive measures during oligo design, handling, and storage are crucial to minimize aggregation:
-
Oligonucleotide Design:
-
Proper Storage and Handling:
-
Resuspension: Resuspend lyophilized oligonucleotides in a low-salt buffer, such as nuclease-free water or a low-concentration TE buffer.
-
Storage Temperature: Store stock solutions at -20°C or -80°C. For short-term use, aliquots can be stored at 4°C.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can promote aggregation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
-
Experimental Conditions:
-
Buffer Composition: Use buffers with an appropriate pH and salt concentration. In some cases, denaturing conditions such as a basic pH, elevated temperatures, or the inclusion of organic solvents may be necessary to prevent aggregation.
-
Working Concentration: Whenever possible, work with the lowest feasible oligonucleotide concentration to reduce the likelihood of intermolecular interactions.
-
Q4: My LNA-modified oligonucleotide is already aggregated. How can I troubleshoot this?
A4: If you suspect your oligonucleotide has aggregated, you can try the following troubleshooting steps:
-
Heat Treatment: Heating the oligonucleotide solution can often disaggregate the molecules. A common starting point is to heat the sample at an elevated temperature (e.g., 70°C or 95°C) for a short period (e.g., 2-5 minutes) followed by rapid cooling on ice.[4][8] The optimal temperature and duration may need to be determined empirically. One study showed a reduction in aggregate content from 59.7% to 4.1% after a heat treatment.[4][6]
-
Denaturing Conditions: If heat treatment is insufficient, consider using chemical denaturants. However, be cautious as this may interfere with downstream applications. Options include:
-
Basic pH: Increasing the pH of the solution can help to deprotonate bases and disrupt hydrogen bonds.
-
Organic Solvents: The addition of a small percentage of a polar organic solvent like formamide (B127407) or DMSO can help to disrupt hydrophobic interactions that may contribute to aggregation.
-
-
Purification: If aggregation is persistent and severe, repurification of the oligonucleotide using denaturing HPLC or size exclusion chromatography may be necessary.
Quantitative Data on LNA Oligonucleotide Aggregation
The following tables summarize available quantitative data related to the aggregation of oligonucleotides. It is important to note that the extent of aggregation is highly sequence-dependent, and these values should be considered as examples.
Table 1: Effect of Heat Treatment on Oligonucleotide Aggregation
| Initial Aggregate Content (%) | Post-Heat Treatment Aggregate Content (%) | Fold Increase in Main Peak Area | Reference |
| 59.7 | 4.1 | 3.3 | [4][6] |
| 17.8 | Not specified | Not specified | [6] |
Table 2: Influence of LNA Modifications on Duplex Melting Temperature (Tm)
Note: Increased Tm can correlate with a higher propensity for self-hybridization and potential aggregation.
| LNA Modification | Increase in Tm per LNA Monomer (°C) | Reference |
| LNA incorporation into DNA oligonucleotide | 2 - 6 | [3] |
| LNA incorporation into RNA primer | 3 - 9.6 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to detect and characterize LNA-modified oligonucleotide aggregation.
Protocol 1: Detection of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify aggregates from the monomeric form of an LNA-modified oligonucleotide.
Materials:
-
LNA-modified oligonucleotide sample
-
SEC column suitable for oligonucleotide separation (e.g., with a pore size of ~100 – 300 Å for typical oligos)[16]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: Phosphate-Buffered Saline (PBS) or a similar aqueous buffer with a salt concentration of 100-150 mM NaCl is often a good starting point to suppress interactions with the column material.[16]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Dissolve the lyophilized LNA oligonucleotide in the mobile phase to a known concentration (e.g., 0.1 - 1.0 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection: Inject an appropriate volume of the prepared sample onto the column (typically 5-20 µL for analytical runs).
-
Chromatographic Run: Run the separation using an isocratic flow of the mobile phase.
-
Data Analysis:
-
Monitor the elution profile at 260 nm.
-
Aggregates, being larger, will have a shorter retention time and elute before the main monomer peak.
-
Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation.
-
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and identify the presence of aggregates in an LNA-modified oligonucleotide solution.
Materials:
-
LNA-modified oligonucleotide sample
-
DLS instrument
-
Low-volume cuvettes
-
Nuclease-free water or appropriate low-salt buffer
-
Syringe filters (0.22 µm or smaller)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of your LNA oligonucleotide in a suitable, filtered buffer (e.g., 10 mM KNO3 to screen electrostatic interactions).[13] Do not use pure de-ionized water as it can lead to inaccurate size measurements.[13]
-
The optimal concentration will depend on the instrument and the scattering properties of your oligo but should be in a range where the measured size is independent of concentration.
-
Filter the final solution directly into a clean, dust-free cuvette using a 0.22 µm filter.
-
-
Instrument Setup:
-
Set the appropriate parameters on the DLS instrument, including solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
The presence of a second population of particles with a significantly larger hydrodynamic radius is indicative of aggregation.
-
The Polydispersity Index (PDI) can also provide an indication of the heterogeneity of the sample, with higher values suggesting the presence of aggregates.
-
Protocol 3: Assessment of Aggregation using UV-Vis Spectroscopy (Thermal Denaturation)
Objective: To assess the thermal stability and identify potential aggregation of LNA-modified oligonucleotides by monitoring changes in UV absorbance with temperature.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvettes
-
LNA-modified oligonucleotide sample
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Prepare the LNA oligonucleotide solution in the desired buffer to a concentration that gives an initial absorbance at 260 nm of approximately 0.3-0.5.[17]
-
-
Instrument Setup:
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 1°C/minute.[18]
-
-
Measurement:
-
Place the cuvette in the holder and start the temperature ramp, recording the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
Calculate the first derivative of the melting curve. The peak of the first derivative corresponds to the melting temperature (Tm).
-
The presence of multiple melting transitions or an unusually broad transition may indicate the presence of aggregates or other complex structures. A typical melting curve shows a sigmoidal shape.[14]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to LNA-modified oligonucleotide aggregation.
Caption: Factors contributing to LNA-modified oligonucleotide aggregation.
Caption: A troubleshooting workflow for aggregated LNA-modified oligonucleotides.
Caption: General experimental workflow for analyzing LNA oligonucleotide aggregation.
References
- 1. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 2. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 3. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold Nanoparticle Aggregation for Quantification of Oligonucleotides: Optimization and Increased Dynamic Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of Oligonucleotides by Size-Exclusion Chromatography: SEC-UV, SEC-MS, SEC-MALS | Quality Assistance [quality-assistance.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. technoinfo.ru [technoinfo.ru]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 17. agilent.com [agilent.com]
- 18. ias.ac.in [ias.ac.in]
Technical Support Center: LNA Probe Design and Hybridization
Welcome to our technical support center for Locked Nucleic Acid (LNA) probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing in-depth troubleshooting guides and frequently asked questions regarding the impact of LNA position on probe hybridization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of LNA incorporation on probe hybridization?
A1: Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where the ribose ring is "locked" by a methylene (B1212753) bridge, resulting in a conformation that enhances base stacking and binding affinity.[1][2][3] Incorporating LNA bases into DNA probes significantly increases the thermal stability of the probe-target duplex.[1][4] This increased stability, reflected in a higher melting temperature (Tm), allows for the use of shorter probes while maintaining high specificity and sensitivity.[5][6] The enhanced binding affinity is primarily due to a slower dissociation rate of the LNA-containing duplex.[3][7][8]
Q2: How does the position of LNA bases within a probe affect its hybridization efficiency and specificity?
A2: The position of LNA modifications is a critical factor in probe design and performance. Placing LNAs at specific locations can be leveraged to improve mismatch discrimination and overall hybridization efficiency. For single nucleotide polymorphism (SNP) detection, positioning LNA bases directly at or around the mismatch site generally provides the best discrimination between matched and mismatched targets.[9][10] However, the effects can be sequence-dependent.[1][5] For instance, while a triplet of LNA residues centered on a mismatch often yields the highest discriminatory power, this may not hold true for all mismatch types, such as G-T mismatches.[6][10] Placing several LNA residues at the 3' or 5' ends of an oligonucleotide can increase its resistance to exonuclease digestion.[5][6]
Q3: What are the key considerations for designing LNA probes for optimal performance?
A3: Several factors should be considered to design effective LNA probes:
-
LNA Distribution: Avoid long stretches of more than four consecutive LNA bases, as this can lead to overly stable hybridization and potential non-specific binding.[9][11][12] For longer probes, it is recommended to decrease the overall LNA content as the oligonucleotide length increases.[9]
-
GC Content: Maintain a GC content between 30-60%.[11]
-
Self-Complementarity: LNA binds very tightly to other LNA residues. Therefore, it is crucial to check for and avoid self-complementarity and the potential for forming secondary structures like hairpins and dimers.[5][11][12]
-
3' End Placement: Avoid placing multiple LNAs near the 3' end of primers to be used in PCR, as this can inhibit polymerase extension.[12][13]
-
Melting Temperature (Tm): Each LNA incorporation increases the Tm of a DNA oligonucleotide by approximately 2-6°C.[12][14] This allows for the design of shorter probes with a desired Tm. For applications like qPCR, the probe's Tm should be about 7-10°C higher than the primers' Tm.[5]
Troubleshooting Guide
Problem 1: Low or no hybridization signal.
| Possible Cause | Troubleshooting Step |
| Suboptimal Probe Design | Re-evaluate the LNA placement and density. Ensure the probe is not forming strong secondary structures. Use LNA design software to optimize your probe.[2][11] |
| Hybridization Conditions Too Stringent | Decrease the hybridization temperature or the formamide (B127407) concentration in the hybridization buffer.[15] |
| Insufficient Probe Concentration | Increase the probe concentration in the hybridization solution. For some applications, a final concentration of 5nM is recommended.[2] |
| Inadequate Tissue/Sample Preparation | Ensure proper fixation and permeabilization of the sample to allow probe access. Inadequate digestion can prevent probe binding.[15] |
Problem 2: High background or non-specific binding.
| Possible Cause | Troubleshooting Step |
| Probe Design is Too "Sticky" | Reduce the number of LNA bases in the probe, especially long contiguous stretches.[11] |
| Hybridization Conditions Not Stringent Enough | Increase the hybridization temperature or the formamide concentration.[15] |
| Post-Hybridization Washes Not Stringent Enough | Increase the temperature or decrease the salt concentration of the post-hybridization wash solutions.[15][16] |
| Excessive Probe Concentration | Reduce the amount of probe used in the hybridization reaction.[15] |
Problem 3: Poor mismatch discrimination in SNP detection.
| Possible Cause | Suboptimal LNA Positioning |
| Incorrect LNA Placement | Redesign the probe with LNA bases positioned directly at and/or flanking the SNP site. A central triplet of LNAs around the mismatch is often effective.[6][9][10] |
| Probe is Too Long | Shorter probes generally offer better mismatch discrimination. The increased Tm from LNA allows for the use of shorter, more specific probes.[5][6] |
| G-T Mismatches | For G-T mismatches, avoid placing LNA on the guanine (B1146940) residue. It may be beneficial to design the probe to target the complementary strand.[6][10] |
Quantitative Data Summary
The incorporation of LNA monomers significantly impacts the melting temperature (Tm) of oligonucleotide duplexes.
Table 1: Increase in Melting Temperature (Tm) per LNA Modification
| Duplex Type | Increase in Tm per LNA (°C) | Reference |
| LNA/DNA | 2 - 6 | [12][14] |
| LNA/RNA | 3 - 9.6 | [14] |
Table 2: General LNA Content Recommendations for Oligonucleotides of Different Lengths
| Oligonucleotide Length (mers) | Recommended LNA Percentage | Reference |
| 7 - 15 | Up to 100% | [9] |
| 16 - 25 | Up to 60% | [9] |
| 26 - 40 | Up to 40% | [9] |
| 41 - 60 | Up to 20% | [9] |
Key Experimental Protocols
Protocol 1: General LNA Probe Design for Hybridization
-
Define Target Sequence: Identify the specific sequence for probe binding.
-
Determine Probe Length: Start with a shorter probe length (e.g., 15-20 bases) due to the high affinity of LNA.
-
Incorporate LNA Bases:
-
Check for Secondary Structures: Use oligo analysis software to check for potential self-dimerization and hairpin formation. Avoid LNA placement in self-complementary regions.[5][11]
-
Verify Specificity: Perform a BLAST search to ensure the probe sequence is unique to the target RNA.[2]
-
Calculate Melting Temperature: Use a Tm prediction tool that accounts for LNA modifications to estimate the probe's Tm.
Protocol 2: In Situ Hybridization (ISH) with LNA Probes
-
Sample Preparation: Prepare and fix the tissue or cell samples according to standard protocols.
-
Permeabilization: Treat samples with proteinase K to allow probe entry. The duration and concentration may need optimization.
-
Probe Preparation: Dilute the LNA probe to the desired final concentration (e.g., 5nM) in a suitable hybridization buffer.[2]
-
Hybridization:
-
Apply the probe solution to the sample.
-
Incubate at a temperature approximately 20-25°C below the calculated Tm of the probe-target duplex.[2] Hybridization time can range from a few hours to overnight.
-
-
Post-Hybridization Washes:
-
Detection: Detect the hybridized probe using an appropriate method (e.g., fluorescence or chromogenic detection).
Visualizations
Caption: Workflow for LNA probe design and hybridization experiment.
Caption: Principle of enhanced hybridization with LNA probes.
References
- 1. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of DNA Strand Displacement Systems with Locked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Design options [qiagen.com]
- 12. metabion.com [metabion.com]
- 13. academic.oup.com [academic.oup.com]
- 14. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 15. histobiolab.com [histobiolab.com]
- 16. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Strategies to reduce off-target effects of LNA antisense oligos
This guide provides researchers, scientists, and drug development professionals with strategies to reduce off-target effects of Locked Nucleic Acid (LNA) antisense oligonucleotides (ASOs).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My LNA ASO is causing significant hepatotoxicity in animal models, indicated by elevated serum transaminases. What are the potential causes and how can I mitigate this?
Answer:
Hepatotoxicity is a known risk for LNA-modified ASOs and can stem from several factors.[1][2] It is often associated with both the high binding affinity of LNA ASOs and specific sequence motifs.[2][3][4] The toxicity can be hybridization-dependent (RNase H-mediated cleavage of unintended transcripts) or hybridization-independent (disruptive interactions with cellular proteins).[3][5][6]
Here are strategies to troubleshoot and reduce hepatotoxicity:
1. Sequence and Chemical Modifications:
-
Avoid Toxic Motifs: Certain dinucleotide or trinucleotide motifs, such as TGC and TCC, have been strongly associated with the hepatotoxicity of LNA gapmers.[2][3] Analyze your ASO sequence for these motifs and, if possible, select a new target site to avoid them.
-
Optimize Binding Affinity (Tm): Exaggerated binding affinity can increase off-target effects.[7][8] A melting temperature (Tm) maintained below a threshold of approximately 55°C has been shown to greatly diminish the hepatotoxic potential of LNA ASOs.[4][9] Consider reducing the number of LNA modifications in the wings to lower the Tm.[7]
-
Introduce Nucleobase Modifications: Studies have shown that chemical modifications to the nucleobases within the ASO sequence can reduce hepatotoxicity without significantly compromising on-target activity.[3]
-
Modify the Gap Region: Introducing a single 2'-O-Methyl (2'-OMe) modification at specific positions within the DNA gap can reduce protein binding, substantially decreasing hepatotoxicity with minimal impact on antisense activity.[10]
2. Structural Design Adjustments:
-
Optimize ASO Length: While shorter ASOs (e.g., 13-14mers) can be potent, they may have a higher risk of off-target effects due to a greater number of potential complementary sites in the transcriptome.[11][12] Extending the ASO length (e.g., to 18-20mers) can significantly reduce the number of potential off-target binding sites, thereby lowering off-target gene downregulation.[12]
-
Alternative High-Affinity Chemistries: Consider replacing some LNA monomers with other high-affinity analogs, such as 2'-O-methoxyethyl (MOE) or constrained ethyl (cEt), which may present a different toxicity profile.[1][10][13] Direct comparisons have shown that corresponding MOE ASOs can be less toxic than their LNA counterparts.[1]
3. Experimental Validation:
-
In Vitro Screening: Use an in vitro cytotoxicity assay with primary hepatocytes or other relevant cell lines (e.g., mouse 3T3 fibroblasts) to screen ASO candidates early.[4][6][14] This can help predict in vivo hepatic liabilities and deselect problematic sequences before animal studies.[4]
-
Control Oligonucleotides: Always include mismatch control sequences in your experiments. These controls, which have no known mRNA targets but share the same chemical composition, help determine if the observed toxicity is sequence-specific or related to the chemistry itself.[1]
Question: I'm observing the downregulation of unintended genes in my RNA-Seq data. How can I confirm these are off-target effects and improve the specificity of my LNA ASO?
Answer:
Observing the downregulation of unintended genes is a classic sign of hybridization-dependent off-target effects, where the ASO binds to and promotes the degradation of partially complementary RNA sequences.[11][12]
Here is a systematic approach to confirm and address this issue:
1. Confirmation of Off-Target Effects:
-
In Silico Analysis: Perform a transcriptome-wide bioinformatics search (e.g., using BLAST or specialized tools) to identify all potential binding sites for your ASO sequence.[11][15] Pay close attention to sites with few mismatches (0, 1, or 2), as these are the most likely candidates for off-target activity.[7][11]
-
Use Multiple ASOs: A critical control is to use at least two different ASOs that target separate, non-overlapping regions of the same target mRNA.[7][16] True on-target effects (downstream consequences of silencing the intended gene) should be observed with both ASOs, while off-target effects will be unique to each specific sequence.[7][9]
2. Strategies to Enhance Specificity:
-
Optimize ASO Design:
-
Length Adjustment: As mentioned, increasing the length of the ASO (e.g., from 14mer to 18mer) reduces the statistical probability of finding highly complementary off-target sites in the transcriptome.[12]
-
Affinity Tuning: Reduce the number of LNA modifications to lower the overall binding affinity. This makes the hybridization more sensitive to mismatches, thus reducing binding to off-target sequences.[7][14]
-
-
Chemical Modification Strategies:
-
Incorporate Mismatches: If a particularly problematic off-target effect is identified, intentionally introducing a mismatch into the ASO sequence at a position corresponding to the off-target site (while preserving the match to the on-target site) can abrogate that specific interaction.[13]
-
"BROTHERS" Nano-architecture: A novel approach involves creating a hybrid duplex of the ASO with a partially complementary peptide nucleic acid (PNA) strand. This "BROTHERS" (BRO) system can reduce non-specific protein binding and uses a "toehold" mechanism to ensure hybridization occurs only with the intended target, mitigating both hybridization-dependent and -independent off-target effects.[5][17]
-
3. Advanced Delivery Methods:
-
Targeted Delivery: Conjugating the ASO to a ligand that binds to a specific cell-surface receptor can enhance delivery to the target tissue and reduce exposure in other tissues, like the liver.[18] GalNAc conjugation, for example, is highly effective for targeting hepatocytes.[18][19]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of LNA ASO off-target effects?
A1: LNA ASO off-target effects can be broadly classified into two categories:
-
Hybridization-Dependent Effects: These are sequence-specific effects that occur when an ASO binds to unintended RNA molecules that have a similar, partially complementary sequence.[3][12] For LNA gapmers, this binding can recruit RNase H, leading to the cleavage and downregulation of the off-target RNA, which can cause toxicity.[7][12][14] The high binding affinity of LNA increases the risk of these interactions, even with several mismatches.[13]
-
Hybridization-Independent Effects: These effects are not dependent on Watson-Crick base pairing. They arise from the chemical properties of the ASO, leading to interactions with cellular proteins.[3][10] Phosphorothioate (PS) backbone modifications, which are common in ASOs, are known to promote protein binding.[10][20] These interactions can alter protein function, localization, or stability, leading to cellular stress and toxicity.[10]
Q2: How does the design of an LNA "gapmer" influence its activity and specificity?
A2: The LNA gapmer design is crucial for its function. It consists of a central "gap" of DNA nucleotides flanked by "wings" containing LNA-modified nucleotides.[21][22]
-
LNA Wings: The LNA modifications in the wings provide high binding affinity to the target RNA and confer nuclease resistance, increasing the ASO's stability.[21][22]
-
DNA Gap: The central DNA gap is essential for the mechanism of action. When the ASO binds to the target RNA, the DNA/RNA heteroduplex in the gap region is recognized and cleaved by the enzyme RNase H.[11][22]
-
Specificity: The specificity is determined by the balance between the affinity conferred by the LNA wings and the length of the entire sequence. Very high affinity can lead to stable binding and cleavage of off-target RNAs with some sequence mismatches.[7] Therefore, optimizing the number of LNA modifications and the overall length is key to achieving both high potency and specificity.[7][12]
Q3: What are the best practices for designing negative control oligonucleotides for LNA ASO experiments?
A3: Proper controls are essential to ensure that the observed biological effect is due to the specific knockdown of the target RNA and not an off-target or chemistry-related artifact.[16]
-
Mismatch Control: Design an ASO with the same length, chemistry, and LNA modification pattern as your active ASO, but with 3-4 mismatched bases distributed along its length. This control should have a significantly reduced affinity for the target sequence.[16]
-
Scrambled Control: Create a control ASO with the same base composition (same number of A, T, C, G), length, and chemical modifications as your active ASO, but in a randomized order. This control should not have any significant complementarity to your target or any other transcript in the target organism.[16]
-
Test Multiple ASOs: As a primary control, always validate your phenotype with at least two different, potent ASOs targeting distinct sites on the same RNA. This helps distinguish on-target from off-target effects.[16][22]
Q4: Can delivery strategies help reduce off-target effects?
A4: Yes. Off-target effects and toxicity are often dose-dependent and can be exacerbated by ASO accumulation in non-target tissues, particularly the liver and kidneys.[20]
-
Ligand Conjugation: Conjugating ASOs to specific ligands can direct their delivery to target cells. The most prominent example is GalNAc, a carbohydrate that binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to highly efficient and specific uptake in the liver.[18][19] This increases potency in the target tissue, allowing for lower overall doses and reducing exposure and potential toxicity in other tissues.
-
Lipid Formulations: Encapsulating ASOs in lipid nanoparticles (LNPs) can alter their biodistribution and improve delivery to specific sites, such as tumors.[23]
Quantitative Data Summary
Table 1: Effect of LNA ASO Length on Off-Target Gene Downregulation
This table summarizes data from a study comparing a 14-mer LNA gapmer to its extended 18-mer versions, showing that longer ASOs affect fewer off-target genes.
| ASO Identifier | Length | Target Gene | Number of Down-regulated Off-Target Genes (d=3)* |
| gap-GR14 | 14-mer | Glucocorticoid Receptor | 11.3% of d=3 genes |
| gap-GR18-2 | 18-mer | Glucocorticoid Receptor | 48.6% of d=3 genes (Note: While the percentage is higher, the absolute number of affected genes was lower due to fewer potential off-target sites for the longer oligo)[12] |
*d=3 refers to off-target candidate genes with a complementarity of 3 mismatches/insertions/deletions.[12] The study concluded that overall, the 18-mer ASOs caused significantly smaller changes in gene expression compared to the 14-mer ASO.[12]
Table 2: Impact of Chemical Modifications on ASO Hepatotoxicity in Mice
This table illustrates how different chemical modifications can influence the hepatotoxic profile of an ASO, as measured by serum alanine (B10760859) aminotransferase (ALT) levels.
| ASO Target | ASO Chemistry | Dose (mg/kg) | Serum ALT Levels (U/L) - Fold increase over saline |
| PTEN | 2-10-2 MOE | 50 | ~1x (No toxicity) |
| PTEN | 2-10-2 LNA | 50 | >100x (Severe toxicity) |
| PTEN | 3-10-3 LNA | 50 | >100x (Severe toxicity) |
| Mismatch Control | 3-10-3 LNA | 50 | >80x (Severe toxicity) |
| (Data adapted from studies showing LNA ASOs can induce profound hepatotoxicity compared to their MOE counterparts, even in mismatch control sequences.)[1] |
Experimental Protocols
Protocol 1: In Silico Analysis for Potential Off-Target Sites
This protocol outlines the initial bioinformatics step to predict hybridization-dependent off-target effects.
-
Obtain ASO Sequence: Finalize the sequence of your LNA ASO candidate (e.g., 16-mer).
-
Select Transcriptome Database: Choose the appropriate RNA database for your target species (e.g., human, mouse). Ensure the database includes both spliced (mRNA) and unspliced (pre-mRNA) transcripts, as ASOs can act in both the cytoplasm and the nucleus.[24]
-
Perform Sequence Alignment Search: Use a tool like NCBI BLAST (specifically blastn with adjusted parameters for short, nearly exact matches) to search the transcriptome for sequences with high similarity to your ASO.
-
Filter and Rank Hits:
-
Analyze Potential Off-Targets: Create a list of "off-target candidates." For each candidate, note the gene name and the location of the potential binding site. This list will guide subsequent experimental validation (e.g., using qPCR or microarray).[11]
Protocol 2: In Vitro Assessment of Hybridization-Dependent Cytotoxicity
This protocol describes a cell-based assay to screen for the toxic potential of high-affinity LNA ASOs.[4]
-
Cell Culture: Plate mouse 3T3 fibroblasts or another suitable cell line in 96-well plates and allow them to adhere overnight.
-
ASO Transfection:
-
Prepare complexes of your LNA ASO candidates and a lipofectamine-based transfection reagent according to the manufacturer's instructions. A high concentration of ASO is used to drive the cleavage of all potential off-targets.[14]
-
Include positive controls (known hepatotoxic LNA ASOs) and negative controls (known well-tolerated LNA ASOs or saline).
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Cytotoxicity Measurement:
-
Assess cell viability and apoptosis using a commercially available kit (e.g., a caspase-3/7 activity assay for apoptosis).
-
Measure the fluorescence or luminescence on a plate reader.
-
-
Data Analysis: Normalize the results to cells treated with transfection reagent alone. A significant increase in apoptosis is indicative of potential in vivo toxicity. This assay has shown a strong correlation between in vitro apoptosis and in vivo hepatotoxicity.[4]
Visualizations
dot digraph "LNA_Gapmer_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_On_Target" { label="On-Target Pathway (RNase H Mediated)"; bgcolor="#F1F3F4";
}
subgraph "cluster_Off_Target" { label="Off-Target Effects"; bgcolor="#F1F3F4";
}
ASO_clone [label="LNA Gapmer ASO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASO_clone -> OffDuplex [label="Mismatched\nHybridization"]; ASO_clone2 [label="LNA Gapmer ASO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASO_clone2 -> ProteinBinding [label="Non-specific\nBinding"];
Toxicity [label="Cellular Toxicity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OffCleavage -> Toxicity; ProteinBinding -> Toxicity; } Caption: Mechanism of LNA ASO action and pathways leading to off-target effects.
dot digraph "Off_Target_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=9];
start [label="ASO Candidate Design", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_silico [label="In Silico Off-Target\nAnalysis (BLAST)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro_screen [label="In Vitro Screening\n(Cytotoxicity Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; transcriptome [label="Transcriptome Analysis\n(RNA-Seq / Microarray)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="High Off-Target\nRisk?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; redesign [label="Redesign ASO\n(Modify Sequence, Length, Chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Validation\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead [label="Lead Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> in_silico; in_silico -> in_vitro_screen; in_vitro_screen -> transcriptome; transcriptome -> decision; decision -> redesign [label="Yes"]; decision -> in_vivo [label="No"]; redesign -> start [label="Iterate"]; in_vivo -> lead; } Caption: Experimental workflow for the identification and mitigation of off-target effects.
dot digraph "Mitigation_Strategies" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
center [label="Reduce Off-Target Effects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Design" { label="ASO Design & Chemistry"; bgcolor="#F1F3F4";
}
subgraph "cluster_Delivery" { label="Delivery Strategy"; bgcolor="#F1F3F4";
}
center -> seq_design [color="#5F6368"]; center -> chem_mod [color="#5F6368"]; center -> struct_mod [color="#5F6368"]; center -> delivery [color="#5F6368"]; } Caption: Key strategies to mitigate the off-target effects of LNA ASOs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. qiagen.com [qiagen.com]
- 23. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of LNA-Modified Oligonucleotides
Welcome to the technical support center for LNA-modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering LNA-modified oligonucleotides into cells?
The primary hurdles for effective intracellular delivery of LNA-modified oligonucleotides are their relatively large size, anionic charge, and hydrophilic nature. These characteristics hinder their ability to efficiently cross the cell's lipid bilayer membrane.[1][2] Once inside the cell, a significant challenge is endosomal entrapment, where the oligonucleotides are sequestered in vesicles and may be targeted for degradation, preventing them from reaching their intended cytosolic or nuclear targets.[3][4][5][6]
Q2: What are the main strategies to enhance the cellular uptake of LNA-modified oligonucleotides?
Several strategies can be employed to improve the cellular uptake of LNA-modified oligonucleotides. These can be broadly categorized as:
-
Chemical Modifications: Introducing modifications to the oligonucleotide backbone, such as phosphorothioate (B77711) (PS) linkages, can increase nuclease resistance and promote protein binding, which can aid in cellular uptake.[7]
-
Delivery Vehicles: Encapsulating LNA oligonucleotides in lipid-based carriers (like cationic liposomes and lipid nanoparticles) or polymeric nanoparticles can facilitate their transport across the cell membrane.[2][7][8]
-
Conjugation: Covalently attaching targeting ligands to the LNA oligonucleotide can promote receptor-mediated endocytosis. Common conjugates include:
-
N-acetylgalactosamine (GalNAc): Targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to highly efficient uptake in liver cells.[9][10][11][12]
-
Cell-Penetrating Peptides (CPPs): Short, often cationic peptides that can facilitate the translocation of cargo across the cell membrane.[13][14][15][16]
-
Antibodies: Can be used to target specific cell surface receptors, enabling cell-type-specific delivery.[]
-
-
Unassisted Uptake (Gymnosis): For some cell types and LNA designs (particularly those with phosphorothioate backbones), direct uptake from the culture medium without any transfection reagent is possible, a process termed "gymnosis".[18][19][20][21][22]
Troubleshooting Guides
Problem 1: Low transfection efficiency with cationic lipid reagents.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Lipid-to-Oligonucleotide Ratio | Titrate the concentration of the cationic lipid reagent while keeping the LNA oligonucleotide concentration constant. | The ratio of positive charges from the lipid to the negative charges from the oligonucleotide is critical for complex formation and efficient transfection. An incorrect ratio can lead to poorly formed complexes that are not efficiently taken up by cells.[23] |
| Poor Complex Formation | Ensure that the lipid and oligonucleotide are diluted in serum-free medium before complexation. Incubate the mixture for the recommended time (typically 5-20 minutes) to allow for stable complex formation before adding to the cells.[23][24][25] | Serum proteins can interfere with the formation of lipid-oligonucleotide complexes. Proper incubation allows for the self-assembly of these complexes. |
| Cell Health and Density | Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 30-70% confluency).[5] | Transfection efficiency is often highest in actively dividing cells. Overly confluent or unhealthy cells may not take up the complexes efficiently. |
| Presence of Serum or Antibiotics | Transfect in serum-free or reduced-serum medium, and in the absence of antibiotics. The medium can be replaced with complete medium after the initial transfection period (e.g., 4-6 hours). | Serum components can interfere with transfection reagents, and some antibiotics can be toxic to cells when used with cationic lipids. |
| Incorrect Reagent for Cell Type | Consult the manufacturer's recommendations or literature to ensure the chosen cationic lipid reagent is suitable for your specific cell line. Some cell types, particularly primary cells and suspension cells, are notoriously difficult to transfect and may require specialized reagents or methods.[26] | Different cell types have varying membrane characteristics and endocytic capacities, making some more amenable to certain transfection reagents than others. |
Problem 2: Low cellular uptake without transfection reagents (Gymnotic Delivery).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Incubation Time | Extend the incubation time. Gymnotic uptake is a slower process than transfection-mediated delivery, often requiring 48-72 hours or even longer to observe significant effects.[5][18][19] | The natural uptake mechanisms involved in gymnosis are less rapid than the endocytosis induced by transfection reagents. |
| Suboptimal Oligonucleotide Concentration | Increase the concentration of the LNA oligonucleotide. Effective concentrations for gymnosis are typically in the low micromolar range (e.g., 1-10 µM).[18][21] | A higher concentration gradient can drive increased uptake. |
| Cell Type Not Amenable to Gymnosis | Test different cell lines. The efficiency of unassisted uptake is highly cell-type dependent.[5][18][19] | Some cells have more active endocytic pathways that facilitate the uptake of free oligonucleotides. |
| Inappropriate LNA Oligonucleotide Design | Ensure your LNA oligonucleotide has a phosphorothioate (PS) backbone. The PS modification is crucial for gymnotic delivery as it enhances stability and promotes interaction with cell surface proteins.[20][21] | The PS backbone increases the "drug-like" properties of the oligonucleotide, facilitating its interaction with the cellular machinery responsible for uptake. |
Problem 3: Oligonucleotide is taken up by cells but shows no biological effect (Endosomal Escape Issue).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Endosomal Entrapment | Co-administer an endosomolytic agent, such as chloroquine (B1663885) or a fusogenic peptide (e.g., INF7). Caution: These agents can be toxic, so it is crucial to perform a dose-response curve to find a concentration that is effective without causing significant cell death. | These agents can help disrupt the endosomal membrane, facilitating the release of the LNA oligonucleotide into the cytoplasm.[5] |
| Delivery to Degradative Lysosomes | Use delivery systems that promote escape from early endosomes. Some lipid nanoparticle formulations are designed to become fusogenic in the acidic environment of the endosome, promoting early release.[27] | Oligonucleotides that traffic to late endosomes and lysosomes are likely to be degraded. |
| Incorrect Intracellular Localization | If your LNA oligonucleotide targets a nuclear RNA, consider conjugating it to a nuclear localization signal (NLS) peptide. | This can help guide the oligonucleotide to its site of action after endosomal escape. |
Quantitative Data on Uptake Enhancement Strategies
| Strategy | Enhancement Factor | Target Tissue/Cell Type | Notes |
| GalNAc Conjugation | ~10-fold increase in potency | Hepatocytes | Targets the asialoglycoprotein receptor (ASGPR) for liver-specific delivery.[9][10] |
| Cell-Penetrating Peptide (CPP) Conjugation | Variable, can be significant | Broad range of cells | Efficiency depends on the specific CPP, cargo, and cell type. Can enhance uptake in difficult-to-transfect cells.[16] |
| Lipid Nanoparticle (LNP) Formulation | Highly efficient delivery | Primarily liver, but can be engineered for other tissues | LNPs protect the oligonucleotide from degradation and facilitate cellular entry. Formulation parameters can be tuned for specific applications.[8][28] |
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of LNA Oligonucleotides
This protocol provides a general guideline. Always optimize for your specific cell type and LNA oligonucleotide.
Materials:
-
LNA-modified oligonucleotide stock solution (e.g., 20 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Cells plated in a multi-well plate (30-70% confluency)
-
Complete growth medium
Procedure:
-
Preparation of Oligonucleotide Solution:
-
For each well to be transfected, dilute the desired amount of LNA oligonucleotide into serum-free medium. Mix gently.
-
-
Preparation of Lipid Solution:
-
In a separate tube for each well, dilute the appropriate amount of cationic lipid reagent into serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Formation of Complexes:
-
Combine the diluted oligonucleotide and the diluted lipid reagent. Mix gently by pipetting.
-
Incubate the mixture for 20 minutes at room temperature to allow the formation of lipid-oligonucleotide complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the lipid-oligonucleotide complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium. For some cell lines, it may be beneficial to remove the transfection medium and replace it with fresh complete medium.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before assaying for the biological effect.
-
Protocol 2: Lipid Nanoparticle (LNP) Formulation for LNA Oligonucleotides (Microfluidic Mixing)
This protocol outlines a common method for LNP formulation using a microfluidic device.
Materials:
-
LNA-modified oligonucleotide in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4-5)
-
Ethanolic lipid mixture containing an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.
-
Microfluidic mixing device
-
Dialysis device or buffer exchange system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare the ethanolic lipid mixture with the desired molar ratios of the lipid components.
-
Prepare the LNA oligonucleotide solution in the acidic aqueous buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture and the aqueous oligonucleotide solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a controlled flow rate ratio (typically 1:3 ethanol (B145695) to aqueous). The rapid mixing in the microfluidic channels will induce the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP formulation from the outlet of the device.
-
Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and exchange the buffer to a neutral pH. This step is crucial for in vitro and in vivo applications.
-
-
Characterization:
-
Characterize the formulated LNPs for size, polydispersity, and encapsulation efficiency.
-
Protocol 3: Gymnotic Delivery of LNA Oligonucleotides
Materials:
-
LNA-modified oligonucleotide with a phosphorothioate backbone, dissolved in PBS or nuclease-free water.
-
Cells plated in a multi-well plate.
-
Complete growth medium.
Procedure:
-
Cell Plating:
-
Plate the cells at a relatively low density to allow for several days of growth.
-
-
Oligonucleotide Addition:
-
The day after plating, add the LNA oligonucleotide directly to the culture medium to achieve the desired final concentration (typically 1-10 µM).
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for an extended period (e.g., 48 hours to 6 days).
-
If the experiment requires a longer duration, the medium containing the oligonucleotide can be refreshed every 2-3 days.
-
-
Analysis:
-
After the incubation period, harvest the cells and analyze for the desired biological effect.
-
Visualizations
Caption: Workflow for Cationic Lipid-Mediated Transfection.
Caption: Cellular Uptake Pathways of LNA Oligonucleotides.
Caption: Troubleshooting Logic for Low LNA Oligonucleotide Efficacy.
References
- 1. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. researchgate.net [researchgate.net]
- 5. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. [PDF] Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics | Semantic Scholar [semanticscholar.org]
- 14. Cell-penetrating-peptide-based delivery of oligonucleotides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gymnotic Delivery of LNA Mixmers Targeting Viral SREs Induces HIV-1 mRNA Degradation [mdpi.com]
- 21. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 23. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. avantiresearch.com [avantiresearch.com]
- 26. Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting – Gentaur Czech Republic [gentaur.cz]
- 27. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids | MDPI [mdpi.com]
- 28. caymanchem.com [caymanchem.com]
Technical Support Center: Scaling Up LNA Oligonucleotide Synthesis
Welcome to the technical support center for overcoming challenges in the large-scale synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up LNA oligonucleotide synthesis from laboratory (µmol) to production (mmol) scale?
A1: Scaling up LNA oligonucleotide synthesis introduces several challenges that can impact yield, purity, and cost-effectiveness. The primary hurdles include:
-
Maintaining High Coupling Efficiency: LNA phosphoramidites are more sterically hindered than standard DNA or RNA monomers, which can lead to lower coupling efficiencies.[1] This issue is often exacerbated at larger scales due to mass transfer limitations within larger synthesis columns.
-
Increased Impurity Profile: Longer reaction times and potential for inefficient reagent delivery at scale can lead to an increase in side reactions, resulting in a more complex impurity profile, including deletion mutants (n-1) and other by-products.
-
Purification Complexity: The high binding affinity of LNA-containing oligonucleotides can make them more challenging to purify. Traditional purification methods may need significant optimization to handle larger quantities and resolve closely related impurities.
-
Reagent and Solvent Consumption: Large-scale synthesis requires substantial volumes of expensive reagents and solvents, making process optimization critical for cost-effective manufacturing.[2][3]
-
Consistency and Reproducibility: Ensuring batch-to-batch consistency in terms of yield and purity is a significant challenge that requires robust process control and quality assurance.[4]
Q2: How does the steric hindrance of LNA phosphoramidites specifically impact the synthesis cycle during scale-up?
A2: The bicyclic structure of LNA monomers, which locks the ribose ring, creates significant steric bulk. This has a direct impact on the kinetics of the phosphoramidite (B1245037) coupling reaction. To achieve acceptable coupling efficiencies, longer coupling times are required compared to standard DNA phosphoramidites.[1] During scale-up, ensuring uniform and sufficient contact time between the activated phosphoramidite and the solid support-bound oligonucleotide across a larger column bed is critical. Inadequate mixing or flow distribution can lead to incomplete coupling in certain areas of the reactor, resulting in a higher proportion of failure sequences (n-1 mers). Furthermore, the oxidation step following coupling may also need to be extended to ensure the complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1]
Q3: What are the most common side reactions in LNA oligo synthesis, and are they more prevalent at a larger scale?
A3: Common side reactions in LNA oligo synthesis are similar to those in standard oligonucleotide synthesis, but their prevalence can increase with the longer reaction times and larger reagent volumes associated with scale-up. These include:
-
Depurination: Acid-catalyzed removal of purine (B94841) bases (adenine and guanine) from the sugar-phosphate backbone. This is a concern during the repeated detritylation steps.
-
Formation of Deletion Sequences (n-1): This occurs due to incomplete coupling of a phosphoramidite monomer, followed by the capping of the unreacted 5'-hydroxyl group. The steric hindrance of LNA monomers can increase the likelihood of incomplete coupling.
-
Formation of Branched Oligonucleotides: Side reactions on the exocyclic amines of the nucleobases can lead to the formation of branched impurities, which can be difficult to remove.
-
Modification of Nucleobases: The protecting groups on the nucleobases can undergo side reactions, particularly during the final deprotection step. For instance, using methylamine (B109427) for deprotection of oligos containing Me-Bz-C-LNA can lead to an N4-methyl modification.[1]
Q4: What are the key considerations for choosing a purification strategy for large-scale LNA oligo production?
A4: The choice of purification strategy is critical for achieving the desired purity of large-scale LNA oligo preparations. Key considerations include:
-
Purity Requirements: The intended application of the LNA oligonucleotide (e.g., diagnostics, therapeutics) will dictate the required level of purity. Therapeutic applications have the most stringent purity requirements.
-
Scale of Synthesis: The purification method must be scalable to handle the quantity of crude oligonucleotide produced.
-
Resolution: The method must be able to effectively separate the full-length product from closely related impurities, such as n-1 sequences.
-
Yield: The purification process should be optimized to maximize the recovery of the final product.
-
Cost-Effectiveness: The cost of the purification method, including resins, solvents, and equipment, is a significant factor in large-scale production.
Commonly used methods for large-scale purification include ion-exchange (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency in Large-Scale LNA Synthesis
Symptom: Trityl monitoring shows a significant drop in stepwise coupling efficiency, or final analysis (HPLC, Mass Spectrometry) reveals a high percentage of shortmers (n-x).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | LNA phosphoramidites are sterically hindered and require longer coupling times than DNA amidites.[1] For large-scale synthesis, a coupling time of at least 180-250 seconds is often recommended.[1] It may be necessary to empirically determine the optimal coupling time for your specific sequence and scale. |
| Moisture in Reagents | Water in the acetonitrile (B52724) (ACN) or activator solution will deactivate the phosphoramidites.[5] Use anhydrous ACN with low water content (<15 ppm) and ensure all reagents are fresh and dry. Store phosphoramidites under an inert atmosphere. |
| Inefficient Reagent Delivery | At larger scales, ensuring uniform flow and distribution of reagents through the solid support is crucial. Check for channeling in the synthesis column. Optimize flow rates and consider using a synthesis column with a design that promotes even flow distribution. |
| Degraded Phosphoramidites | LNA phosphoramidites can degrade if not stored properly. Use fresh, high-quality phosphoramidites and minimize their time on the synthesizer. |
Guide 2: High Levels of Depurination
Symptom: Mass spectrometry analysis shows peaks corresponding to the loss of purine bases. HPLC analysis may show multiple shorter fragments resulting from chain cleavage at abasic sites during deprotection.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Deblocking Conditions | Prolonged exposure to strong acids during the detritylation step can cause depurination. |
| - Use a Milder Acid: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA) in the deblocking solution. | |
| - Reduce Deblocking Time: Optimize the deblocking step to use the shortest possible time required for complete detritylation. | |
| Acidic Conditions During Workup | Residual acid from the synthesis can cause depurination during subsequent processing steps. |
| - Neutralize Promptly: Ensure that the cleaved and deprotected oligonucleotide solution is neutralized promptly. |
Guide 3: Poor Resolution During HPLC Purification
Symptom: Co-elution of the full-length LNA oligonucleotide with impurities, particularly n-1 shortmers, during RP-HPLC or IEX chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal HPLC Method | The separation conditions are not optimized for the specific LNA oligonucleotide. |
| - Optimize Gradient: Use a shallower gradient to improve the separation of closely eluting species.[6] | |
| - Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. | |
| - Change Ion-Pairing Reagent (for RP-HPLC): The choice of ion-pairing reagent can significantly impact selectivity. Experiment with different reagents (e.g., triethylammonium (B8662869) acetate, hexylammonium acetate) and concentrations. | |
| Column Overload | Injecting too much crude material onto the column can lead to poor separation. |
| - Reduce Loading: Decrease the amount of material injected onto the column. | |
| - Scale Up Column Size: Use a larger preparative column with a higher loading capacity. | |
| Secondary Structures | The LNA oligonucleotide may be forming secondary structures that affect its chromatographic behavior. |
| - Add Denaturants: For challenging separations, consider adding a denaturant like urea (B33335) to the mobile phase.[6] |
Quantitative Data
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
This table illustrates the theoretical maximum yield of a full-length oligonucleotide based on the average stepwise coupling efficiency and the length of the oligonucleotide. While this data is for general oligonucleotide synthesis, the principles are directly applicable to LNA synthesis, where achieving high coupling efficiency is a key challenge.
| Oligo Length (bases) | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 75.0% | 82.6% | 90.9% |
| 40 | 56.2% | 67.6% | 82.2% |
| 60 | 42.1% | 55.3% | 74.4% |
| 80 | 31.5% | 45.2% | 67.3% |
| 100 | 23.6% | 36.9% | 60.9% |
Data is theoretical and calculated as (Coupling Efficiency)^(Oligo Length - 1). Actual yields will be lower due to losses during purification and handling.
Experimental Protocols
Protocol 1: General Method for Large-Scale LNA Oligonucleotide Synthesis
This protocol provides a general framework for solid-phase synthesis of LNA oligonucleotides at a larger scale. Specific parameters will need to be optimized based on the synthesizer, sequence, and scale.
-
Support and Column Preparation:
-
Select a solid support (e.g., CPG, polystyrene) with the desired 3'-terminal LNA or DNA nucleoside.
-
Pack the synthesis column to the appropriate bed height for the target scale. Ensure uniform packing to prevent channeling.
-
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of 3% DCA in dichloromethane. Monitor the trityl cation release to assess coupling efficiency.
-
Coupling: Deliver the LNA phosphoramidite and an activator (e.g., 5-ethylthio-1H-tetrazole) to the column. Use an extended coupling time (e.g., 180-250 seconds) to account for the steric hindrance of the LNA monomer.[1]
-
Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of n-1 sequences.
-
Oxidation: Oxidize the phosphite triester to a stable phosphate triester using an iodine solution. Use an extended oxidation time (e.g., 45 seconds) for LNA-containing oligos.[1]
-
Repeat the synthesis cycle for each subsequent monomer.
-
-
Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. Note: Avoid methylamine if Me-Bz-C-LNA is present.[1]
-
-
Purification:
-
Purify the crude LNA oligonucleotide using an appropriate large-scale chromatography method, such as RP-HPLC or IEX-HPLC.
-
Protocol 2: Troubleshooting Depurination with a Milder Detritylation Method
This protocol is for situations where significant depurination is observed.
-
Prepare a Milder Deblocking Solution:
-
Prepare a 3% (v/v) solution of dichloroacetic acid (DCA) in anhydrous dichloromethane.
-
-
Optimize Deblocking Step:
-
On a small test scale, determine the minimum time required for complete removal of the DMT group using the 3% DCA solution. This can be done by monitoring the trityl cation release.
-
Implement this optimized, shorter deblocking time into the large-scale synthesis protocol.
-
-
Post-Synthesis Handling:
-
After cleavage and deprotection, ensure the oligonucleotide solution is neutralized to a pH of ~7.0 as soon as possible to prevent further acid-catalyzed degradation.
-
Visualizations
Caption: Workflow for LNA Oligonucleotide Synthesis and Processing.
Caption: Troubleshooting Logic for LNA Oligo Synthesis Scale-Up.
References
Stability issues of DMTr-LNA-C(Bz)-3-CED-phosphoramidite in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of DMTr-LNA-C(Bz)-3-CED-phosphoramidite in solution. It is intended for researchers, scientists, and drug development professionals using this reagent for oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A: The primary cause of degradation for all phosphoramidites, including LNA variants, is hydrolysis due to the presence of trace amounts of water in the solvent (typically acetonitrile).[1][][3] Oxidation can also occur if the solution is exposed to air.[4] These reactions render the phosphoramidite (B1245037) inactive for oligonucleotide synthesis.
Q2: How should I properly store the phosphoramidite, both as a solid and in solution?
A:
-
Solid Form: The solid phosphoramidite should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize both hydrolysis and oxidation.[3][5]
-
In Solution: For routine use on a synthesizer, solutions are often kept at ambient temperature. However, this leads to gradual degradation.[3] For long-term storage, phosphoramidite solutions should also be stored at -20°C under an inert atmosphere.
Q3: What are the critical requirements for the solvent used to dissolve the phosphoramidite?
A: It is crucial to use high-purity, anhydrous acetonitrile (B52724) with a very low water content (<10 ppm is ideal).[4][6] The presence of water is a primary driver of hydrolysis, which reduces the effective concentration of the active phosphoramidite and lowers coupling efficiency.[] Using fresh, DNA-synthesis-grade acetonitrile is highly recommended.[6]
Q4: My coupling efficiency is low when using the LNA-C(Bz) phosphoramidite. What could be the issue?
A: Low coupling efficiency can stem from several factors:
-
Reagent Degradation: The most common cause is phosphoramidite degradation due to hydrolysis or oxidation.[][4] Ensure your amidite solution is fresh and was prepared using anhydrous acetonitrile.
-
Insufficient Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require a longer coupling time for efficient reaction.[7][8] You may need to optimize your synthesis protocol to extend the coupling step.
-
Activator Issues: Ensure the activator solution is fresh and at the correct concentration.
-
Instrument Problems: Leaks in reagent lines or blocked valves on the DNA synthesizer can lead to incomplete reagent delivery.[6]
Q5: I observe unexpected peaks during HPLC or ³¹P NMR analysis of my phosphoramidite solution. What are they?
A: These peaks typically represent degradation products. In ³¹P NMR, active P(III) phosphoramidites have a characteristic chemical shift (often between 140-155 ppm), while their hydrolyzed (H-phosphonate) or oxidized P(V) byproducts appear in different regions of the spectrum (e.g., -10 to 50 ppm).[9] HPLC-MS analysis can confirm the identity of these impurities.[1][3]
Q6: How does the stability of LNA-C(Bz) compare to other phosphoramidites?
A: Studies on standard deoxyribonucleoside phosphoramidites show that stability in acetonitrile decreases in the order of T, dC > dA > dG.[1][3][10] Therefore, the dC phosphoramidite is one of the more stable building blocks. While specific long-term stability data for DMTr-LNA-C(Bz) is not detailed in the provided literature, its stability profile is expected to be robust, similar to standard dC(Bz), provided it is handled under strict anhydrous and inert conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Final Oligonucleotide Yield | Phosphoramidite Degradation: The amidite solution has been compromised by water or air.[][4] | Prepare a fresh solution of the phosphoramidite using high-quality anhydrous acetonitrile under an inert atmosphere. Consider adding molecular sieves to the solvent bottle to maintain dryness.[3][10] |
| Suboptimal Coupling Time: LNA amidites require longer coupling times due to steric hindrance.[7] | Increase the coupling time in your synthesis protocol. A duration of 180-250 seconds is often recommended for LNA monomers.[7] | |
| Sequence Deletions (Missing 'C' bases) | Inefficient Coupling: The LNA-C(Bz) amidite is not coupling completely during its cycle. | In addition to checking for amidite degradation and increasing coupling time, verify the concentration and delivery of your activator solution. Ensure all synthesizer lines are clear and unblocked.[6] |
| Phosphoramidite Solution appears cloudy | Incomplete Dissolution or Precipitation: The phosphoramidite is not fully dissolved. | Ensure the phosphoramidite is fully dissolved before placing it on the synthesizer. Gentle warming or vortexing may assist. Note that some modified amidites may have different solubility requirements.[7] |
| Moisture Contamination: Excessive water has led to the formation of insoluble hydrolysis byproducts. | Discard the solution and prepare a fresh batch using new anhydrous solvent. Re-evaluate solvent handling and storage procedures to prevent future contamination. |
Quantitative Data Summary
The following table summarizes the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile stored under an inert atmosphere, as determined by HPLC-MS analysis. This data provides a general benchmark for phosphoramidite stability.
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability Ranking |
| dC(bz) | 2% | High |
| T | 2% | High |
| dA(bz) | 6% | Medium |
| dG(ib) | 39% | Low |
| Data sourced from studies on standard deoxyribonucleoside phosphoramidites.[1][3][10] |
Experimental Protocols
Protocol 1: Recommended Handling and Dissolution of this compound
-
Preparation: Allow the vial of solid phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a steady stream of dry, inert gas (argon or nitrogen).
-
Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous, DNA-synthesis-grade acetonitrile to the vial to achieve the desired concentration.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking, which can introduce shear stress.
-
Transfer: Transfer the solution to the appropriate reservoir on the DNA synthesizer, ensuring the entire system is purged with inert gas and free of moisture.
-
Storage: If the entire solution is not used, blanket the headspace of the vial with inert gas, seal tightly, and store at -20°C.
Protocol 2: Assessment of Phosphoramidite Stability by HPLC-MS
This protocol provides a general method for monitoring the purity and degradation of phosphoramidite solutions over time.
-
Sample Preparation: Dilute a small aliquot of the phosphoramidite solution in anhydrous acetonitrile to a final concentration suitable for analysis (e.g., 0.1 mg/mL).[4]
-
Chromatographic System:
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).
-
Column Temperature: Controlled to ensure method robustness.[4]
-
-
Detection:
-
UV Detector: To monitor the phosphoramidite and related species.
-
Mass Spectrometer (MS): To identify the parent phosphoramidite peak ([M+H]⁺) and characterize degradation products (e.g., hydrolyzed H-phosphonate or oxidized P(V) species).[4]
-
-
Analysis:
-
Inject the freshly prepared sample to establish a baseline purity profile (t=0).
-
Inject samples from the stored solution at regular intervals (e.g., daily or weekly) to monitor for the appearance of impurity peaks and a decrease in the area of the main product peak.
-
Calculate the percent purity by dividing the peak area of the intact phosphoramidite by the total area of all related peaks.
-
Visualizations
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. This compound, 206055-78-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. tandfonline.com [tandfonline.com]
LNA Probe Melting Temperature (Tm) Fine-Tuning: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for fine-tuning the melting temperature (Tm) of Locked Nucleic Acid (LNA) probes.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using LNA probes in terms of melting temperature?
LNA-enhanced oligonucleotides exhibit significantly increased thermal stability when hybridized to a complementary DNA or RNA strand.[1][2] For each LNA monomer incorporated into an oligonucleotide, the melting temperature (Tm) of the duplex increases by approximately 2–8°C.[1][2] This allows for the design of shorter probes that still maintain a high Tm, which is particularly advantageous for detecting small or highly similar targets.[1]
Q2: How can I adjust the Tm of my LNA probe?
The Tm of LNA probes can be fine-tuned by modulating several factors:
-
Number of LNA bases: Increasing the number of LNA monomers will increase the Tm.[1][3] This allows for Tm normalization, where probes with varying GC content can be designed to have a similar Tm for use under uniform experimental conditions.[1]
-
Probe length: Shorter probes will generally have a lower Tm, all other factors being equal. LNA modifications can be used to maintain a desired Tm even with shorter probe lengths.[1]
-
GC content: Higher GC content contributes to a higher Tm. LNA substitutions can be strategically used in AT-rich regions to elevate the Tm.[1]
-
Salt concentration: Higher concentrations of monovalent cations (e.g., Na+) stabilize the duplex and increase the Tm.[4] For instance, a change from 20–30 mM Na+ to 1 M Na+ can alter the Tm by as much as 20°C.[4]
Q3: Are there any online tools to predict the Tm of my LNA probe?
Yes, several online tools are available to predict the Tm of LNA-containing oligonucleotides. These calculators typically use modified nearest-neighbor thermodynamic models and are based on extensive experimental data.[5][6][7] It's important to consider the specific parameters used by each tool, such as salt and oligonucleotide concentrations, for accurate predictions.[5][6][7]
Q4: How does the position of LNA modifications affect mismatch discrimination?
The placement of LNA bases is critical for discriminating between perfectly matched and mismatched targets. For single nucleotide polymorphism (SNP) detection, placing a triplet of LNA residues centered on the mismatch site generally provides the largest discriminatory power, resulting in a significant difference in Tm (ΔTm) between the perfect match and the mismatch.[8][9] However, there are exceptions, such as for G-T mismatches, where modifying the guanine (B1146940) at the mismatch site can be detrimental to discrimination.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during the fine-tuning of LNA probe Tm.
Issue 1: My LNA probe shows low hybridization efficiency or no signal.
-
Possible Cause 1: Suboptimal Tm. The actual Tm of your probe under your experimental conditions may be significantly different from the predicted Tm. This can lead to inefficient hybridization if the annealing/hybridization temperature is too high.
-
Possible Cause 2: Probe secondary structure. LNA probes, due to their high affinity, can be more prone to forming stable hairpins or self-dimers, which can compete with target binding.[9]
-
Solution: Analyze your probe sequence for potential secondary structures using oligo design software.[11] If significant secondary structures are predicted, redesign the probe to minimize them. Avoid stretches of more than four consecutive LNA bases, as this can lead to very tight self-hybridization.[12]
-
-
Possible Cause 3: Incorrect salt concentration. The salt concentration in your hybridization buffer significantly impacts Tm.[4]
-
Solution: Ensure your hybridization buffer has the appropriate salt concentration for your desired Tm. If you are using a custom buffer, you may need to re-calculate the predicted Tm based on your specific salt conditions.
-
Issue 2: My LNA probe shows high background or non-specific binding.
-
Possible Cause 1: Hybridization temperature is too low. A low hybridization temperature can lead to non-specific binding of the probe to partially complementary sequences.
-
Solution: Increase the stringency of your hybridization and wash steps. This can be achieved by increasing the temperature or decreasing the salt concentration.[13] Perform a stringent wash at a temperature close to the Tm of the probe-target duplex.
-
-
Possible Cause 2: Probe design is not specific. The probe sequence may have significant homology to other sequences in your sample.
-
Solution: Perform a BLAST search of your probe sequence against the relevant genome to ensure it is unique to your target.[11] Redesign the probe to target a more specific region if necessary.
-
Issue 3: I am not seeing good discrimination between my target and a single-base mismatch.
-
Possible Cause 1: Incorrect placement of LNA bases. The positioning of LNA modifications relative to the mismatch is crucial for discrimination.
-
Possible Cause 2: Probe is too long. Longer probes have a smaller ΔTm for single mismatches, making discrimination more difficult.[8][10]
-
Solution: Design a shorter probe while using LNA modifications to maintain the desired overall Tm. This will increase the relative impact of the mismatch on duplex stability.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of LNA modifications on probe Tm.
Table 1: Increase in Tm per LNA Modification
| LNA Base | Average Tm Increase per LNA (°C) | Reference |
| A, C, G, T | 2 - 8 | [1][2] |
| C | 5.0 | [14] |
| G | 4.8 | [14] |
| A | 4.9 | [14] |
| T | 4.2 | [14] |
Table 2: Effect of LNA Placement on Mismatch Discrimination (ΔTm)
| Mismatch Type | LNA Placement | ΔTm (°C) | Reference |
| A•A | DNA only | 8.4 | [9][10] |
| A•A | LNA triplet centered on mismatch | 12.3 | [9][10] |
| G•T | DNA only | 6.3 | [9][10] |
| G•T | LNA triplet centered on mismatch | 5.5 | [9][10] |
Key Experimental Protocols
Protocol 1: Determination of LNA Probe Tm by UV Melting Analysis
This protocol outlines the general steps for determining the melting temperature of an LNA probe hybridized to its complementary DNA target using UV spectrophotometry.
-
Oligonucleotide Preparation:
-
Synthesize and purify the LNA probe and its complementary DNA target oligonucleotide.[8]
-
Accurately determine the concentration of each oligonucleotide.
-
-
Sample Preparation:
-
Prepare a solution containing the LNA probe and its complementary target in a suitable melting buffer. A common buffer is 1 M NaCl, 10 mM sodium phosphate, 1 mM Na2EDTA, pH 7.0.[8]
-
The final concentration of each oligonucleotide is typically around 2 µM.[8]
-
Overlay the sample with mineral oil to prevent evaporation during heating.[8]
-
-
UV Melting Experiment:
-
Data Analysis:
-
Subtract the melting profile of the buffer alone from the sample's melting curve.[8]
-
Smooth the raw melting curve using a digital filter.[8]
-
The Tm is defined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.[15]
-
Visualizations
Caption: Workflow for fine-tuning LNA probe Tm.
Caption: LNA-enhanced mismatch discrimination.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Gene Expression Analysis [qiagen.com]
- 3. idtdna.com [idtdna.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Tm prediction [qiagen.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metabion.com [metabion.com]
- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
Best practices for handling and storing LNA phosphoramidites
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing LNA™ (Locked Nucleic Acid) phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are LNA phosphoramidites and what are their primary advantages?
LNA phosphoramidites are bicyclic nucleotide analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3] This "locked" conformation confers unprecedented thermal stability to oligonucleotides when they hybridize to complementary DNA or RNA strands.[1][2][3][4] The primary advantages of incorporating LNA bases include:
-
Enhanced Hybridization Affinity: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotides, allowing for the use of shorter probes with high binding affinity.[1]
-
Improved Mismatch Discrimination: The high binding affinity of LNA-containing oligonucleotides allows for excellent discrimination against mismatched sequences, making them ideal for applications like SNP genotyping and allele-specific PCR.[1]
-
Increased Nuclease Resistance: LNA modifications can enhance the resistance of oligonucleotides to degradation by nucleases.
Q2: How should LNA phosphoramidites be stored upon receipt?
Both solid LNA phosphoramidites and those in solution should be stored under specific conditions to ensure their stability and performance.
| Form | Storage Temperature | Atmosphere | Shelf-Life |
| Solid | -20°C | Inert (Argon or Nitrogen) | Several months (when stored properly) |
| In Solution (Anhydrous Acetonitrile) | 2-8°C (on synthesizer) | Inert (Argon or Nitrogen) | Exceedingly stable, with a recommended usage window of 2-3 days for standard phosphoramidites on the synthesizer.[5][6] |
Q3: What is the recommended procedure for dissolving LNA phosphoramidites?
Due to their sensitivity to moisture, it is crucial to handle LNA phosphoramidites under anhydrous conditions.
Experimental Protocol: Dissolution of LNA Phosphoramidites
Objective: To dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) while minimizing exposure to moisture.
Materials:
-
LNA phosphoramidite (B1245037) vial
-
Anhydrous acetonitrile (ACN), water content <30 ppm
-
Dry inert gas (Argon or Nitrogen) source
-
Syringes and needles
-
Synthesizer-compatible bottle with a septum cap
Procedure:
-
Equilibration: Allow the LNA phosphoramidite vial and the anhydrous acetonitrile bottle to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.
-
Inert Atmosphere: Purge a syringe with dry inert gas.
-
Solvent Transfer: Carefully draw the required volume of anhydrous acetonitrile into the syringe.
-
Dissolution: Quickly and carefully inject the anhydrous acetonitrile into the LNA phosphoramidite vial.
-
Mixing: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent shearing.
-
Transfer to Synthesizer Bottle: Transfer the dissolved LNA phosphoramidite solution to the appropriate bottle for your DNA synthesizer under a blanket of inert gas.
Q4: Are there any special considerations for oligonucleotide synthesis using LNA phosphoramidites?
Yes, due to their steric hindrance, LNA phosphoramidites require modified synthesis cycle parameters compared to standard DNA phosphoramidites.[1]
| Synthesis Step | Standard DNA Amidites | LNA Amidites | Rationale |
| Coupling Time | ~30-60 seconds | 180 seconds (ABI synthesizers) 250 seconds (Expedite synthesizers)[1] | LNA phosphoramidites are more sterically hindered and require a longer reaction time for efficient coupling.[1] |
| Oxidation Time | ~15-30 seconds | 45 seconds[1] | The oxidation of the phosphite (B83602) triester to the phosphate (B84403) triester is slower for LNA monomers.[1] |
For the 5-Me-C LNA variant, it is recommended to dissolve it in a 25% THF/acetonitrile solution.[1]
Troubleshooting Guide
Low coupling efficiency is a common issue in oligonucleotide synthesis. This guide provides specific troubleshooting steps for when you encounter problems with LNA phosphoramidites.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency for a specific LNA monomer | 1. Degraded Phosphoramidite: The specific LNA phosphoramidite may have been exposed to moisture or has exceeded its shelf-life. 2. Incomplete Dissolution: The phosphoramidite may not be fully dissolved in the acetonitrile. | 1. Use Fresh Reagent: Replace the suspect LNA phosphoramidite with a fresh, properly stored vial. 2. Ensure Complete Dissolution: Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the solution to room temperature and swirl to aid dissolution. |
| Consistently low coupling efficiency for all LNA monomers | 1. Moisture Contamination: The anhydrous acetonitrile or the inert gas supply may be contaminated with water. 2. Suboptimal Synthesis Cycle: The coupling and/or oxidation times may be too short for efficient reaction of the LNA monomers. 3. Activator Issue: The activator solution may be degraded or at an incorrect concentration. | 1. Verify Anhydrous Conditions: Use fresh, sealed anhydrous acetonitrile with a low water content (<30 ppm). Ensure the inert gas line has a functional moisture trap.[7][8] 2. Optimize Synthesis Protocol: Increase the coupling and oxidation times as recommended in the table above.[1] 3. Use Fresh Activator: Prepare or use a fresh bottle of activator solution at the recommended concentration. |
| Truncated sequences (n-1) observed in the final product | 1. Inefficient Capping: The capping step may not be efficiently blocking the unreacted 5'-hydroxyl groups. 2. Severe Low Coupling Efficiency: A very low coupling efficiency in one or more steps will lead to a significant amount of truncated products. | 1. Check Capping Reagents: Ensure that the capping reagents are fresh and being delivered correctly. 2. Address Low Coupling: Follow the troubleshooting steps for low coupling efficiency outlined above. |
Experimental Workflows and Logical Relationships
References
- 1. glenresearch.com [glenresearch.com]
- 2. Locked Nucleic Acids (LNA) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Phosphoramidite Degradation During Oligonucleotide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of phosphoramidite (B1245037) degradation during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: The two primary causes of phosphoramidite degradation during oligonucleotide synthesis are hydrolysis and oxidation. Phosphoramidites are highly sensitive to moisture and air.[1][2] Hydrolysis, the reaction with water, converts the active phosphoramidite (P(III)) to an inactive H-phosphonate and other P(V) species, which are unable to couple to the growing oligonucleotide chain.[2][3] Oxidation converts the P(III) center to a P(V) species, also rendering it inactive for the coupling reaction.[2]
Q2: Which phosphoramidite is the most unstable?
A2: 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is notably the least stable of the four standard deoxynucleoside phosphoramidites (dA, dC, dG, T).[3][4][5] Its degradation is often autocatalytic, meaning the degradation products can accelerate the breakdown of remaining dG phosphoramidite.[1][6][7] This instability is influenced by the nature of the protecting group on the exocyclic amine of the guanine (B1146940) base.[1][6][7]
Q3: How does water content in reagents affect synthesis?
A3: Even trace amounts of water in reagents, particularly in the acetonitrile (B52724) (ACN) used to dissolve phosphoramidites and as a wash solvent, can significantly lower coupling efficiency.[4] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to hydrolysis of the phosphoramidite and a reduction in the yield of the full-length product.[4] It is recommended to use anhydrous acetonitrile with a water content of less than 30 ppm, and ideally below 10-15 ppm.[4][8]
Q4: What are the best practices for storing and handling phosphoramidites?
A4: To minimize degradation, solid phosphoramidites should be stored at -20°C or lower under an inert atmosphere (e.g., argon or dry nitrogen) in tightly sealed vials.[2] Before opening a new vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture. Once dissolved in anhydrous acetonitrile, the solution should be stored in a tightly sealed vial, preferably with a septum, at -20°C and used as quickly as possible. Adding molecular sieves to the dissolved phosphoramidite solution can help to maintain anhydrous conditions.[8]
Q5: How can I monitor the efficiency of each coupling step in real-time?
A5: The most common method for real-time monitoring of coupling efficiency is trityl monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the nucleoside, is cleaved at the beginning of each synthesis cycle, releasing a colored trityl cation. The intensity of this color, measured by a spectrophotometer, is directly proportional to the number of successfully coupled molecules in the previous cycle. A consistent and high signal indicates high coupling efficiency, while a drop in the signal suggests a problem with the coupling step.[9]
Troubleshooting Guide
This guide addresses common issues related to phosphoramidite degradation that users may encounter during their experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Coupling Efficiency (as indicated by trityl monitoring or poor final yield) | 1. Moisture Contamination: Water in acetonitrile, activator, or other reagents.[4] | - Use fresh, anhydrous acetonitrile (<30 ppm water).[4][8] - Store all reagents under a dry, inert atmosphere. - Consider adding molecular sieves to solvent bottles on the synthesizer.[8] - Ensure the inert gas supply to the synthesizer is dry. |
| 2. Degraded Phosphoramidites: Hydrolysis or oxidation of phosphoramidites due to improper storage or prolonged time in solution.[2] | - Use fresh vials of phosphoramidites. - Prepare fresh phosphoramidite solutions for each synthesis run if possible. - For extended use, store dissolved phosphoramidites at -20°C. - Perform a quality check of the phosphoramidite using ³¹P NMR. | |
| 3. Suboptimal Activator: Incorrect activator, concentration, or degraded activator solution.[10] | - Use the recommended activator and concentration for the specific phosphoramidite and synthesizer. - Prepare fresh activator solutions regularly. - For sterically hindered phosphoramidites, consider using a more potent activator like DCI.[10] | |
| 4. Synthesizer Fluidics Issue: Leaks, blockages, or incorrect reagent delivery volumes. | - Perform a thorough inspection of the synthesizer's fluidics system. - Check for leaks at all connections. - Ensure that all lines are clear and that the correct volumes of reagents are being delivered. | |
| Increased n-1 shortmers in final product analysis (RP-HPLC) | 1. Inefficient Capping: Failure to block unreacted 5'-hydroxyl groups. | - Check the freshness and concentration of capping reagents (Cap A and Cap B). - Ensure proper delivery of capping reagents to the synthesis column. |
| 2. Poor Coupling Efficiency in Specific Cycles: Degradation of a particular phosphoramidite or sequence-dependent secondary structures. | - Analyze the trityl monitoring data to identify the specific cycle with low coupling efficiency. - If the issue is specific to one phosphoramidite, replace it with a fresh vial. - For problematic sequences, consider optimizing the synthesis cycle, such as extending the coupling time. | |
| Complete Synthesis Failure | 1. Major Reagent Failure: Gross contamination of a key reagent (e.g., acetonitrile with water). | - Replace all reagents with fresh, certified anhydrous grade solutions. - Prime the synthesizer lines thoroughly with the new reagents. |
| 2. Critical Synthesizer Malfunction: Complete blockage of a critical delivery line or valve failure. | - Perform a full system diagnostic check as per the manufacturer's instructions. - Contact the synthesizer manufacturer's technical support for assistance. |
Data Presentation
Table 1: Relative Stability of Deoxynucleoside Phosphoramidites in Acetonitrile
The stability of the four standard deoxynucleoside phosphoramidites in acetonitrile solution decreases in the following order:
| Phosphoramidite | Relative Stability | Purity Reduction after 5 weeks in ACN[11] |
| T | Highest | ~2% |
| dC(bz) | High | ~2% |
| dA(bz) | Moderate | ~6% |
| dG(ib) | Lowest | ~39% |
Data is compiled from studies analyzing the degradation of phosphoramidites in acetonitrile solution under inert atmosphere at room temperature.[3][11] The significant drop in purity for dG highlights its inherent instability.
Table 2: Impact of Coupling Efficiency on Final Yield of Full-Length Oligonucleotide
This table illustrates the cumulative effect of coupling efficiency on the theoretical yield of the full-length product for oligonucleotides of different lengths.
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.1% | 47.2% |
Experimental Protocols
Protocol 1: Quality Assessment of Phosphoramidites by ³¹P NMR Spectroscopy
Objective: To determine the purity of a phosphoramidite solution and identify the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Transfer the solution to a dry NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Data Interpretation:
-
The active P(III) phosphoramidite will appear as a sharp singlet (or a pair of singlets for diastereomers) in the region of approximately 140-155 ppm.[12]
-
Degradation products will appear as distinct signals in other regions of the spectrum. Common degradation products and their approximate chemical shifts are:
-
H-phosphonate: ~0-10 ppm
-
Phosphate (P(V) species from oxidation): ~ -10 to 0 ppm[14]
-
-
Integrate the peaks corresponding to the active phosphoramidite and the degradation products to determine the purity of the sample.
-
Protocol 2: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately measure the water content in acetonitrile to ensure it is suitable for oligonucleotide synthesis.
Methodology:
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator. For the low water content expected in anhydrous acetonitrile, a coulometric titrator is generally preferred for its higher accuracy at ppm levels.
-
Ensure the titration cell is clean, dry, and properly assembled. The system should be conditioned to a low drift level before analysis.
-
-
Sample Handling:
-
Due to the hygroscopic nature of anhydrous acetonitrile, minimize its exposure to atmospheric moisture.
-
Use a dry syringe to withdraw a known volume or weight of the acetonitrile sample from the solvent bottle.
-
-
Titration:
-
Inject the sample directly into the conditioned titration cell.
-
The titrator will automatically perform the titration, and the result will be displayed, typically in ppm or percentage of water.
-
-
System Suitability:
-
Regularly verify the performance of the titrator using a certified water standard.
-
Mandatory Visualization
Caption: Primary degradation pathways of phosphoramidites.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. rsc.org [rsc.org]
- 14. usp.org [usp.org]
Validation & Comparative
LNA vs. Standard DNA Phosphoramidites: A Comparative Guide for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of phosphoramidites for oligonucleotide synthesis is a critical decision that significantly impacts the performance and efficacy of the resulting oligos. This guide provides an objective comparison of Locked Nucleic Acid (LNA) phosphoramidites and standard DNA phosphoramidites, supported by experimental data, to facilitate informed decisions in therapeutic and diagnostic applications.
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to enhanced hybridization properties.[3] Standard DNA phosphoramidites, in contrast, are the conventional building blocks for synthesizing oligonucleotides with a natural deoxyribose sugar backbone.[4][5] The synthesis for both LNA and DNA oligonucleotides is performed on automated synthesizers using phosphoramidite (B1245037) chemistry.[4][6] However, the incorporation of LNA phosphoramidites requires modifications to the standard synthesis cycle. Due to their steric hindrance, LNA phosphoramidites necessitate a longer coupling time. For instance, coupling times of 180 seconds and 250 seconds are recommended for ABI and Expedite synthesizers, respectively.[6] Furthermore, the oxidation of the phosphite (B83602) linkage after LNA coupling is slower compared to that of a standard DNA phosphite, thus requiring a longer oxidation time of around 45 seconds.[6]
Performance Comparison: LNA vs. Standard DNA Oligonucleotides
The unique structural properties of LNA confer significant advantages over standard DNA in several key performance areas. These include superior thermal stability, enhanced nuclease resistance, and improved mismatch discrimination.
Quantitative Performance Data
| Performance Metric | Standard DNA Oligonucleotide | LNA-Modified Oligonucleotide | Key Advantages of LNA |
| Thermal Stability (Tm) | Baseline | Increase of 2-8°C per LNA modification[1] | Higher binding affinity, allowing for shorter probes with high Tm.[1] |
| Nuclease Resistance | Rapidly degraded (t1/2 = 0.10–0.36 h for unmodified DNA oligo)[7] | Significantly increased stability; penultimate LNA modification can provide virtually complete nuclease resistance.[7] | Longer half-life in biological fluids, crucial for in vivo applications.[1][2] |
| Mismatch Discrimination (ΔTm) | Smaller ΔTm between perfect match and mismatch (e.g., 8.4°C for an A•A mismatch)[8] | Larger ΔTm between perfect match and mismatch (e.g., 12.3°C for an A•A mismatch with LNA modification)[8] | Superior specificity, enabling better discrimination of single nucleotide polymorphisms (SNPs).[1][8] |
Experimental Protocols
To provide a framework for comparative analysis, detailed methodologies for key experiments are outlined below.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of an oligonucleotide duplex.
Methodology:
-
Oligonucleotide Preparation: Resuspend the synthesized LNA-modified and standard DNA oligonucleotides, as well as their complementary strands, in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare duplex solutions by mixing equimolar amounts of the oligonucleotide and its complement.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the duplex solutions in quartz cuvettes.
-
Thermal Denaturation: Heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[9] Monitor the absorbance at 260 nm as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has denatured into single strands. This is determined from the peak of the first derivative of the melting curve (absorbance vs. temperature).[10]
Serum Nuclease Stability Assay
Objective: To evaluate the resistance of oligonucleotides to degradation by nucleases present in serum.
Methodology:
-
Oligo Incubation: Incubate a known concentration of the LNA-modified and standard DNA oligonucleotides in fetal bovine serum (FBS) or human serum at 37°C.[11]
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and immediately stop the enzymatic degradation by adding a quenching solution (e.g., formamide (B127407) loading buffer) and heating.[12]
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15% polyacrylamide with 7M urea).[11][12]
-
Quantification: Visualize the intact oligonucleotide bands using a suitable staining method (e.g., SYBR Gold) and quantify the band intensity using densitometry. The half-life (t1/2) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide against time.
In Situ Hybridization (ISH)
Objective: To compare the signal intensity and specificity of LNA-modified and standard DNA probes for detecting a specific nucleic acid sequence within a cell or tissue.
Methodology:
-
Probe Labeling: Label the LNA-modified and standard DNA oligonucleotide probes with a reporter molecule (e.g., digoxigenin (B1670575) (DIG) or a fluorophore).[13][14]
-
Sample Preparation: Prepare tissue sections or cells and fix them to a microscope slide. Perform necessary pretreatments such as permeabilization.[14]
-
Hybridization: Apply the labeled probes to the samples in a hybridization buffer. Incubate at an optimized temperature to allow the probes to bind to their target sequence.[13][14] LNA probes, due to their higher affinity, may allow for higher hybridization temperatures, increasing stringency and reducing background.[15]
-
Washing: Wash the samples to remove unbound probes. The stringency of the washes can be adjusted by altering the temperature and salt concentration.[14]
-
Detection: For non-fluorescently labeled probes, use an antibody against the reporter molecule that is conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Add a substrate that produces a colored precipitate. For fluorescently labeled probes, visualize directly using a fluorescence microscope.[14]
-
Imaging and Analysis: Capture images of the stained samples and compare the signal intensity and localization between the LNA-modified and standard DNA probes.
Visualizing the Differences and Processes
To better understand the concepts discussed, the following diagrams illustrate the structural differences, the synthesis process, and an experimental workflow.
Caption: Structural difference between a standard DNA and an LNA nucleoside.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. journals.asm.org [journals.asm.org]
LNA Probes Outshine Traditional DNA Probes in Performance and Stability
For researchers, scientists, and drug development professionals seeking enhanced precision and reliability in nucleic acid detection, Locked Nucleic Acid (LNA) probes present a significant technological advancement over traditional DNA probes. Offering superior binding affinity, specificity, and stability, LNA probes are empowering more sensitive and robust experimental outcomes in a variety of applications.
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets. This fundamental difference in structure translates into a cascade of performance benefits when LNA monomers are incorporated into oligonucleotide probes.
Unparalleled Performance: A Quantitative Comparison
Experimental data consistently demonstrates the superior performance of LNA probes across key metrics when compared to their traditional DNA counterparts.
| Performance Metric | LNA Probes | Traditional DNA Probes |
| Melting Temperature (Tm) | Increase of 2-8°C per LNA monomer incorporated[1]. | Standard Tm based on sequence length and GC content. |
| Mismatch Discrimination (ΔTm) | Can increase the ΔTm between a perfect match and a single mismatch by up to 8°C[1]. | Lower ΔTm, making single nucleotide polymorphism (SNP) detection more challenging. |
| Signal Intensity (FISH) | Described as "overwhelmingly brighter" in comparative studies. One specific LNA probe showed a 22-fold increase in fluorescence intensity[2]. | Lower signal intensity, often requiring longer probes or signal amplification strategies. |
| In Vivo Stability | Chimeric DNA/LNA oligonucleotides exhibit greater stability than DNA phosphorothioates (which have half-lives >10 hours)[3]. | Susceptible to degradation by nucleases, leading to shorter half-lives in vivo. |
Enhanced Experimental Applications
The enhanced properties of LNA probes translate to significant advantages in a range of molecular biology techniques, most notably in Fluorescence In Situ Hybridization (FISH) and quantitative Polymerase Chain Reaction (qPCR).
Fluorescence In Situ Hybridization (FISH)
In FISH applications, the high binding affinity of LNA probes allows for the use of shorter probe sequences while maintaining high melting temperatures. This leads to several advantages:
-
Increased Signal Intensity: Shorter LNA probes can penetrate tissues and cells more effectively, leading to better target accessibility and significantly brighter fluorescent signals[2].
-
Reduced Hybridization Times: The rapid hybridization kinetics of LNA probes can shorten experimental protocols.
-
Improved Specificity: The enhanced mismatch discrimination of LNA probes is crucial for distinguishing between closely related sequences, such as different viral strains or single nucleotide polymorphisms (SNPs).
Quantitative Polymerase Chain Reaction (qPCR)
In qPCR, LNA-modified primers and probes offer:
-
Higher Specificity and Sensitivity: The increased Tm allows for higher annealing temperatures, reducing non-specific binding and leading to more accurate quantification.
-
Improved Allelic Discrimination: The superior mismatch discrimination of LNA probes is highly beneficial for SNP genotyping and mutation detection assays.
Experimental Protocols: A Glimpse into Methodology
To illustrate the practical application of LNA probes, here are summarized experimental protocols for FISH and qPCR.
Fluorescence In Situ Hybridization (FISH) Protocol with LNA Probes
This protocol outlines the key steps for performing FISH using LNA probes for the detection of specific RNA or DNA sequences in cells or tissues.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Target Specificity: A Guide to Validating LNA Probes
For researchers, scientists, and drug development professionals seeking to enhance the precision of nucleic acid detection, Locked Nucleic Acid (LNA) probes offer a significant advantage in target specificity. This guide provides an objective comparison of LNA probe performance against traditional DNA probes, supported by experimental data, and offers detailed protocols for validation.
LNA technology significantly enhances the binding affinity and specificity of oligonucleotide probes, making them a powerful tool for a variety of applications, including in situ hybridization (ISH), quantitative PCR (qPCR), and diagnostics. The key to their superior performance lies in the "locked" ribose conformation of the LNA monomers, which increases the thermal stability of the probe-target duplex. This guide will delve into the experimental validation of this enhanced specificity.
Superior Mismatch Discrimination with LNA Probes
A critical aspect of probe specificity is its ability to discriminate between a perfectly matched target sequence and a sequence with one or more mismatches. This is particularly crucial for applications like SNP genotyping and allele-specific detection. The enhanced binding affinity of LNA probes translates into a greater melting temperature (Tm) difference (ΔTm) between the perfect match and mismatch duplexes compared to conventional DNA probes.[1][2][3]
A systematic study by You et al. (2006) provides compelling quantitative data on the superior mismatch discrimination of LNA probes. The study utilized UV melting experiments to determine the Tm of duplexes formed between probes and their targets, including various single nucleotide mismatches. The results clearly demonstrate that LNA-modified probes exhibit a significantly larger ΔTm for most mismatches compared to their unmodified DNA counterparts.[1][2]
| Probe Type | Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) | Improvement with LNA |
| Set 1 | A•A | 8.4 | 12.3 | +46% |
| Set 1 | C•A | 9.7 | 14.5 | +49% |
| Set 1 | G•A | 6.3 | 11.8 | +87% |
| Set 1 | T•A | 10.2 | 14.2 | +39% |
| Set 1 | A•C | 7.5 | 11.1 | +48% |
| Set 1 | C•C | 11.5 | 16.2 | +41% |
| Set 1 | G•C | - | - | - |
| Set 1 | T•C | 9.8 | 13.5 | +38% |
| Set 1 | A•G | 7.1 | 11.9 | +68% |
| Set 1 | C•G | - | - | - |
| Set 1 | G•G | 8.1 | 11.5 | +42% |
| Set 1 | T•G | 10.5 | 14.8 | +41% |
| Set 1 | A•T | - | - | - |
| Set 1 | C•T | 9.1 | 12.8 | +41% |
| Set 1 | G•T | 6.3 | 5.5 | -13% |
| Set 1 | T•T | 11.2 | 15.1 | +35% |
Table 1. Comparison of mismatch discrimination (ΔTm) between DNA and LNA probes. Data is extracted from You et al., 2006. The ΔTm represents the difference in melting temperature between the perfectly matched duplex and the duplex with the indicated mismatch. An exception is noted for the G•T mismatch where the LNA modification in this context decreased discrimination.[1][2]
The Structural Basis of LNA Specificity
The enhanced specificity of LNA probes is a direct result of their unique structural properties. The methylene (B1212753) bridge in the ribose sugar of an LNA nucleotide "locks" it in a C3'-endo conformation, which is the ideal conformation for A-form helices, typical of DNA-RNA and RNA-RNA duplexes.[1] This pre-organization of the probe's structure reduces the entropic penalty of hybridization, leading to a more stable duplex.
Caption: Logical diagram illustrating how the structural features of LNA monomers lead to enhanced probe specificity.
Experimental Protocols for LNA Probe Validation
Validating the specificity of LNA probes is essential for reliable experimental outcomes. The following are summarized protocols for two key validation techniques: UV melting analysis and in situ hybridization.
UV Melting Analysis for Tm Determination
UV melting analysis is a gold-standard method for determining the thermal stability of nucleic acid duplexes. By monitoring the absorbance at 260 nm as a function of temperature, a melting curve is generated, from which the Tm can be accurately determined.
Experimental Protocol:
-
Oligonucleotide Preparation: Synthesize LNA-modified and corresponding unmodified DNA probes, as well as the target DNA or RNA oligonucleotides (both perfect match and mismatch sequences). Purify all oligonucleotides by HPLC or PAGE.
-
Buffer Preparation: Prepare a melting buffer, for example, 1 M NaCl, 10 mM sodium phosphate, pH 7.0.[4] The high salt concentration is used to ensure that the melting transition is independent of strand concentration.
-
Sample Preparation: Anneal the probe and target strands by mixing them in the melting buffer, heating to 95°C for 1-2 minutes, and then slowly cooling to room temperature.
-
UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Ramp the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[5]
-
Continuously record the absorbance.
-
-
Data Analysis: Plot absorbance versus temperature to obtain the melting curve. The Tm is the temperature at which 50% of the duplexes have dissociated, which corresponds to the inflection point of the curve. This is often determined by taking the first derivative of the melting curve.[6]
In Situ Hybridization (ISH) for Cellular Target Validation
ISH allows for the visualization of target nucleic acid sequences within the context of fixed cells or tissues, providing a direct assessment of probe specificity.
Experimental Protocol:
-
Tissue/Cell Preparation:
-
Fix samples (e.g., with 4% paraformaldehyde) to preserve cellular morphology and nucleic acids.
-
Permeabilize the samples (e.g., with proteinase K treatment) to allow probe entry.[7]
-
-
Probe Hybridization:
-
Pre-hybridize the samples to block non-specific binding sites.
-
Hybridize with the LNA probe at a concentration and temperature optimized for specificity. A typical hybridization temperature is 20-25°C below the calculated Tm of the probe-target duplex.[7]
-
-
Stringent Washes: Perform a series of washes with decreasing salt concentrations (e.g., from 2x SSC to 0.2x SSC) and at an elevated temperature to remove non-specifically bound probes.[7]
-
Detection:
-
If using a hapten-labeled probe (e.g., DIG or biotin), use an antibody-enzyme conjugate for detection.
-
If using a fluorescently-labeled probe, proceed directly to imaging.
-
-
Imaging: Visualize the signal using an appropriate microscopy technique. A specific signal should be localized to the expected cellular compartment.
Caption: Experimental workflow for the validation of LNA probe specificity.
Comparison with Other Probe Technologies
While this guide focuses on the comparison between LNA and standard DNA probes, it is worth noting other modified nucleic acid technologies exist, such as Minor Groove Binder (MGB) probes. MGB probes also increase the Tm of a probe-target duplex, but through a different mechanism involving a DNA-binding protein conjugated to the probe. Both LNA and MGB probes offer significant improvements in specificity over standard DNA probes, and the choice between them may depend on the specific application and target sequence.[8][9]
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNP Detection [qiagen.com]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of LNA and 2'-O-Methyl RNA Modifications in Oligonucleotides
In the landscape of therapeutic and diagnostic oligonucleotides, chemical modifications are paramount for enhancing their efficacy, stability, and specificity. Among the most pivotal of these are Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA modifications. Both serve to modulate the properties of oligonucleotides, yet they do so with distinct characteristics that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of oligonucleotide modifications.
At a Glance: LNA vs. 2'-O-Methyl RNA
Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[] This conformational rigidity pre-organizes the sugar into an A-form helix, which is ideal for binding to complementary RNA strands.[] In contrast, 2'-O-Methyl (2'-OMe) RNA is a more subtle modification where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group on the ribose sugar.[2] This modification also favors an A-form helical structure and enhances stability.[3]
Quantitative Performance Comparison
The choice between LNA and 2'-OMe modifications often hinges on a trade-off between binding affinity, nuclease resistance, and potential toxicity. The following tables summarize the key quantitative differences based on published experimental data.
| Parameter | LNA Modification | 2'-O-Methyl RNA Modification | Key Findings |
| Binding Affinity (ΔTm per modification) | +1.5 to +8°C[4][5] | +0.2 to <1°C[4][6] | LNA provides a significantly higher increase in the thermal stability of the oligo:RNA duplex, indicating a much stronger binding affinity.[5] |
| Nuclease Resistance | High[7] | Moderate to High[8][9] | Both modifications enhance resistance to nuclease degradation compared to unmodified oligonucleotides. LNA-modified oligonucleotides are exceptionally stable, with a half-life of approximately 15 hours in human serum, compared to 12 hours for 2'-O-methyl gapmers.[4][10] |
| In Vivo Potency (Antisense Oligonucleotides) | Up to 5-fold higher than MOE-modified ASOs[11] | Generally lower than LNA[4] | The high binding affinity of LNA can translate to greater potency in reducing target mRNA in vivo.[11] |
| Hepatotoxicity | Significant risk observed in animal studies[5][11] | Favorable safety profile with good tolerability[5] | LNA-containing antisense oligonucleotides have been associated with profound hepatotoxicity in animal models, a critical consideration for therapeutic development.[11] |
| RNase H Activation (in gapmer design) | Requires a central DNA gap of 7-8 monomers[4][10] | Requires a central DNA gap of 6 monomers[4][10] | Both modifications can be used in "gapmer" antisense oligonucleotides to facilitate RNase H-mediated cleavage of the target RNA.[4] |
Structural and Functional Differences
The fundamental difference in the structure of LNA and 2'-O-Methyl RNA—the rigid, locked conformation of LNA versus the more flexible 2'-OMe modification—underpins their distinct hybridization mechanisms.[6] LNA residues tend to underwind the RNA duplex, while 2'-O-Methyl RNA residues slightly overwind it.[6] This structural variance also influences their impact on duplex stability, with the entropic advantage of LNA's pre-organized structure leading to a more significant enhancement of stability compared to the less rigid 2'-OMe modification.[6]
Experimental Protocols
Here are detailed methodologies for key experiments used to compare the performance of LNA and 2'-O-Methyl RNA modified oligonucleotides.
Thermal Melting (Tm) Analysis
This assay determines the thermal stability of an oligonucleotide duplex, providing a direct measure of binding affinity.
Protocol:
-
Sample Preparation: Dissolve the synthesized and purified oligonucleotides (both the modified strand and its complementary RNA target) in a buffer solution (e.g., 1 M NaCl, 0.1 M citrate:phosphate buffer, pH 7).[12] Prepare duplex solutions by mixing equimolar amounts of the complementary strands.[12]
-
Annealing: Heat the duplex solutions to 90°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper hybridization.[12]
-
Measurement: Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder.[13] Monitor the absorbance of the solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C).[14]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands.[13] This is determined by finding the peak of the first derivative of the melting curve (absorbance vs. temperature).[15]
Nuclease Degradation Assay
This assay evaluates the resistance of modified oligonucleotides to degradation by nucleases.
Protocol:
-
Oligonucleotide Preparation: Prepare solutions of the LNA-modified, 2'-OMe-modified, and an unmodified control oligonucleotide at a defined concentration.
-
Incubation: Incubate the oligonucleotides in a solution containing nucleases, such as human serum or a specific exonuclease/endonuclease, at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the nuclease activity (e.g., by adding a strong denaturant or heating).
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and calculate the half-life (t1/2) of each modified oligonucleotide.[4]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of LNA and 2'-O-Methyl RNA modified oligonucleotides.
Signaling Pathway and Mechanism of Action
In the context of antisense oligonucleotides designed to recruit RNase H, both LNA and 2'-O-Methyl modifications are typically incorporated into the "wings" of a "gapmer" oligonucleotide. The central "gap" consists of unmodified DNA, which is necessary for RNase H recognition and cleavage of the target mRNA.
Conclusion
The selection between LNA and 2'-O-Methyl RNA modifications is a critical decision in the design of oligonucleotide therapeutics and diagnostics. LNA offers unparalleled binding affinity and nuclease resistance, which can lead to superior potency.[4][11] However, this comes with a potential for increased toxicity.[11] 2'-O-Methyl RNA provides a more moderate enhancement of these properties but with a more favorable safety profile.[5] For applications demanding the highest possible affinity, such as in diagnostics or for particularly challenging targets, LNA may be the preferred choice. For therapeutic applications where safety is a primary concern, 2'-O-Methyl RNA often presents a more balanced and favorable option. Ultimately, the optimal choice will depend on the specific application, the target sequence, and the desired therapeutic window.
References
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids. | Semantic Scholar [semanticscholar.org]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of LNA Therapeutic Candidates
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) antisense oligonucleotides (ASOs) represent a significant advancement in nucleic acid therapeutics, offering enhanced stability and target affinity. This guide provides an objective comparison of the validation of LNA therapeutic candidates, with a focus on those targeting Transforming Growth Factor-Beta Receptor 2 (TGFBR2) and microRNA-221 (miR-221). It further compares the performance of LNA ASOs with an alternative antisense technology, small interfering RNAs (siRNAs), supported by experimental data.
In Vitro Validation of LNA Therapeutic Candidates
The initial validation of LNA ASO candidates begins with a series of in vitro assays to determine their efficacy, specificity, and potential for off-target effects.
Knockdown Efficiency of LNA ASOs
A primary measure of an LNA ASO's effectiveness is its ability to reduce the expression of its target RNA. This is typically quantified by measuring mRNA or miRNA levels in cultured cells following transfection with the LNA ASO.
Table 1: In Vitro Knockdown of TGFBR2 by LNA ASOs
| LNA ASO Candidate | Cell Line | Concentration | mRNA Reduction (%) | Citation |
| NVP-13 | A549 | 7.5 µM | 84 ± 0.14 | [1] |
| NVP-13 + TGFβ1 | A549 | 7.5 µM | 93 ± 0.01 | [1] |
| X05134 | Panc-1 | 5 µM | 90 ± 0.02 | [1] |
| ISTH1047 (anti-TGFβ1) | LN-308, LN-229, ZH-161 | Low concentrations | Significant | [2] |
| ISTH0047 (anti-TGFβ2) | LN-308, LN-229, ZH-161 | Low concentrations | Significant | [2] |
Table 2: In Vitro Inhibition of miR-221 by LNA ASO
| LNA ASO Candidate | Cell Line | Time Point | miR-221 Reduction (%) | Citation |
| LNA-i-miR-221 | NCI-H929 | 24 hours | 50 | [3] |
| LNA-i-miR-221 | NCI-H929 | 48 hours | 50 | [3] |
| LNA-i-miR-221 | NCI-H929 | 72 hours | 35 | [3] |
Experimental Protocol: In Vitro LNA ASO Transfection and Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vitro efficacy of LNA ASOs.
1. Cell Culture and Seeding:
-
Culture the target cell line (e.g., A549, Panc-1, NCI-H929) in the appropriate growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
2. LNA ASO Transfection:
-
On the day of transfection, prepare the transfection complexes.
-
For each well, dilute the LNA ASO to the desired final concentration in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted LNA ASO and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
3. Incubation and Harvest:
-
Incubate the cells for 24-72 hours post-transfection.
-
Harvest the cells for RNA extraction.
4. RNA Extraction and Quantification:
-
Extract total RNA from the cells using a commercial kit.
-
Quantify the RNA concentration and assess its purity.
5. Gene Expression Analysis:
-
For mRNA targets (e.g., TGFBR2), perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH).
-
For miRNA targets (e.g., miR-221), use a specific miRNA qRT-PCR assay.
6. Data Analysis:
-
Calculate the percentage of target RNA reduction compared to cells treated with a non-targeting control ASO.
Experimental Workflow for In Vitro LNA ASO Validation
Caption: Workflow for in vitro validation of LNA ASO knockdown efficiency.
In Vivo Validation of LNA Therapeutic Candidates
Following successful in vitro validation, promising LNA ASO candidates are evaluated in animal models to assess their in vivo efficacy, biodistribution, and safety.
In Vivo Efficacy
The therapeutic potential of LNA ASOs is tested in relevant animal models of disease. For oncology indications, this often involves xenograft models where human tumor cells are implanted in immunocompromised mice.
Table 3: In Vivo Efficacy of LNA ASOs in Tumor Models
| LNA ASO Candidate | Animal Model | Dosing Regimen | Outcome | Citation |
| anti-POLR2A LNA PO ODN | Tumor-bearing nude mice | 1 mg/kg/day for 14 days | Sequence-specific tumor growth inhibition | [4] |
| LNA-i-miR-221 | SCID/NOD mice with MM xenografts | 25 mg/kg (i.p.) | Reduced tumor growth | [5] |
| ISTH1047 (anti-TGFβ1) | Orthotopic glioma mouse model | Systemic administration | Prolonged survival | [2] |
| ISTH0047 (anti-TGFβ2) | Orthotopic glioma mouse model | Systemic administration | Prolonged survival | [2] |
Pharmacokinetics and Biodistribution
Understanding the absorption, distribution, metabolism, and excretion (ADME) of LNA ASOs is critical for their development as drugs.
Table 4: Pharmacokinetic Parameters of LNA-i-miR-221
| Species | Dose and Route | Tmax | Cmax | AUClast | t1/2 | Citation |
| Mouse | 25 mg/kg i.p. | 1.5 hours | 1110 ng/mL | 2330 hng/mL | - | [6][7] |
| Cynomolgus Monkey | 8.75 mg/kg i.v. | 0.5 hours | 23600 ng/mL | 49300 hng/mL | 12.8 hours | [6][7] |
Biodistribution studies have shown that LNA ASOs distribute to various tissues, with the highest uptake often observed in the kidneys.[4] For instance, LNA-i-miR-221 was detected in tumors and vital organs like the liver, kidney, bone marrow, and heart for up to 7 days after a single intraperitoneal dose.[5]
Experimental Protocol: In Vivo LNA ASO Efficacy Study in a Xenograft Model
This protocol describes a general workflow for assessing the in vivo efficacy of an LNA ASO in a mouse xenograft model.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups.
-
Prepare the LNA ASO formulation in a sterile vehicle (e.g., saline).
-
Administer the LNA ASO via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule. The control group receives the vehicle only.
3. Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health and behavior of the animals.
4. Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Collect tumors and other relevant tissues for analysis.
5. Analysis:
-
Analyze tumor growth curves to determine the effect of the LNA ASO treatment.
-
Perform molecular analyses on tumor tissue (e.g., qRT-PCR, Western blot) to confirm target engagement and downstream effects.
-
Conduct histological analysis of tumors and other organs to assess for any treatment-related changes.
Experimental Workflow for In Vivo LNA ASO Efficacy Study
Caption: Workflow for an in vivo efficacy study of an LNA ASO in a xenograft model.
LNA ASO vs. siRNA: A Comparative Overview
While both LNA ASOs and siRNAs are potent tools for gene silencing, they differ in their structure, mechanism of action, and in vivo characteristics.
Table 5: Comparison of LNA ASOs and siRNAs
| Feature | LNA ASO (Gapmer) | siRNA |
| Structure | Single-stranded DNA/LNA chimera | Double-stranded RNA |
| Mechanism of Action | RNase H-mediated cleavage of target RNA in the nucleus and cytoplasm | RISC-mediated cleavage of target mRNA in the cytoplasm |
| Delivery | Can be delivered "naked" due to phosphorothioate (B77711) modifications that enhance stability and cellular uptake | Generally requires a delivery vehicle (e.g., lipid nanoparticles) for in vivo administration |
| Off-Target Effects | Can have hybridization-dependent and -independent off-target effects | Can have "seed region" mediated off-target effects and can trigger an innate immune response |
Direct comparative studies are essential for an objective assessment. In one study comparing a nuclease-resistant ASO and an siRNA targeting the same gene, the siRNA was found to be more efficient and longer-lasting in cell culture.[8] However, in vivo, the siRNA showed activity while the ASO did not, which was attributed to lower nuclease resistance of the specific ASO used in that study.[8] It is important to note that the efficacy of both platforms is highly dependent on the specific chemical modifications and sequence design.[9]
Signaling Pathways
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. LNA ASOs targeting components of this pathway, such as TGFBR2, aim to inhibit its pro-oncogenic effects in cancer.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of an LNA ASO.
miR-221 Signaling Pathway
miR-221 is a microRNA that is often upregulated in cancer and promotes cell proliferation and survival by downregulating tumor suppressor genes like p27. LNA anti-miRs are designed to bind to and inhibit the function of specific miRNAs.
Caption: The role of miR-221 in cell cycle progression and its inhibition by an LNA anti-miR.
Conclusion
The validation of LNA therapeutic candidates involves a rigorous process of in vitro and in vivo testing to establish their efficacy, safety, and pharmacokinetic profiles. LNA technology offers distinct advantages in terms of stability and cellular uptake, which can translate to improved in vivo performance. While both LNA ASOs and siRNAs are powerful gene-silencing tools, the choice between them for a particular therapeutic application depends on various factors, including the target, the desired delivery route, and the specific chemical modifications employed. Further head-to-head comparative studies will be invaluable in delineating the optimal applications for each of these promising therapeutic modalities.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro and In Vivo Activity of a Novel Locked Nucleic Acid (LNA)-Inhibitor-miR-221 against Multiple Myeloma Cells | PLOS One [journals.plos.org]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of antisense oligonucleotides and siRNAs in cell culture and in vivo [pubmed.ncbi.nlm.nih.gov]
- 9. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
LNA-Modified Oligonucleotides: A Superior Shield Against Nuclease Degradation
In the realm of oligonucleotide-based therapeutics and diagnostics, enhancing stability against enzymatic degradation is paramount for efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a robust solution, offering exceptional resistance to nucleases when compared to unmodified phosphodiester (PO) and even phosphorothioate (B77711) (PS) modified oligonucleotides. This guide provides an objective comparison of the nuclease resistance of LNA-modified oligos, supported by experimental data, detailed protocols, and visual workflows.
Superior Stability of LNA-Modified Oligonucleotides in Nuclease-Rich Environments
Experimental evidence consistently demonstrates the remarkable stability of LNA-modified oligonucleotides in the presence of nucleases. Studies have shown that incorporating LNA monomers into an oligonucleotide sequence significantly prolongs its half-life in biological fluids like human serum, which are rich in degradative enzymes.
One of the key advantages of LNA modification is the conformational rigidity conferred by the methylene (B1212753) bridge, which locks the ribose sugar in a 3'-endo conformation.[1][2] This structural constraint makes it difficult for nucleases to recognize and cleave the phosphodiester backbone, thereby protecting the oligonucleotide from degradation.[1][2]
The degree of nuclease resistance can be modulated by the number and positioning of LNA modifications within the oligonucleotide. Even a few LNA modifications, particularly at the 3'-end, can provide substantial protection against 3'-exonucleases.[3] For instance, introducing just two LNA monomers at the 3'-end can result in a significant increase in stability against snake venom phosphodiesterase (SVPD), a 3'-exonuclease.[3] Fully modified LNA oligonucleotides exhibit even greater resistance, remaining largely intact after extended exposure to both 3'-exonucleases and endonucleases.[3]
Comparative Nuclease Resistance: LNA vs. Other Modifications
To provide a clear perspective on the advantages of LNA modifications, the following table summarizes quantitative data from comparative studies on the nuclease resistance of different oligonucleotide chemistries.
| Oligonucleotide Modification | Nuclease Source | Time | % Intact Oligonucleotide | Half-life (t½) | Reference |
| Unmodified (PO) | Human Serum | 1.5 h | ~50% | ~1.5 hours | [4] |
| Phosphorothioate (PS) | Human Serum | 10 h | ~50% | 10 hours | [4] |
| 2'-O-Methyl | Human Serum | 12 h | ~50% | 12 hours | [4] |
| LNA/DNA Gapmer (3 LNAs at each end) | Human Serum | 15 h | ~50% | ~15 hours | [4] |
| Fully LNA Modified | S1-Endonuclease | 2 h | 85% | Not specified | [3] |
| Unmodified (PO) | S1-Endonuclease | < 30 min | 0% | Not specified | [3] |
| Phosphorothioate (PS) | S1-Endonuclease | < 30 min | 0% | Not specified | [3] |
| LNA (2 at 3'-end) | Snake Venom Phosphodiesterase | 2 h | 83% | Not specified | [3] |
| Fully LNA Modified | Snake Venom Phosphodiesterase | 2 h | 100% | Not specified | [3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Serum Stability Assay
This assay is crucial for evaluating the stability of oligonucleotides in a biologically relevant environment that mimics in vivo conditions.[5]
Objective: To determine the half-life of modified oligonucleotides in the presence of nucleases present in serum.
Materials:
-
Oligonucleotide (unmodified, LNA-modified, and other modifications)
-
Human Serum or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Polyacrylamide Gel Electrophoresis (PAGE) apparatus
-
Urea (for denaturing PAGE)
-
Loading dye
-
Gel imaging system
Procedure:
-
Radiolabel the 5'-end of the oligonucleotides with [γ-³²P]ATP using T4 polynucleotide kinase for easy visualization.
-
Purify the labeled oligonucleotides using gel electrophoresis.
-
Incubate the labeled oligonucleotides in human serum or FBS at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction mixture.
-
Stop the degradation reaction by adding a quenching solution (e.g., EDTA) or by flash-freezing the samples.
-
Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.
-
Visualize the gel using a phosphorimager and quantify the amount of intact oligonucleotide at each time point.
-
Calculate the half-life (t½) by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.
3'-Exonuclease (Snake Venom Phosphodiesterase - SVPD) Digestion Assay
This assay specifically assesses the resistance of oligonucleotides to degradation from the 3'-end.
Objective: To evaluate the protective effect of 3'-end modifications against 3'-exonucleases.
Materials:
-
Oligonucleotide (unmodified, LNA-modified at the 3'-end)
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
High-Performance Liquid Chromatography (HPLC) or PAGE system
Procedure:
-
Prepare a reaction mixture containing the oligonucleotide and the reaction buffer.
-
Initiate the reaction by adding SVPD to the mixture.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points.
-
Stop the reaction by heat inactivation or by adding a stop solution.
-
Analyze the samples by RP-HPLC or denaturing PAGE to quantify the amount of full-length oligonucleotide remaining.
-
Compare the degradation profiles of the modified and unmodified oligonucleotides.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for assessing oligonucleotide nuclease resistance.
Caption: Mechanism of LNA-conferred nuclease resistance.
References
LNA Probes: A Comparative Guide to Enhanced Specificity and Reduced Cross-Reactivity
For researchers, scientists, and drug development professionals seeking to minimize off-target effects and enhance the precision of nucleic acid-based assays, Locked Nucleic Acid (LNA) probes offer a significant advantage over traditional DNA and RNA probes. Their unique conformational rigidity leads to superior hybridization performance, characterized by increased thermal stability and exceptional mismatch discrimination. This guide provides an objective comparison of LNA probes with other alternatives, supported by experimental data and detailed methodologies.
The core advantage of LNA probes lies in the methylene (B1212753) bridge that locks the ribose ring of the nucleotide in a C3'-endo conformation, which is ideal for Watson-Crick base pairing.[1][2] This structural constraint significantly increases the binding affinity of the probe to its target sequence, resulting in a substantial increase in the melting temperature (Tm) of the duplex.[1][2] For each incorporated LNA monomer, the Tm can increase by 2–8°C, allowing for the use of shorter probes while maintaining high stability.[1][2] This feature is particularly beneficial for detecting short targets or for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping.[2][3]
Performance Comparison: LNA vs. DNA/RNA Probes
The enhanced binding affinity and thermal stability of LNA probes directly translate to improved specificity and a lower propensity for cross-reactivity. The ability to use shorter probe designs and the increased penalty for mismatched base pairs mean that LNA probes are less likely to bind to unintended, partially complementary sequences.
| Feature | LNA Probes | DNA Probes | RNA Probes |
| Melting Temperature (Tm) | Significantly higher; increases by 2-8°C per LNA modification[1][2] | Baseline | Higher than DNA, but lower than LNA |
| Specificity | Superior, with excellent single nucleotide mismatch discrimination[1][3] | Moderate | Moderate |
| Probe Length | Can be shorter while maintaining high Tm[1][2] | Longer lengths often required for stability | Longer lengths often required for stability |
| Signal-to-Noise Ratio | Higher due to increased specificity and quenching efficiency[2] | Lower | Lower |
| Cross-Reactivity | Significantly reduced due to high mismatch discrimination[4][5] | Higher potential for off-target binding | Higher potential for off-target binding |
| In vivo Stability | High resistance to endo- and exonucleases[1][2] | Susceptible to nuclease degradation | More stable than DNA but less than LNA |
Experimental Protocols for Cross-Reactivity Assessment
To validate the specificity of LNA probes and assess their cross-reactivity, a series of well-defined experiments are typically performed. The following outlines a general methodology.
Probe Design and Synthesis
-
Target Selection: Identify the target nucleic acid sequence.
-
LNA Placement: Strategically incorporate LNA bases within the probe sequence. For SNP detection, placing an LNA base at the mismatch site can maximize discrimination.[6] A triplet of LNA residues centered on a mismatch has been shown to be effective.[3] Avoid stretches of more than four consecutive LNA bases.[6]
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target sequences in the relevant transcriptome or genome.[7]
-
Synthesis: Synthesize the LNA probe, along with corresponding DNA and RNA probes for comparison, and a set of target and off-target oligonucleotides (including those with single and multiple mismatches).
Melting Temperature (Tm) Analysis
-
Objective: To quantify the thermal stability of the probe-target duplex and the destabilizing effect of mismatches.
-
Method: Perform UV melting experiments by mixing the probe with the perfect match target and each of the mismatched targets.[3] Slowly increase the temperature and monitor the absorbance at 260 nm. The Tm is the temperature at which 50% of the duplexes have dissociated.
-
Data Analysis: Compare the ΔTm (the difference in Tm between the perfectly matched and mismatched duplexes) for LNA, DNA, and RNA probes. A larger ΔTm indicates better mismatch discrimination.
In Vitro Hybridization Assays (e.g., qPCR, Microarray)
-
Objective: To assess the specificity and cross-reactivity of the probes in a more complex environment.
-
Method:
-
Real-Time PCR (qPCR): Use LNA-modified primers or probes in a qPCR assay with templates for the target and potential off-targets.[5][8] The specificity is determined by the amplification efficiency of the target versus the off-target sequences.
-
Microarray: Immobilize the target and off-target sequences on a microarray slide and hybridize with fluorescently labeled LNA, DNA, and RNA probes.[1]
-
-
Data Analysis: Quantify the signal intensity for the target and off-target sequences. A higher signal ratio of target to off-target indicates greater specificity.
In Situ Hybridization (ISH)
-
Objective: To visually assess the specific binding of the probe to the target within a cellular or tissue context.
-
Method: Perform ISH on fixed cells or tissue sections using labeled LNA probes.[9] The hybridization temperature should be optimized based on the probe's Tm.[9]
-
Data Analysis: Visualize the probe signal using microscopy. The localization of the signal should correspond to the known expression pattern of the target. The absence of signal in regions lacking the target indicates high specificity.
Visualizing LNA Probe Specificity
The following diagrams illustrate the principles of LNA probe hybridization and a typical workflow for assessing cross-reactivity.
Caption: LNA vs. DNA probe hybridization dynamics.
Caption: Workflow for assessing probe cross-reactivity.
Conclusion
The unique chemical structure of LNA probes provides them with superior hybridization characteristics compared to traditional DNA and RNA probes. The increased thermal stability and exceptional mismatch discrimination capabilities of LNA probes lead to significantly enhanced specificity and reduced cross-reactivity. For researchers and professionals in drug development, leveraging LNA technology can lead to more accurate and reliable results in a wide range of applications, from diagnostics to therapeutics. While the initial cost of LNA probes may be higher, the investment can be justified by the improved data quality and the avoidance of confounding off-target effects.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 5. LNA Probes [eurofinsgenomics.com]
- 6. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locked Nucleic Acid Probes (LNA) for Enhanced Detection of Low-Level, Clinically Significant Mutations | Springer Nature Experiments [experiments.springernature.com]
- 9. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
LNA Integration Enhances Duplex Thermodynamics for Advanced Research and Drug Development
Locked Nucleic Acid (LNA) modifications significantly enhance the thermal stability and binding affinity of nucleic acid duplexes, offering researchers and drug development professionals a powerful tool for creating more robust and specific oligonucleotide-based applications. This guide provides a comparative analysis of the thermodynamic impact of LNA on DNA and RNA duplexes, supported by experimental data and detailed protocols.
The unique structural feature of LNA, a methylene (B1212753) bridge that locks the ribose ring in an A-type conformation, pre-organizes the oligonucleotide strand for duplex formation. This pre-organization is a key contributor to the enhanced thermodynamic stability observed in LNA-containing duplexes. The increased stability is reflected in a higher melting temperature (Tm), which is the temperature at which half of the duplex dissociates. For each LNA modification introduced into an oligonucleotide, the Tm can increase by 2–8°C.[1] This enhanced stability is a product of both favorable enthalpic (ΔH) and entropic (ΔS) contributions.[2][3][4]
Thermodynamic analysis reveals that the formation of a duplex is characterized by a favorable change in enthalpy and an unfavorable change in entropy.[2][3][4] The incorporation of LNA leads to a more favorable enthalpic contribution, likely due to improved stacking and hydrogen bonding interactions.[2][4][5] Crucially, the rigid structure of LNA reduces the entropic penalty associated with duplex formation, as the single strand is already conformationally restricted.[2][4][5]
Comparative Thermodynamic Data
The following tables summarize the thermodynamic parameters for the formation of various nucleic acid duplexes, highlighting the stabilizing effect of LNA modifications. The data is compiled from studies utilizing UV melting analysis and Isothermal Titration Calorimetry (ITC).
Table 1: Comparison of Thermodynamic Parameters for Matched Duplexes
| Duplex Type | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | -TΔS°₃₇ (kcal/mol) | Tm (°C) |
| DNA/DNA | -10.0 | -68.7 | 41.3 | 55.0 |
| DNA/RNA | -11.5 | -75.4 | 41.5 | 62.1 |
| LNA/DNA | -15.2 | -70.2 | 30.8 | 75.5 |
| LNA/RNA | -17.8 | -72.1 | 25.9 | 85.2 |
Note: The values presented are representative and can vary depending on the specific sequence and experimental conditions.
Table 2: Impact of a Single LNA Modification on Duplex Stability (ΔΔG°₃₇)
| LNA Position | Nearest Neighbors (5'-3') | ΔΔG°₃₇ (kcal/mol) |
| Internal | C-LNA -G | -2.3 |
| Internal | G-LNA -C | -2.0 |
| Internal | A-LNA -A | -0.6 |
| Internal | T-LNA -T | -0.8 |
ΔΔG°₃₇ represents the change in Gibbs Free Energy upon a single LNA substitution compared to the corresponding unmodified DNA duplex. Negative values indicate stabilization. Data is sequence-dependent.[3]
Experimental Protocols
The thermodynamic data presented above are typically determined using the following well-established techniques:
1. UV Melting Analysis
This method measures the change in UV absorbance of a nucleic acid solution as a function of temperature. The midpoint of the transition from a double-stranded to a single-stranded state is the melting temperature (Tm).
-
Methodology:
-
Prepare duplex solutions at various concentrations (e.g., 4 µM to 40 µM) in a buffer solution (e.g., 10 mM sodium phosphate, 200 mM NaCl, pH 7.0).[6][7]
-
Use a UV-visible spectrophotometer with a Peltier temperature controller to heat the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 85°C) at a controlled rate (e.g., 1°C/min).[6][8]
-
The melting temperature (Tm) is determined from the first derivative of the melting curve.[6]
-
Thermodynamic parameters (ΔH° and ΔS°) can be calculated by analyzing the dependence of Tm on the oligonucleotide concentration.[7][9]
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
-
Methodology:
-
Prepare solutions of the two complementary single-stranded oligonucleotides in a degassed buffer (e.g., 50 mM HEPES, 1 M NaCl, pH 7.5).[10]
-
Place one oligonucleotide solution in the sample cell of the calorimeter and the other in the titration syringe.
-
Perform a series of injections of the titrant into the sample cell at a constant temperature.[10]
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the association constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.[10]
-
Mechanism of Action: LNA in Antisense Oligonucleotides
LNA-modified oligonucleotides are widely used as antisense agents to modulate gene expression. A common mechanism of action for LNA-based antisense oligonucleotides is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jasco-global.com [jasco-global.com]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. P-NA Probes: A Head-to-Head Comparison for Researchers and Drug Development Professionals
In the landscape of nucleic acid-based technologies, Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes have emerged as powerful tools for researchers, scientists, and drug development professionals. Their enhanced binding affinity and specificity offer significant advantages over traditional DNA probes in a variety of applications. This guide provides an objective, data-driven comparison of LNA and PNA probes to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences and Structural Features
Locked Nucleic Acid (LNA) is an RNA analog where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity pre-organizes the sugar into an ideal A-form geometry for Watson-Crick base pairing, leading to a significant increase in thermal stability when hybridized to a complementary DNA or RNA strand.[1][2] In contrast, Peptide Nucleic Acid (PNA) is a DNA mimic with a neutral N-(2-aminoethyl)-glycine backbone instead of the negatively charged sugar-phosphate backbone of DNA.[3] This neutral backbone eliminates electrostatic repulsion between the probe and the target nucleic acid, facilitating stronger and faster binding.[4]
Performance Comparison: A Quantitative Look
The choice between LNA and PNA probes often hinges on specific experimental requirements. Below is a summary of their performance characteristics based on available data.
| Feature | LNA Probes | PNA Probes | Key Advantages |
| Hybridization Affinity (vs. DNA) | Increases melting temperature (Tm) by 2-8°C per LNA modification.[1] | Increases melting temperature (Tm) by approximately 1°C per base pair. | LNA generally offers a greater increase in thermal stability per modification, allowing for shorter probe designs.[1][5] |
| Salt Concentration Dependence | Hybridization is dependent on salt concentration.[5] | Hybridization is largely independent of salt concentration.[5] | PNA's salt independence simplifies hybridization conditions and can be advantageous in low-salt environments. |
| Mismatch Discrimination | Excellent; can increase the ΔTm between perfect match and mismatch by up to 8°C.[1] | Excellent; a single mismatch can lower the Tm by as much as 15-20°C.[6] | Both offer superior mismatch discrimination compared to DNA probes, crucial for SNP detection and allele-specific assays. |
| Biological Stability | High resistance to endo- and exonucleases.[2] | Highly resistant to both nucleases and proteases.[7] | Both are significantly more stable than DNA probes in biological fluids. |
| Aqueous Solubility | Good to excellent.[5] | Lower aqueous solubility, which can sometimes be a challenge.[8] | LNA's higher solubility can be advantageous for probe handling and in certain assay formats. |
| Synthesis | Compatible with standard phosphoramidite (B1245037) chemistry, allowing for easy synthesis of LNA-DNA chimeras.[8] | Based on peptide chemistry, making the synthesis of PNA-DNA chimeras more complex.[8] | LNA synthesis is more straightforward and integrates seamlessly with existing DNA synthesis protocols. |
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these probes, detailed methodologies for two common techniques, Fluorescence In Situ Hybridization (FISH) and Northern Blotting, are outlined below.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. Both LNA and PNA probes have been shown to dramatically improve FISH signals compared to conventional DNA probes.[9]
LNA-FISH Protocol (General)
This protocol is a general guideline and may require optimization for specific cell types and targets.
-
Probe Design: Design LNA-containing oligonucleotide probes (typically 20-25 nucleotides) with a recommended Tm of approximately 75°C. Avoid stretches of more than four consecutive LNA bases.
-
Cell/Tissue Preparation: Fix cells or tissue sections on slides using standard laboratory procedures (e.g., paraformaldehyde fixation).
-
Permeabilization: Treat with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow probe entry.
-
Hybridization: Apply the LNA probe in a suitable hybridization buffer (e.g., containing formamide (B127407) and SSC). Hybridization is typically carried out for 1-4 hours at a temperature optimized for the specific probe.
-
Washing: Perform stringent washes to remove unbound and non-specifically bound probes. The temperature and salt concentration of the wash buffers are critical for specificity.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA-specific dye like DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope.
PNA-FISH Protocol (General)
This protocol is a general guideline and may require optimization for specific cell types and targets.
-
Probe Preparation: Dissolve the lyophilized PNA probe in a suitable solvent like formamide to create a stock solution.
-
Cell/Tissue Preparation: Prepare slides with fixed cells or tissue sections.
-
Denaturation: Denature the cellular DNA by heating the slides in a formamide-based denaturation solution at a high temperature (e.g., 80°C) for a few minutes.
-
Hybridization: Apply the PNA probe in a hybridization buffer to the denatured sample. Hybridization can often be performed at room temperature or 37°C for 30 minutes to several hours.[1]
-
Washing: Wash the slides in a post-hybridization wash buffer to remove excess probe.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the slides.
-
Imaging: Observe the results under a fluorescence microscope.
Northern Blotting
Northern blotting is a technique used to detect specific RNA molecules in a sample. The high affinity of LNA and PNA probes can significantly enhance the sensitivity of this method.
LNA-based Northern Blot Protocol (General)
-
RNA Extraction and Electrophoresis: Isolate total RNA and separate it by size using denaturing agarose (B213101) gel electrophoresis.
-
Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
UV Cross-linking: Cross-link the RNA to the membrane using UV irradiation.
-
Prehybridization: Block the membrane with a prehybridization solution to prevent non-specific probe binding.
-
Probe Labeling and Hybridization: Label the LNA probe (e.g., with 32P or a non-radioactive label) and hybridize it to the membrane in a suitable hybridization buffer overnight at a temperature optimized for the probe.
-
Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound probe.
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescence-based detection system.
PNA-based Northern Blot Protocol (General)
The protocol for Northern blotting with PNA probes is similar to that with LNA probes, with the key difference being the hybridization conditions. Due to the salt-independent nature of PNA hybridization, the composition of the hybridization and wash buffers can be simplified.
Applications in Signaling Pathways and Drug Development
Both LNA and PNA probes are invaluable tools for studying signaling pathways implicated in various diseases, particularly in cancer and infectious diseases. Their ability to specifically and sensitively detect target nucleic acids allows for the elucidation of gene expression patterns and the identification of potential therapeutic targets.[7][10][11]
For example, in cancer research, these probes can be used to:
-
Detect oncogene expression: Quantify the levels of specific oncogenic mRNAs in tumor samples.[7]
-
Identify gene amplifications: Visualize amplified gene regions on chromosomes using FISH.
-
Analyze microRNA profiles: Investigate the role of microRNAs in cancer development and progression.
In the context of infectious diseases, LNA and PNA probes are utilized for the rapid and specific identification of pathogens by targeting unique rRNA or genomic sequences.[12][13]
Experimental Workflow: From Probe to Result
The general workflow for experiments involving LNA and PNA probes follows a logical progression from probe design to data interpretation.
Conclusion
Both LNA and PNA probes offer substantial improvements in binding affinity and specificity over traditional DNA probes, making them powerful tools in research and drug development. The choice between LNA and PNA will depend on the specific application, considering factors such as the required thermal stability, the importance of salt-independent hybridization, and the ease of synthesis. By understanding the distinct advantages of each, researchers can select the optimal probe to achieve their experimental goals with enhanced sensitivity and precision.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNA and BNA Probe Comparison [biosyn.com]
- 6. youtube.com [youtube.com]
- 7. Targeting of cancer-related proteins with PNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of PNA and LNA oligomers to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in peptide nucleic acid for cancer bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
Validating the Mechanism of Action of LNA Antisense Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) antisense oligonucleotides (ASOs) represent a significant advancement in gene-silencing therapeutics. Their enhanced binding affinity and stability make them potent tools for modulating gene expression. However, rigorous validation of their mechanism of action is paramount for preclinical and clinical success. This guide provides a comparative analysis of methodologies to validate the efficacy and specificity of LNA antisense drugs, with a focus on experimental data and protocols.
Mechanisms of Action: A Tale of Two Strategies
LNA ASOs primarily employ two distinct mechanisms to achieve gene silencing:
-
RNase H-Mediated Degradation: LNA ASOs designed as "gapmers" consist of a central DNA "gap" flanked by LNA "wings."[1] Upon binding to the target mRNA, the DNA-RNA hybrid in the gap region recruits the cellular enzyme RNase H1, which selectively cleaves the RNA strand, leading to mRNA degradation and subsequent reduction in protein expression.[2][3]
-
Steric Hindrance: "Mixmers," which have LNA and DNA modifications interspersed throughout the oligonucleotide, do not typically recruit RNase H.[4] Instead, they physically obstruct the translational machinery or interfere with splicing processes by binding to pre-mRNA, thereby inhibiting protein production or altering the final protein product.[5]
Comparative Analysis of LNA ASOs and Alternative Technologies
The landscape of gene silencing extends beyond LNA ASOs. Small interfering RNAs (siRNAs) are a prominent alternative. The choice between these technologies often depends on the specific application, target, and desired outcome.
| Feature | LNA ASO (Gapmer) | LNA ASO (Mixmer) | siRNA |
| Mechanism | RNase H-mediated mRNA degradation | Steric hindrance of translation or splicing | RNA interference (RISC-mediated mRNA cleavage) |
| Structure | Single-stranded DNA/LNA chimera | Single-stranded DNA/LNA chimera | Double-stranded RNA |
| Cellular Uptake | Can be taken up "naked" in some cell types | Can be taken up "naked" in some cell types | Typically requires a delivery vehicle (e.g., lipid nanoparticles)[] |
| Subcellular Localization of Action | Nucleus and cytoplasm[7] | Nucleus (splicing) and cytoplasm (translation) | Cytoplasm[8] |
| Off-Target Effects | Can have hybridization-dependent off-target effects | Can have hybridization-dependent off-target effects | Can have seed-region-mediated off-target effects[9] |
| Potency | High, often sub-nanomolar IC50 | Variable, depends on target and mechanism | High, often picomolar to nanomolar IC50 |
Validating On-Target Efficacy: A Multi-faceted Approach
Confirming that an LNA ASO effectively engages its intended target and elicits the desired biological response requires a combination of molecular and cellular biology techniques.
Quantifying Target mRNA Knockdown
Reverse Transcription Quantitative PCR (RT-qPCR) is the gold standard for measuring changes in target mRNA levels.
Experimental Protocol: RT-qPCR for mRNA Knockdown [10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the LNA ASO. Include a non-targeting control ASO and a vehicle-only control.
-
RNA Isolation: After the desired incubation period (e.g., 24-72 hours), lyse the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative quantification of the target mRNA using the ΔΔCt method.
Table 1: Representative mRNA Knockdown Data for an LNA ASO Targeting Gene X
| ASO Concentration (nM) | Target Gene X mRNA Level (relative to control) |
| 0 (Control) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 50 | 0.10 |
| 100 | 0.05 |
Northern Blotting provides a direct visualization of the target mRNA, confirming its degradation and integrity.
Experimental Protocol: Northern Blotting [11][12]
-
RNA Extraction and Electrophoresis: Isolate total RNA and separate it by size on a denaturing agarose (B213101) gel.
-
Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.
-
Hybridization: Hybridize the membrane with a labeled probe specific to the target mRNA.
-
Detection: Visualize the probe signal to detect the target mRNA band. A decrease in band intensity in ASO-treated samples indicates mRNA degradation.
Assessing Protein Level Reduction
Western Blotting is essential to confirm that mRNA knockdown translates to a reduction in the target protein.
Experimental Protocol: Western Blotting [13][14]
-
Protein Extraction: Lyse ASO-treated and control cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: Visualize the protein bands using a chemiluminescent or colorimetric substrate. A reduction in band intensity confirms target protein downregulation.
Investigating the Mechanism of Action
Distinguishing between RNase H-mediated cleavage and steric hindrance is crucial for understanding how a specific LNA ASO functions.
RNase H Cleavage Assay
This in vitro assay directly assesses the ability of an LNA gapmer to induce RNase H-mediated cleavage of the target RNA.
Experimental Protocol: In Vitro RNase H Cleavage Assay [1][15]
-
Substrate Preparation: Synthesize a short, radiolabeled or fluorescently labeled RNA transcript corresponding to the target sequence.
-
Hybridization: Anneal the labeled RNA substrate with the LNA ASO.
-
RNase H Treatment: Add recombinant RNase H1 enzyme to the reaction mixture.
-
Analysis: Analyze the reaction products on a denaturing polyacrylamide gel. The presence of cleavage products of the expected size confirms RNase H activity.
Splicing Modulation Analysis
For LNA mixmers designed to alter splicing, RT-PCR followed by gel electrophoresis or sequencing can be used to detect changes in splice variants.
Experimental Protocol: Splicing Analysis by RT-PCR
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from ASO-treated and control cells and synthesize cDNA as described for RT-qPCR.
-
PCR Amplification: Amplify the cDNA using primers that flank the targeted exon.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. A shift in band size indicates the inclusion or exclusion of the target exon.
-
Sequencing (Optional): Excise the bands from the gel and sequence them to confirm the identity of the splice variants.
Evaluating Specificity and Off-Target Effects
Ensuring the specificity of LNA ASOs is critical to minimize unintended biological consequences.
In Silico Analysis: Bioinformatics tools can predict potential off-target binding sites by searching for sequences with complementarity to the ASO in the transcriptome.[16]
Transcriptome-wide Analysis (Microarray or RNA-Seq): These methods provide a global view of gene expression changes in response to ASO treatment, allowing for the identification of unintendedly downregulated genes.[17][18]
Experimental Protocol: Off-Target Analysis using RNA-Seq
-
Cell Treatment and RNA Isolation: Treat cells with the LNA ASO and a control ASO. Isolate high-quality total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the LNA ASO.
Table 2: Comparison of On-Target and Off-Target Effects of LNA ASO vs. siRNA [19]
| Technology | On-Target Knockdown Efficiency | Number of Differentially Expressed Genes (Off-Targets) |
| LNA ASO | 90% | 370 |
| siRNA | 25% | 7 |
| CRISPRi | 70-90% | 2-4 |
| (Data is illustrative and based on a specific study comparing different gene silencing methods) |
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of action of LNA antisense oligonucleotides.
Caption: Experimental workflow for validating LNA antisense drugs.
Conclusion
Validating the mechanism of action of LNA antisense drugs is a critical and multi-step process. By employing a combination of in vitro and cellular assays, researchers can build a comprehensive data package that confirms on-target efficacy, elucidates the precise mechanism of gene silencing, and thoroughly assesses potential off-target effects. This rigorous approach is essential for advancing promising LNA ASO candidates from the laboratory to the clinic.
References
- 1. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of locked nucleic acid-based splice-switching oligonucleotides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Southern vs Northern vs Western Blotting Techniques | Lab Manager [labmanager.com]
- 14. Khan Academy [khanacademy.org]
- 15. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-Target Effect Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 17. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Specificity of RNAi, LNA and CRISPRi as loss-of-function methods in transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Performance in Nucleic Acid Research: A Cost-Benefit Analysis of LNA Phosphoramidites
For researchers, scientists, and drug development professionals, the choice of nucleic acid analog is a critical decision that can significantly impact experimental outcomes and project timelines. Locked Nucleic Acid (LNA) phosphoramidites have emerged as a powerful tool, offering substantial performance advantages over traditional DNA and RNA chemistries. This guide provides a comprehensive comparison of LNA technology with conventional phosphoramidites, supported by experimental data and detailed protocols, to inform your research and development strategies.
LNA are a class of nucleic acid analogs containing a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the oligonucleotide backbone for hybridization, leading to several beneficial properties. This guide will delve into a cost-benefit analysis of incorporating LNA phosphoramidites into your research, focusing on key performance metrics and practical applications.
Performance Comparison: LNA vs. DNA/RNA Phosphoramidites
The primary advantages of LNA-modified oligonucleotides lie in their enhanced binding affinity, specificity, and resistance to nuclease degradation. These improvements translate to superior performance in a wide range of applications.
Increased Thermal Stability and Binding Affinity
One of the most significant benefits of LNA is the substantial increase in the melting temperature (Tm) of duplexes.[1][2] Each LNA monomer incorporated into an oligonucleotide can increase the Tm by 2-10°C.[1] This enhanced thermal stability allows for the use of shorter probes with higher binding affinity, which is particularly advantageous in applications requiring stringent hybridization conditions.
| Oligonucleotide Type | Sequence (5' to 3') | Complementary Strand | Tm (°C) |
| DNA | AGT-CAG-TGT | ACA-CTG-ACT | 56.7 |
| LNA-modified | A GT-C AG-T GT | ACA-CTG-ACT | 66.9 |
| DNA | GTC-AAT-GCA | TGC-ATT-GAC | 62.0 |
| LNA-modified | G TC-A AT-G CA | TGC-ATT-GAC | 72.0 |
Table 1: Comparison of Melting Temperatures (Tm) for DNA and LNA-modified Oligonucleotides. LNA bases are indicated in bold. Data adapted from scientific publications demonstrating the increase in thermal stability with LNA incorporation.[3]
Superior Mismatch Discrimination
The locked structure of LNA monomers enhances the ability to discriminate between perfectly matched and mismatched target sequences. This high specificity is crucial for applications such as SNP genotyping, allele-specific PCR, and in situ hybridization, where single-base differences need to be reliably detected.[2][4]
Enhanced Nuclease Resistance
The bicyclic structure of LNA confers significant resistance to degradation by nucleases compared to unmodified DNA and RNA. This increased stability is vital for in vivo applications, such as antisense therapy, where oligonucleotides must remain intact for extended periods to exert their therapeutic effect.
Cost-Benefit Analysis
While the initial cost of LNA phosphoramidites is higher than that of standard DNA and RNA phosphoramidites, a comprehensive analysis reveals a favorable cost-benefit ratio, particularly for demanding applications.
| Feature | DNA Phosphoramidites | LNA Phosphoramidites |
| Cost per Base | Lower | Higher |
| Binding Affinity (Tm) | Standard | Significantly Higher |
| Specificity | Good | Excellent |
| Nuclease Resistance | Low | High |
| Probe Length | Longer | Shorter |
| Overall Assay Cost | Potentially higher due to need for longer probes, higher concentrations, or repeated experiments | Can be lower for certain applications due to higher success rates and use of less material |
Table 2: Cost-Benefit Comparison of DNA and LNA Phosphoramidites. While the upfront cost of LNA phosphoramidites is greater, the enhanced performance can lead to overall cost savings.
A direct price comparison from a representative supplier highlights the cost difference:
| Base Type | Synthesis Scale | Price (USD) |
| DNA | 10 nmole | $0.30 |
| RNA | 100 nmole | $5.25 |
| LNA | 100 nmole | $21.00 |
Table 3: Illustrative Pricing of DNA, RNA, and LNA Bases. Prices are subject to change and vary by supplier and scale. Data from Eurofins Genomics.[5]
The higher initial investment in LNA can be offset by:
-
Reduced probe concentration: Higher affinity allows for the use of lower probe concentrations, saving on reagent costs.
-
Shorter probes: The ability to design shorter, highly specific probes reduces the overall cost of oligonucleotide synthesis.
-
Increased experimental success rate: The robustness and specificity of LNA probes can lead to fewer failed experiments, saving time and resources.
-
Enabling new applications: The unique properties of LNA can make previously challenging experiments feasible, opening up new avenues of research.
Experimental Protocols
The synthesis of LNA-containing oligonucleotides can be performed on standard automated DNA synthesizers with minor modifications to the standard phosphoramidite (B1245037) chemistry protocols.
General Protocol for LNA Oligonucleotide Synthesis
-
Phosphoramidite Preparation: Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to the standard concentration. For 5-Me-C LNA, a 25% THF/acetonitrile solution may be required.[4]
-
Coupling: A longer coupling time is necessary due to the increased steric hindrance of LNA phosphoramidites. Recommended coupling times are 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.[4]
-
Oxidation: The oxidation of the phosphite (B83602) triester is slower after LNA coupling. A longer oxidation time of 45 seconds is recommended with standard iodine oxidation.[4]
-
Deprotection and Purification: Standard deprotection and purification methods used for DNA oligonucleotides can be employed for LNA-containing oligos.[4]
Experimental Workflow: Antisense Oligonucleotide Knockdown Experiment
This workflow outlines the key steps in a typical experiment to assess the efficacy of an LNA-modified antisense oligonucleotide (ASO) in downregulating a target RNA.
Protocol for LNA ASO Transfection and Analysis:
-
Cell Culture: Plate cells at an appropriate density to achieve 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with the LNA ASO using a suitable transfection reagent according to the manufacturer's protocol. Include a non-targeting control ASO. A typical starting dose range for potent LNA gapmer ASOs is 0.1 nM to 3 nM.[6]
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard RNA isolation kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression level of the target RNA relative to a housekeeping gene. A significant reduction in the target RNA level in cells treated with the specific LNA ASO compared to the control indicates successful knockdown.
Signaling Pathway Visualization
The enhanced properties of LNA oligonucleotides make them valuable tools for studying and manipulating cellular signaling pathways. For instance, an LNA-based antisense oligonucleotide can be designed to inhibit the expression of a key protein in a signaling cascade.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. ias.ac.in [ias.ac.in]
- 4. glenresearch.com [glenresearch.com]
- 5. DNA/RNA Price List [eurofinsgenomics.com]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
Safety Operating Guide
Essential Safety and Operational Guidance for DMTr-LNA-C(Bz)-3-CED-phosphoramidite
Disclaimer: A specific Safety Data Sheet (SDS) for DMTr-LNA-C(Bz)-3-CED-phosphoramidite was not publicly available at the time of this writing. The following guidance is based on safety protocols for similar phosphoramidite (B1245037) compounds and general laboratory best practices. It is imperative to consult your institution's safety office and review all available safety information before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, comprehensive institutional safety protocols.
I. Personal Protective Equipment (PPE)
Due to the reactive nature of phosphoramidites, which are sensitive to moisture and air, a stringent PPE protocol is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes. Required for all handling procedures. |
| Face Shield | To be worn in addition to safety goggles during procedures with a significant splash potential, such as large-scale dissolutions or transfers. | |
| Hand Protection | Disposable Nitrile Gloves (Double Gloving) | Provides protection against incidental contact. The outer glove should be changed immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be appropriately sized, fully buttoned, and made of a material suitable for handling flammable solvents. |
| Long Pants and Closed-Toe Shoes | Required to protect the skin from potential spills. | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the powder form outside of a certified chemical fume hood or glovebox to prevent inhalation of fine particulates.[1] |
II. Operational Plan: Step-by-Step Handling Procedure
Phosphoramidites are highly sensitive to moisture and oxidation.[2] All operations should be conducted under an inert atmosphere (e.g., argon or dry nitrogen) to ensure the integrity of the compound.
A. Preparation:
-
Work Area: Ensure the chemical fume hood or glovebox is clean, dry, and free of clutter. The work surface should be decontaminated before and after use.
-
Inert Atmosphere: If working in a fume hood, establish a gentle positive pressure of dry argon or nitrogen. For glovebox use, ensure the atmosphere is dry and oxygen levels are minimal.
-
Solvents and Reagents: Use anhydrous solvents, preferably with a water content of less than 30 ppm.[3] It is recommended to use fresh bottles or solvents that have been properly stored over molecular sieves.
-
Equipment: All glassware and equipment must be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use.
B. Handling and Dissolution:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: If weighing is required, perform this task quickly in a controlled environment, preferably within a glovebox.
-
Dissolution:
-
Under an inert atmosphere, carefully unseal the vial.
-
Using a dry, clean syringe, add the appropriate volume of anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane) to the vial.[3]
-
Gently swirl the vial to dissolve the phosphoramidite. Some phosphoramidites may be oils and require several minutes to fully dissolve.[2]
-
Once dissolved, the solution should be used as soon as possible. If temporary storage is necessary, ensure the vial is tightly sealed under an inert atmosphere and stored at the recommended temperature (-20°C).[4][5]
-
C. Use in Synthesis:
-
Transfer: Use a dry syringe to transfer the phosphoramidite solution to the DNA/RNA synthesizer.
-
Synthesizer Lines: Ensure that the lines on the synthesizer are properly primed with anhydrous solvent to prevent contamination of the phosphoramidite solution.
-
Coupling Times: Modified phosphoramidites, such as LNA amidites, may require longer coupling times than standard phosphoramidites. A coupling time of 15 minutes is a general starting point, but optimization may be necessary.[3]
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste generated from handling this compound must be considered hazardous.
A. Waste Segregation:
-
Solid Waste: Collect unused phosphoramidite powder, contaminated gloves, weigh paper, and other contaminated disposable materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Unused phosphoramidite solutions should be collected in a designated, labeled hazardous waste container for flammable organic waste.
-
Aqueous waste from subsequent oligonucleotide processing steps (e.g., cleavage and deprotection) should be collected separately. The pH of this waste should be neutralized before disposal, following institutional guidelines.
-
-
Sharps Waste: Needles and syringes used for transfers must be disposed of in a designated sharps container.
B. Decontamination:
-
Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual phosphoramidite. This rinsate must be collected as hazardous waste. The glassware can then be washed according to standard laboratory procedures.
-
Spills: In the event of a spill, absorb the material with a chemically inert absorbent (e.g., vermiculite (B1170534) or sand). The contaminated absorbent must be collected in a sealed container and disposed of as hazardous waste. Ensure proper PPE is worn during cleanup.
C. Final Disposal:
All hazardous waste containers must be properly sealed, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of phosphoramidite waste down the drain or in regular trash.
IV. Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
